Betrixaban
説明
This compound is a non-vitamin K oral anticoagulant whose action is driven by the competitive and reversible inhibition of the factor Xa. It was selected among all lead compounds due to its low hERG channel affinity while sustaining its factor Xa inhibition capacity. This compound, now developed by Portola Pharmaceuticals Inc., is prescribed as a venous thromboembolism (VTE) prophylactic for adult patients with moderate to severe restricted motility or with other risks for VTE. VTE can be manifested as deep vein thrombosis or pulmonary embolism and it is a leading cause of preventable death in hospitalized patients.
This compound is a Factor Xa Inhibitor. The mechanism of action of this compound is as a Factor Xa Inhibitor.
This compound is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of deep vein thrombosis and pulmonary embolus in patients hospitalized with an acute medical condition who are at high risk for venous thromboses. This compound has been linked to a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury.
This compound is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound is primarily excreted unchanged in the bile and has a half life of about 19 hours.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for venous thromboembolism and recurrent thrombophlebitis and has 6 investigational indications. This drug has a black box warning from the FDA.
a highly potent, selective, and orally efficacious factor Xa inhibitor; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLNRLADUSQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954727 | |
| Record name | Betrixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5-2.7 mg/ml | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
330942-05-7 | |
| Record name | Betrixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betrixaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betrixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betrixaban | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETRIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
200-212 ºC | |
| Record name | Betrixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Betrixaban's Mechanism of Action on the Prothrombinase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betrixaban is a direct, selective, competitive, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant effect is exerted through the inhibition of both free FXa and FXa assembled within the prothrombinase complex. This complex, composed of Factor Xa and its cofactor Factor Va on a phospholipid surface, is responsible for the rapid conversion of prothrombin to thrombin, the final effector protease in coagulation. By targeting prothrombinase-bound FXa, this compound effectively attenuates the burst of thrombin generation, a key event in thrombus formation. This document provides an in-depth technical overview of this compound's mechanism of action with a specific focus on its interaction with the prothrombinase complex, including quantitative inhibitory data and detailed experimental methodologies.
The Prothrombinase Complex: A Pivotal Target in Anticoagulation
The prothrombinase complex, consisting of the serine protease Factor Xa and the non-enzymatic cofactor Factor Va, assembles on negatively charged phospholipid surfaces in the presence of calcium ions.[1] This assembly dramatically enhances the catalytic efficiency of Factor Xa, increasing the rate of prothrombin activation to thrombin by approximately 300,000-fold compared to Factor Xa alone.[1] This amplification is crucial for robust thrombus formation. The central role of the prothrombinase complex makes it a prime target for anticoagulant therapies.
Molecular Interactions within the Prothrombinase Complex
The formation and function of the prothrombinase complex involve a series of coordinated molecular events. Understanding these is key to appreciating how inhibitors like this compound function.
This compound: A Direct Inhibitor of Free and Prothrombinase-Bound Factor Xa
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing it from cleaving its substrate, prothrombin.[2][3] A key feature of this compound is its ability to inhibit both free Factor Xa in circulation and Factor Xa that is already incorporated into the prothrombinase complex.[2][4][5] This dual inhibition is crucial for its efficacy in preventing thrombus formation. The inhibition is concentration-dependent and does not require a cofactor such as antithrombin III.[2][3]
Quantitative Analysis of this compound's Inhibitory Activity
| Parameter | Value | Target | Assay Type |
| IC50 | 1.5 nM | Factor Xa | Enzyme Inhibition Assay |
| Ki | 0.117 nM | Factor Xa | Enzyme Inhibition Assay |
| Effective Concentration Range | 5 - 25 ng/mL | Thrombin Generation | Thrombin Generation Assay |
Table 1: Quantitative Inhibitory Data for this compound.
Experimental Protocols for Assessing this compound's Activity
The characterization of this compound's inhibitory effect on the prothrombinase complex relies on several key in vitro assays. The following sections detail the methodologies for these experiments.
Prothrombinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the activity of the assembled prothrombinase complex.
Objective: To determine the concentration-dependent inhibition of prothrombinase activity by this compound.
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Purified human Prothrombin
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Calcium chloride (CaCl2)
-
Tris-buffered saline (TBS)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Complex Assembly:
-
In a 96-well plate, combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl2 in TBS.
-
Incubate at 37°C for a specified time (e.g., 10 minutes) to allow for the formation of the prothrombinase complex.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the wells containing the prothrombinase complex.
-
Incubate for a pre-determined time (e.g., 5 minutes) to allow for inhibitor binding.
-
-
Initiation of Prothrombin Activation:
-
Add prothrombin to each well to initiate the reaction.
-
-
Measurement of Thrombin Activity:
-
At timed intervals, add a chromogenic thrombin substrate to the wells.
-
Measure the change in absorbance at 405 nm using a microplate reader. The rate of color development is proportional to the amount of thrombin generated.
-
-
Data Analysis:
-
Calculate the rate of thrombin generation for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Thrombin Generation Assay (TGA)
The TGA provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma.
Objective: To evaluate the effect of this compound on the dynamics of thrombin generation in human plasma.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
Tissue factor (TF) and phospholipid reagent (e.g., PPP Reagent)
-
Fluorogenic thrombin substrate with a calcium-containing buffer (e.g., FluCa-Kit)
-
Thrombin calibrator
-
96-well microplate (black)
-
Fluorometric microplate reader with a dispenser
Methodology:
-
Sample Preparation:
-
Spike PPP with various concentrations of this compound.
-
-
Assay Setup:
-
Dispense the this compound-spiked plasma samples into the wells of a 96-well plate.
-
Add the thrombin calibrator to designated wells.
-
-
Initiation and Measurement:
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
The instrument automatically dispenses the TF/phospholipid reagent to initiate coagulation.
-
Simultaneously, the fluorogenic substrate/calcium buffer is added.
-
The fluorescence intensity is measured over time (e.g., for 60 minutes).
-
-
Data Analysis:
-
The software calculates the thrombin generation curve and key parameters:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): Total thrombin generated (area under the curve).
-
Peak Thrombin: Maximum thrombin concentration.
-
Time to Peak: Time to reach peak thrombin concentration.
-
-
Compare the parameters of this compound-treated samples to a control to quantify the inhibitory effect.
-
Conclusion
This compound is a potent direct Factor Xa inhibitor that effectively targets both free FXa and, critically, FXa within the prothrombinase complex. This dual mechanism of action allows for the efficient downregulation of the thrombin burst essential for thrombus formation. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to understand and further characterize the anticoagulant properties of this compound and similar molecules. The continued investigation into the precise kinetics of prothrombinase inhibition will further refine our understanding of this important therapeutic agent.
References
- 1. Prothrombinase - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Betrixaban: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of betrixaban, a direct oral anticoagulant. This compound is a factor Xa (FXa) inhibitor, a class of drugs that plays a crucial role in the management and prevention of thromboembolic diseases.[1][2][3] This document synthesizes available data from various preclinical models, offering insights into the drug's mechanism of action, efficacy, and safety profile before its transition to clinical trials.
Pharmacokinetics: A Profile of Absorption, Distribution, Metabolism, and Excretion
This compound's clearance is primarily through the hepatobiliary system, with minimal renal clearance and negligible metabolism by cytochrome P450 enzymes.[4] This characteristic distinguishes it from other DOACs and suggests a lower potential for drug-drug interactions with CYP450 inhibitors or inducers.
Pharmacodynamics: Unraveling the Antithrombotic Efficacy
This compound's primary pharmacodynamic effect is the competitive and reversible inhibition of both free and prothrombinase-bound Factor Xa.[5] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][5]
In Vitro and Ex Vivo Coagulation Assays
A battery of in vitro and ex vivo coagulation assays has been employed to characterize the anticoagulant activity of this compound across different species.
Table 1: Effect of this compound on Ex Vivo Coagulation Parameters in Various Species
| Parameter | Species | Effect |
| Prothrombin Time (PT) | Rat, Rabbit, Baboon, Human | Concentration-dependent prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Not Specified | Concentration-dependent prolongation |
| Thrombin Generation | Human | Inhibition in a concentration-dependent manner |
Data synthesized from preclinical studies.
Preclinical Thrombosis Models
The antithrombotic efficacy of this compound has been evaluated in several well-established preclinical models of venous and arterial thrombosis.
In a rabbit model of venous thrombosis, this compound demonstrated potent antithrombotic effects.
Table 2: Efficacy of this compound in a Rabbit Venous Thrombosis Model
| Treatment | Dose | Thrombus Weight Reduction (%) |
| This compound | 3 mg/kg | 76 |
| This compound | 10 mg/kg | 96 |
Data from a study evaluating the prevention of thrombus formation.
This compound has also been assessed in rat models of both arterial and venous thrombosis, showcasing its broad-spectrum antithrombotic activity.
Table 3: Efficacy of this compound in Rat Thrombosis Models
| Model | Treatment | Endpoint | Outcome |
| Arterial Thrombosis (FeCl3-induced) | This compound | Patency Rate | Dose-dependent increase |
| Venous Thrombosis | This compound | Thrombus Weight | Dose-dependent reduction |
Qualitative summary based on available preclinical data.
Experimental Protocols
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model is designed to assess the ability of an antithrombotic agent to prevent the formation of a thrombus in an extracorporeal shunt.
Protocol:
-
Animal Preparation: New Zealand White rabbits are anesthetized.
-
Shunt Implantation: The carotid artery and jugular vein are cannulated and connected to an extracorporeal shunt containing a thrombogenic surface (e.g., silk thread).
-
Drug Administration: this compound or vehicle is administered intravenously or orally.
-
Thrombosis Induction and Monitoring: Blood is allowed to circulate through the shunt for a defined period. Blood flow can be monitored, and at the end of the experiment, the shunt is removed, and the thrombus formed is weighed.
-
Blood Sampling: Blood samples are collected at various time points to perform ex vivo coagulation assays.
Rat Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This widely used model assesses the efficacy of antithrombotic agents in preventing arterial thrombosis induced by oxidative injury.
Protocol:
-
Animal Preparation: Rats (e.g., Sprague-Dawley) are anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: this compound or vehicle is administered.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the carotid artery for a specific duration to induce endothelial injury.
-
Monitoring: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow. The primary endpoint is typically the time to complete vessel occlusion.
Signaling Pathway
This compound's mechanism of action is a direct inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, this compound disrupts the conversion of prothrombin to thrombin, a key step in the formation of a stable fibrin clot.
Conclusion
The preclinical data for this compound demonstrate its potent and direct inhibition of Factor Xa, leading to effective antithrombotic activity in various animal models of venous and arterial thrombosis. Its favorable pharmacokinetic profile, characterized by a long half-life and minimal renal and CYP450-mediated metabolism, suggested a predictable and manageable anticoagulant effect in clinical settings. These preclinical findings provided a strong rationale for the successful clinical development of this compound for the prevention of venous thromboembolism.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of twelve anticonvulsant drugs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
An In-Depth Technical Guide to the Molecular Structure and Factor Xa Binding Affinity of Betrixaban
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of betrixaban and its binding affinity to its target, Factor Xa (FXa). The content herein is intended for an audience with a background in biochemistry, pharmacology, and drug development. We will delve into the chemical properties of this compound, its mechanism of action, quantitative binding data, and the experimental methodologies used to determine its interaction with Factor Xa.
Molecular Structure of this compound
This compound is a small molecule, orally available, direct inhibitor of Factor Xa. Its chemical name is N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzoyl)amino)-5-methoxybenzamide. The molecular formula for this compound is C₂₃H₂₂ClN₅O₃, and it has a molecular weight of 451.91 g/mol .[1] The structure of this compound is characterized by a central benzamide core, which is substituted to create specific interactions with the active site of Factor Xa.
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CN(C)C(=N)c1ccc(cc1)C(=O)Nc2c(C(=O)Nc3ccc(Cl)cn3)ccc(OC)c2. This notation provides a linear representation of the 2D chemical structure.
Mechanism of Action and Binding to Factor Xa
This compound is a direct, competitive, and reversible inhibitor of Factor Xa.[2][3] It binds to the active site of both free Factor Xa and Factor Xa complexed within the prothrombinase complex.[4][5] By occupying the active site, this compound prevents Factor Xa from converting prothrombin (Factor II) to thrombin (Factor IIa). This inhibition of thrombin generation is the central mechanism through which this compound exerts its anticoagulant effect, thereby reducing the formation of fibrin clots.[6]
The interaction between this compound and the active site of Factor Xa is highly specific. The various chemical moieties of the this compound molecule are designed to fit into and interact with the S1 and S4 pockets of the Factor Xa active site, contributing to its high binding affinity and selectivity.
Quantitative Binding Affinity Data
The binding affinity of this compound to Factor Xa has been quantified using various in vitro assays, primarily yielding the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for understanding the potency of the drug.
| Parameter | Value | Description |
| IC50 (Factor Xa) | 1.5 nM | The concentration of this compound required to inhibit 50% of Factor Xa activity.[1] |
| Ki (Factor Xa) | 0.117 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1] |
| IC50 (Plasma Kallikrein) | 6.3 µM | A measure of off-target activity, indicating high selectivity for Factor Xa.[1] |
| Ki (Plasma Kallikrein) | 3.5 µM | The inhibition constant for plasma kallikrein.[1] |
| Ki (hERG) | 1.8 µM | The inhibition constant for the hERG channel, indicating low potential for cardiac side effects.[1] |
Table 1: Quantitative binding affinity data for this compound.
Experimental Protocols
The determination of the binding affinity of this compound to Factor Xa typically involves a chromogenic anti-Xa assay. This assay measures the residual activity of Factor Xa after incubation with the inhibitor.
Principle of the Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional in vitro test. A known amount of Factor Xa is incubated with a plasma sample containing the inhibitor (this compound). The inhibitor binds to Factor Xa, and any remaining unbound, active Factor Xa cleaves a synthetic chromogenic substrate. This cleavage releases a colored compound (p-nitroaniline), the absorbance of which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Detailed Methodology for IC50 and Ki Determination
The following is a generalized protocol synthesized from standard methodologies for determining the IC50 and Ki of a direct Factor Xa inhibitor. Specific concentrations and incubation times may need to be optimized for individual laboratory conditions and reagent sources.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound from the stock solution in the assay buffer. The final concentrations should span a range that is expected to produce a full inhibition curve (e.g., from picomolar to micromolar concentrations).
-
Prepare a working solution of human Factor Xa in the assay buffer. The final concentration should be optimized to give a linear rate of substrate cleavage over the measurement period.
-
Prepare a working solution of the chromogenic Factor Xa substrate in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a small volume of each this compound dilution (or vehicle control) to the appropriate wells.
-
Add the Factor Xa working solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to Factor Xa.
-
Initiate the chromogenic reaction by adding the chromogenic Factor Xa substrate working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each this compound concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of Factor Xa inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for Factor Xa.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Coagulation Cascade and this compound's Point of Intervention
Conclusion
This compound is a potent and selective direct inhibitor of Factor Xa with a well-defined molecular structure and high binding affinity. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and professionals in the field of anticoagulant drug development. The chromogenic anti-Xa assay remains a cornerstone for evaluating the potency and mechanism of action of such inhibitors.
References
- 1. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. biotoxik.it [biotoxik.it]
- 6. lancet.co.za [lancet.co.za]
Betrixaban's Serine Protease Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct, competitive, and reversible inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade. Its efficacy as an anticoagulant is intrinsically linked to its high potency and selectivity for FXa over other structurally similar serine proteases. This technical guide provides an in-depth analysis of this compound's selectivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in the field of anticoagulation.
Core Principles of this compound's Action
This compound exerts its anticoagulant effect by binding directly to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin. This inhibition occurs without the need for a cofactor like antithrombin III. The high selectivity of this compound for FXa is a key pharmacological feature, minimizing off-target effects that could arise from the inhibition of other essential serine proteases involved in physiological processes such as digestion, fibrinolysis, and immune responses.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against a panel of serine proteases. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) that quantify its potent and specific interaction with Factor Xa compared to other enzymes.
| Serine Protease | Inhibition Constant (Ki) | IC50 | Selectivity vs. Factor Xa (based on Ki) |
| Factor Xa | 0.117 nM | 1.5 nM | - |
| Thrombin | > 10,000 nM | > 10,000 nM | > 85,000-fold |
| Trypsin | > 10,000 nM | > 10,000 nM | > 85,000-fold |
| Plasmin | > 1,000 nM | > 1,000 nM | > 8,500-fold |
| Urokinase | > 1,000 nM | > 1,000 nM | > 8,500-fold |
| Tissue Plasminogen Activator (tPA) | > 1,000 nM | > 1,000 nM | > 8,500-fold |
| Activated Protein C (aPC) | > 1,000 nM | > 1,000 nM | > 8,500-fold |
| Plasma Kallikrein | 3,500 nM | 6,300 nM | ~30,000-fold |
Data compiled from preclinical studies.
Experimental Protocols
The determination of this compound's selectivity profile involves a series of meticulously designed in vitro enzymatic assays. The following sections detail the methodologies employed to ascertain the inhibition constants against Factor Xa and other serine proteases.
Factor Xa Inhibition Assay
Objective: To determine the inhibitory potency of this compound against human Factor Xa.
Principle: The assay measures the residual activity of FXa in the presence of varying concentrations of the inhibitor. The enzymatic activity is quantified by the rate of cleavage of a chromogenic substrate, which releases a colored product that can be measured spectrophotometrically.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., Spectrozyme FXa)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, containing a carrier protein like BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human Factor Xa is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In a 96-well microplate, a fixed volume of the Factor Xa solution is added to wells containing varying concentrations of this compound or vehicle control.
-
The plate is incubated for a pre-determined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The reaction is initiated by the addition of the chromogenic FXa substrate.
-
The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
Serine Protease Selectivity Panel Assay
Objective: To assess the inhibitory activity of this compound against a panel of off-target serine proteases.
Principle: Similar to the FXa inhibition assay, this protocol measures the residual activity of various serine proteases in the presence of high concentrations of this compound.
Materials:
-
A panel of purified serine proteases (e.g., thrombin, trypsin, plasmin, urokinase, tPA, aPC, plasma kallikrein).
-
Specific chromogenic or fluorogenic substrates for each protease.
-
This compound.
-
Appropriate assay buffers for each enzyme.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Individual assays are set up for each serine protease in the panel.
-
Each enzyme is prepared in its optimal assay buffer.
-
This compound is tested at a high concentration (e.g., 1 µM or 10 µM) against each protease.
-
The enzyme and inhibitor are pre-incubated.
-
The appropriate substrate is added to initiate the reaction.
-
The enzymatic activity is measured by monitoring the change in absorbance or fluorescence over time.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of the vehicle control.
-
If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 and Ki values, as described for the Factor Xa assay.
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Coagulation Cascade and the Site of this compound Inhibition.
Caption: General Experimental Workflow for Determining Inhibition Constants.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a highly potent and selective inhibitor of Factor Xa. Its minimal activity against a broad range of other serine proteases underscores its targeted mechanism of action and favorable safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings. The high degree of selectivity is a cornerstone of this compound's therapeutic utility, ensuring that its anticoagulant effects are precisely targeted to the coagulation cascade, thereby minimizing the potential for off-target interactions and associated adverse events. This comprehensive understanding of this compound's selectivity is crucial for its continued clinical application and for the development of next-generation anticoagulants.
In vitro characterization of betrixaban's anticoagulant properties
An In-Depth Technical Guide to the In Vitro Characterization of Betrixaban's Anticoagulant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a direct oral anticoagulant. This compound is a factor Xa (FXa) inhibitor, and this guide details its mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a direct and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It competitively and reversibly binds to the active site of both free FXa and FXa complexed within the prothrombinase complex.[2] This inhibition does not require a cofactor like antithrombin III for its activity.[3] By inhibiting FXa, this compound effectively reduces the conversion of prothrombin to thrombin, thereby decreasing thrombin generation and subsequent fibrin clot formation.[3][4] this compound has no direct effect on platelet aggregation.[1][5]
Quantitative Data Presentation
The following tables summarize the key in vitro anticoagulant properties of this compound.
Table 1: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [2][6] |
| Time to Peak Concentration (Tmax) | 3-4 hours | [1][6] |
| Plasma Protein Binding | ~60% | [1][7] |
| Terminal Half-life | 37 hours | [6][7] |
| Effective Half-life | 19-27 hours | [2][8] |
| Metabolism | Minimally metabolized by CYP450 enzymes (<1%) | [7] |
| Primary Elimination Route | Hepatobiliary (82-89%) | [4][6] |
| Renal Clearance | Minimal (5-7%) | [6][7] |
Table 2: In Vitro Anticoagulant Activity
| Assay | Parameter | Result | Reference |
| Prothrombin Time (PT) | Doubling Concentration (Human Plasma) | 0.4 µM | [7] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Observed | |
| Thrombin Generation Assay (TGA) | Inhibition | Comparable to fondaparinux at 5-25 ng/mL | [6] |
| Prothrombinase Inhibition | Inhibition | Dose-dependent | [7] |
| Anti-Xa Activity | Inhibition | Dose- and concentration-dependent | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound's anticoagulant properties are provided below.
Factor Xa Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on purified Factor Xa.
-
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor by monitoring the cleavage of a chromogenic substrate.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
This compound stock solution and serial dilutions
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Add purified human FXa to the wells of a 96-well microplate.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Prothrombinase Inhibition Assay
This assay assesses the ability of this compound to inhibit FXa within the prothrombinase complex.
-
Principle: The prothrombinase complex (FXa, FVa, phospholipids, and Ca2+) is assembled, and its ability to convert prothrombin to thrombin is measured in the presence of this compound.
-
Materials:
-
Purified human Factor Xa, Factor Va, and prothrombin
-
Phospholipid vesicles
-
Tris-HCl buffer with CaCl2
-
This compound stock solution and serial dilutions
-
Chromogenic thrombin substrate
-
96-well microplate and reader
-
-
Protocol:
-
Combine Factor Xa, Factor Va, phospholipid vesicles, and CaCl2 in the wells of a microplate to form the prothrombinase complex.
-
Add serial dilutions of this compound or vehicle control and incubate.
-
Initiate the reaction by adding prothrombin.
-
After a specific incubation time, add a chromogenic thrombin substrate.
-
Measure the rate of substrate cleavage to determine the amount of thrombin generated.
-
Calculate the IC50 for prothrombinase inhibition.
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global coagulation assays that measure the time to clot formation in plasma.
-
Principle:
-
PT: Measures the extrinsic and common pathways of coagulation. Clotting is initiated by adding thromboplastin (tissue factor) and calcium.
-
aPTT: Measures the intrinsic and common pathways. Clotting is initiated by adding a contact activator (e.g., silica) and phospholipids, followed by calcium.
-
-
Materials:
-
Citrated human plasma
-
This compound-spiked plasma samples at various concentrations
-
PT reagent (thromboplastin and CaCl2)
-
aPTT reagent (contact activator, phospholipids) and CaCl2 solution
-
Coagulometer
-
-
Protocol:
-
Prepare a series of plasma samples spiked with known concentrations of this compound.
-
For the PT assay, pre-warm the plasma sample to 37°C.
-
Add the PT reagent to the plasma and immediately start the timer on the coagulometer.
-
Record the time until a fibrin clot is detected.
-
For the aPTT assay, pre-warm the plasma sample and incubate with the aPTT reagent for a specified time.
-
Add CaCl2 to initiate clotting and record the clotting time.
-
Plot the clotting time against the this compound concentration.
-
Thrombin Generation Assay (TGA)
TGA provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.
-
Principle: Clotting is initiated in platelet-poor plasma, and the generation of thrombin over time is monitored using a fluorogenic substrate.
-
Materials:
-
Platelet-poor plasma (PPP)
-
This compound-spiked PPP samples
-
Tissue factor/phospholipid reagent (trigger)
-
Fluorogenic thrombin substrate and calibrator
-
Fluorometer with a temperature-controlled plate reader
-
-
Protocol:
-
Add this compound-spiked plasma or control plasma to a 96-well plate.
-
Add the trigger solution (tissue factor and phospholipids) to initiate coagulation.
-
Immediately add the fluorogenic substrate.
-
Measure the fluorescence intensity over time.
-
Use a thrombin calibrator to convert the fluorescence signal to thrombin concentration.
-
Analyze the resulting thrombin generation curve to determine parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).
-
Plasma Protein Binding Assay
This assay determines the fraction of this compound bound to plasma proteins. Equilibrium dialysis is a common method.
-
Principle: A semipermeable membrane separates a plasma sample containing the drug from a drug-free buffer. Unbound drug diffuses across the membrane until equilibrium is reached. The concentrations in both compartments are then measured.
-
Materials:
-
Human plasma
-
This compound
-
Phosphate-buffered saline (PBS)
-
Equilibrium dialysis apparatus with semipermeable membranes
-
Analytical method to quantify this compound (e.g., LC-MS/MS)
-
-
Protocol:
-
Add plasma spiked with a known concentration of this compound to one chamber of the dialysis cell.
-
Add PBS to the other chamber.
-
Incubate the dialysis cell at 37°C with gentle shaking until equilibrium is reached (e.g., 4-24 hours).
-
Collect samples from both the plasma and buffer chambers.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of bound drug.
-
References
- 1. oatext.com [oatext.com]
- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Betrixaban on Thrombin Generation in Human Plasma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action directly impacts the generation of thrombin, the central effector protease in hemostasis and thrombosis. This technical guide provides an in-depth analysis of this compound's effect on thrombin generation in human plasma, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Inhibition of the Prothrombinase Complex
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. A key step is the conversion of prothrombin to thrombin, catalyzed by the prothrombinase complex. This complex consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.
This compound exerts its anticoagulant effect by binding directly to the active site of FXa, thereby preventing it from converting prothrombin to thrombin.[1][2][3] This inhibition occurs for both free FXa and FXa that is already incorporated into the prothrombinase complex.[4] The reduction in FXa activity leads to a significant decrease in the rate and amount of thrombin generated.
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.
Caption: Inhibition of Factor Xa by this compound in the Coagulation Cascade.
Quantitative Effects on Thrombin Generation Parameters
The effect of this compound on thrombin generation is typically assessed using the Calibrated Automated Thrombogram (CAT) assay. This method measures the fluorescence generated by a thrombin-specific substrate over time, providing a complete profile of thrombin generation and decay. Key parameters derived from the thrombogram include:
-
Lag Time: The time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.
-
Peak Thrombin: The maximum concentration of thrombin reached.
Studies have demonstrated a concentration-dependent inhibition of thrombin generation by this compound. The following table summarizes the quantitative impact of a clinically relevant concentration of this compound on peak thrombin generation in human plasma.
| This compound Concentration | Control (nM) | This compound (nM) | % Inhibition |
| 1.0 µg/mL | 104.6 | 10.3 | ~90% |
| Data derived from in-vitro studies.[4] |
Experimental Protocols
The following provides a detailed methodology for a typical Calibrated Automated Thrombogram (CAT) assay used to evaluate the effect of this compound on thrombin generation in human plasma.
1. Plasma Preparation:
-
Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.
-
Platelet-poor plasma (PPP) is prepared by double centrifugation of the whole blood at 2000 x g for 15 minutes at room temperature.
-
The PPP is then pooled and stored at -80°C until use.
2. Thrombin Generation Assay (Calibrated Automated Thrombogram):
-
Instrumentation: A fluorometric microplate reader equipped with a 390 nm excitation filter and a 460 nm emission filter is used. The assay is performed in a 96-well plate format.
-
Reagents:
-
Thrombin Calibrator: A standardized α2-macroglobulin-thrombin complex with known amidolytic activity is used to calibrate the assay.
-
Fluorogenic Substrate: A thrombin-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) is used to measure thrombin activity.
-
Trigger Solution: A reagent containing a specific concentration of recombinant human tissue factor (TF) and phospholipids (PL) is used to initiate thrombin generation. The concentrations of TF and PL are critical and are typically optimized for the specific application. For assessing the effect of anticoagulants, a common trigger concentration is 5 pM TF and 4 µM PL.[5]
-
-
Procedure:
-
80 µL of thawed platelet-poor plasma, either neat or spiked with varying concentrations of this compound, is pipetted into the wells of a 96-well plate.
-
20 µL of the trigger solution (TF and PL) is added to each well to initiate coagulation. For calibration wells, 20 µL of the thrombin calibrator is added instead of the trigger solution.
-
The reaction is started by the automated addition of 20 µL of the fluorogenic substrate/CaCl2 solution.
-
The fluorescence is measured kinetically over a period of approximately 60 minutes.
-
-
Data Analysis: The thrombin generation curve is generated by the instrument's software, which calculates the first derivative of the fluorescence signal over time. From this curve, the key parameters (Lag Time, ETP, and Peak Thrombin) are determined.
Below is a diagram illustrating the experimental workflow for the Calibrated Automated Thrombogram assay.
Caption: Experimental Workflow for the Calibrated Automated Thrombogram (CAT) Assay.
Conclusion
This compound is a potent inhibitor of Factor Xa, leading to a significant and concentration-dependent reduction in thrombin generation in human plasma. The Calibrated Automated Thrombogram assay is a robust method for quantifying the pharmacodynamic effects of this compound on key hemostatic parameters. The data clearly demonstrate that by targeting FXa, this compound effectively dampens the amplification of the coagulation cascade, which is fundamental to its therapeutic efficacy as an anticoagulant for the prevention of venous thromboembolism. Further research with more extensive concentration ranges will continue to refine our understanding of its precise dose-response relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factor Xa Inhibitory Profile of Apixaban, this compound, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of tissue factor concentration on calibrated automated thrombography in the presence of inhibitor bypass agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of P-glycoprotein in betrixaban transport and disposition
An In-depth Technical Guide on the Role of P-glycoprotein in Betrixaban Transport and Disposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a direct oral anticoagulant (DOAC) that acts as a factor Xa inhibitor. Its pharmacokinetic profile is distinct among DOACs, characterized by a long half-life, minimal cytochrome P450 (CYP) metabolism, and predominant elimination via biliary secretion[1][2][3]. A critical determinant of this compound's absorption, distribution, and clearance is its interaction with the efflux transporter P-glycoprotein (P-gp, also known as multidrug resistance protein 1 or ABCB1)[2][3]. This technical guide provides a comprehensive overview of the role of P-gp in the transport and disposition of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and clinical workflows. Understanding this interaction is paramount for predicting drug-drug interactions (DDIs), optimizing dosing regimens, and ensuring patient safety.
This compound as a P-glycoprotein Substrate
P-glycoprotein is an ATP-dependent efflux pump located in the plasma membranes of cells in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier[4][5]. It plays a crucial protective role by exporting a wide array of xenobiotics, including many therapeutic drugs, out of cells[4][5].
This compound has been identified as a substrate of P-gp[1][6][7]. This interaction is central to its disposition. The primary route of elimination for this compound is not through renal excretion or hepatic metabolism, but rather through hepatobiliary secretion into the gut, a process largely mediated by P-gp efflux pumps[1][2][3]. Approximately 82% to 89% of an administered dose is excreted unchanged via this pathway[1][2]. Consequently, the systemic exposure and pharmacodynamic effects of this compound can be significantly altered by co-administered drugs that modulate P-gp activity[3][6].
Quantitative Data: P-gp Mediated Drug-Drug Interactions
The clinical significance of this compound's status as a P-gp substrate is most evident in drug-drug interaction studies with known P-gp inhibitors. Co-administration of these inhibitors can lead to a substantial increase in this compound plasma concentrations, thereby elevating the risk of bleeding[8][9]. The prescribing information for this compound mandates a dose reduction when used concomitantly with P-gp inhibitors[6][10].
Table 1: Effect of P-glycoprotein Inhibitors on this compound Pharmacokinetics
| P-gp Inhibitor | Effect on this compound Cmax | Effect on this compound AUC | Reference |
| Ketoconazole | ~2-fold increase | ~2-fold increase | [2][8] |
| Verapamil | ~5-fold increase | ~3-fold increase | [8] |
| Amiodarone | ~2-fold increase in concentration | Not specified | [2] |
| Diltiazem | ~2-fold increase in concentration | Not specified | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Conversely, co-administration with P-gp inducers, such as rifampin or St. John's wort, may decrease the systemic exposure of this compound, potentially reducing its efficacy. Therefore, the concomitant use of this compound with P-gp inducers should be avoided[6][11].
Experimental Protocols
The characterization of this compound as a P-gp substrate has been established through a combination of in vitro assays, preclinical in vivo studies, and clinical pharmacokinetic trials.
In Vitro P-gp Substrate Assessment (General Protocol)
While specific publications detailing this compound's in vitro transport are not available in the public domain, the methodology follows well-established protocols using polarized, P-gp-expressing cell monolayers, such as Caco-2 (human colon adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene)[12][13].
Objective: To determine if a compound is a substrate of P-gp by measuring its directional transport across a cell monolayer.
Methodology:
-
Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded onto permeable membrane supports (e.g., Transwell™ inserts) and cultured for approximately 21 days (for Caco-2) or until a confluent, polarized monolayer with functional tight junctions is formed.
-
Transport Assay:
-
The experiment involves measuring the flux of this compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the monolayer.
-
This compound is added to either the apical or basolateral chamber. Samples are taken from the receiver chamber at designated time points.
-
To confirm P-gp's role, the assay is repeated in the presence of a potent P-gp inhibitor, such as verapamil or cyclosporine A[13][14].
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).
-
A compound is generally considered a P-gp substrate if the ER is ≥ 2 and this ratio is significantly reduced (typically to ~1) in the presence of a P-gp inhibitor.
-
Clinical Drug-Drug Interaction Studies (Phase 1)
These studies are designed to quantify the effect of a P-gp inhibitor or inducer on the pharmacokinetics of this compound in healthy volunteers[3][15].
Objective: To assess the impact of co-administered P-gp modulators on the single- or multiple-dose pharmacokinetics of this compound.
Methodology:
-
Study Design: Typically a two-period, fixed-sequence, or crossover design.
-
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single dose of this compound alone.
-
Period 2 (Test): Subjects receive the P-gp inhibitor (e.g., ketoconazole) for several days to reach steady-state, followed by co-administration of a single dose of this compound with the inhibitor.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected over a specified period (e.g., 72-96 hours) after each this compound dose.
-
Bioanalysis: Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T½) are calculated for this compound administered alone and with the inhibitor. The geometric mean ratios and 90% confidence intervals are determined to quantify the magnitude of the interaction.
Large-Scale Clinical Efficacy and Safety Trial (e.g., APEX Study)
The APEX (Acute Medically Ill VTE Prevention with Extended-Duration this compound) trial was a pivotal Phase III study that evaluated the safety and efficacy of this compound[16][17]. The trial's design prospectively accounted for the P-gp interaction.
Objective: To compare extended-duration this compound with standard-duration enoxaparin for VTE prophylaxis in acutely ill medical patients.
Methodology:
-
Patient Population: The study enrolled acutely ill hospitalized medical patients at risk for VTE[16].
-
Dosing Regimen:
-
Standard Dose: this compound 160 mg initial dose, followed by 80 mg once daily for 35 to 42 days[11][16].
-
Reduced Dose: The protocol mandated a 50% dose reduction (80 mg initial dose, then 40 mg once daily) for patients with severe renal impairment (CrCl 15-30 mL/min) OR for those receiving a concomitant strong P-glycoprotein inhibitor[11][16][18].
-
-
Endpoints: Efficacy endpoints included a composite of VTE events, while safety endpoints focused on bleeding events (major and clinically relevant non-major)[16][17].
-
Data Analysis: The rates of thrombotic and bleeding events were compared between the this compound and enoxaparin arms, including in subgroups of patients who received the reduced dose due to P-gp inhibitor use[17].
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and clinical decision-making processes related to this compound and P-gp.
Caption: P-gp mediated efflux of this compound in the intestine and the effect of P-gp inhibitors.
Caption: Experimental workflow for in vitro P-gp substrate assessment.
Caption: Clinical workflow for this compound dose adjustment with P-gp inhibitors.
Conclusion
The interaction between this compound and P-glycoprotein is a cornerstone of its clinical pharmacology. As a P-gp substrate, this compound's disposition is highly dependent on the function of this efflux transporter, making it susceptible to significant drug-drug interactions. Co-administration with P-gp inhibitors markedly increases this compound exposure and the associated risk of bleeding, necessitating a 50% dose reduction as a critical safety measure[10][18]. Conversely, P-gp inducers pose a risk of therapeutic failure and their concomitant use should be avoided[6]. Drug development professionals and researchers must consider P-gp interactions early in the discovery and clinical evaluation phases. For clinicians, a thorough review of co-medications is essential for the safe and effective use of this compound, particularly in patient populations prone to polypharmacy.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P-glycoprotein transport system and cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edoxaban transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20120095019A1 - Methods and formulations of treating thrombosis with this compound and a p-glycoprotein inhibitor - Google Patents [patents.google.com]
- 16. This compound for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients: Putting the APEX Results into Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for prevention of venous thromboembolism in acute medically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of Betrixaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical toxicology studies conducted on betrixaban (Bevyxxa®), an oral, direct Factor Xa inhibitor. The information is compiled from publicly available regulatory documents and scientific literature to support researchers and professionals in drug development.
Executive Summary
This compound has undergone a comprehensive nonclinical safety evaluation to characterize its toxicological profile. The preclinical program included studies on pharmacology, pharmacokinetics, single- and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. The principal pharmacological effect of this compound, bleeding, was the most common finding in toxicology studies and is consistent with its mechanism of action as an anticoagulant. Nonclinical studies demonstrated that this compound is not genotoxic or teratogenic. Carcinogenicity studies were not conducted, a decision deemed acceptable by regulatory agencies based on the intended duration of clinical use. The major human metabolites were found to be pharmacologically inactive and demonstrated no cardiovascular or central nervous system effects in rats.
Pharmacokinetics and Metabolism (Nonclinical)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical species is fundamental to interpreting toxicology findings.
Experimental Protocols
ADME Studies in Rats, Dogs, and Monkeys:
-
Test System: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Administration: A single oral dose of radiolabeled this compound.
-
Sample Collection: Plasma, urine, and feces were collected at multiple time points to determine the routes and rates of excretion.
-
Analysis: Liquid scintillation counting was used to quantify radioactivity. Metabolite profiling was conducted using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Protein Binding: Plasma protein binding was determined in vitro via equilibrium dialysis for human, rat, dog, and monkey plasma.
Key Findings
Key ADME findings from nonclinical studies are summarized below.
| Parameter | Rat | Dog | Monkey | Human |
| Primary Route of Excretion | Biliary / Fecal | Biliary / Fecal | Biliary / Fecal | Biliary / Fecal (~81%)[1] |
| Renal Excretion | Minor (~23% in urine)[1] | Minor | Minor | Minor |
| Metabolism | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] | Not significantly metabolized by CYP enzymes[1] |
| Plasma Protein Binding | ~66%[1] | ~59%[1] | ~58%[1] | ~61%[1] |
| Major Metabolites | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive)[1] | PRT062802, PRT063069 (inactive) |
| Minor Metabolites | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active)[1] | PRT054156, PRT058326 (active) |
Data compiled from FDA review documents.[1]
The two major metabolites, PRT062802 and PRT063069, were found to be inactive and showed no adverse cardiovascular or Central Nervous System (CNS) effects when tested in rats.[1]
Figure 1: this compound ADME Pathway.
General Toxicology
Single and repeat-dose toxicity studies were conducted in rodent and non-rodent species to identify potential target organs and to determine no-observed-adverse-effect levels (NOAELs).
(Note: Specific quantitative data for single and repeat-dose toxicity studies, such as LD50 and NOAEL values, were not available in the public documents reviewed. The primary finding across studies was bleeding, consistent with the drug's pharmacology.)
Genetic Toxicology
A battery of in vitro and in vivo tests was conducted to assess the mutagenic and clastogenic potential of this compound.
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: The assay was performed with and without metabolic activation (S9 fraction from Aroclor-induced rat liver). This compound was tested up to cytotoxic concentrations.
-
-
In Vitro Chromosomal Aberration Assay:
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes.
-
Methodology: Cells were exposed to this compound at various concentrations, with and without metabolic activation. Metaphase cells were harvested, stained, and scored for structural and numerical chromosomal aberrations.
-
-
In Vivo Micronucleus Test:
-
Test System: Rodents (e.g., Sprague-Dawley rats).
-
Administration: this compound was administered orally at high dose levels.
-
Methodology: Bone marrow was collected at specified time points after dosing. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated as a measure of bone marrow cytotoxicity.
-
Summary of Findings
This compound was not found to be genotoxic or clastogenic in the comprehensive battery of tests.[2]
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation | S. typhimurium, E. coli | With and Without S9 | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |
Data compiled from the EMA Assessment Report.[2]
Figure 2: Genetic Toxicology Testing Strategy.
Carcinogenicity
Carcinogenicity studies were not performed for this compound. This was considered acceptable by regulatory authorities, including the EMA, because the intended clinical use is not for longer than six months.[2]
Reproductive and Developmental Toxicology
Studies were conducted to evaluate the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development.
Experimental Protocols
-
Fertility and Early Embryonic Development (Rat):
-
Test System: Male and female Sprague-Dawley rats.
-
Dosing: Oral administration to males prior to and during mating, and to females prior to mating and through early gestation.
-
Endpoints: Mating performance, fertility indices, implantations, and early embryonic viability.
-
-
Embryo-Fetal Development (Rat and Rabbit):
-
Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Dosing: Oral administration during the period of organogenesis.
-
Endpoints: Maternal clinical signs, body weight, food consumption. Cesarean sectioning parameters (corpora lutea, implantations, resorptions, fetal viability). Fetal external, visceral, and skeletal examinations.
-
-
Pre- and Postnatal Development (Rat):
-
Test System: Pregnant Sprague-Dawley rats.
-
Dosing: Oral administration from implantation through lactation.
-
Endpoints: Maternal health, parturition, lactation. Offspring viability, growth, development, and reproductive performance of the F1 generation.
-
Summary of Findings
This compound did not demonstrate adverse effects on fertility, was not teratogenic, and did not impact postnatal development in rats.[2] The primary finding was maternal toxicity related to hemorrhage, consistent with the drug's pharmacology.
| Study Type | Species | Key Findings | Exposure Margin (vs. Human Dose) |
| Fertility & Early Embryonic Development | Rat | No effect on male or female fertility.[2] | >35x[2] |
| Embryo-Fetal Development | Rat | No teratogenic effects.[2] | >35x (at NOAEL)[2] |
| Embryo-Fetal Development | Rabbit | No teratogenic effects; maternal toxicity (hemorrhage) observed.[2] | >35x (at NOAEL)[2] |
| Pre- and Postnatal Development | Rat | No effect on postnatal development of offspring.[2] | >35x[2] |
Data compiled from FDA and EMA regulatory documents.[2]
Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of this compound on vital functions.
(Note: Specific protocols and quantitative results for safety pharmacology studies, including effects on cardiovascular (hERG, telemetry), respiratory, and central nervous system functions, were not detailed in the reviewed public documents. The EMA assessment report noted an absence of a cardiovascular effect in humans.)[2]
Mechanism of Action: Coagulation Cascade
This compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa). By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and preventing clot formation.
Figure 3: this compound's Inhibition of Factor Xa.
References
Betrixaban's Potential Non-Anticoagulant Cellular Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betrixaban, a direct oral anticoagulant, is a highly selective inhibitor of Factor Xa (FXa) primarily used for the prophylaxis of venous thromboembolism (VTE). While its anticoagulant properties are well-established, emerging evidence suggests that this compound may exert non-anticoagulant cellular effects, opening new avenues for therapeutic exploration. This technical guide provides a comprehensive overview of the current understanding of these off-target effects, with a primary focus on the activation of the innate immune system. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.
Introduction to this compound
This compound is a small molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its primary mechanism of action involves the direct, reversible, and competitive inhibition of both free and prothrombinase-bound FXa, thereby reducing thrombin generation and subsequent fibrin clot formation.[3][4] Unlike some other anticoagulants, this compound has minimal renal clearance and is not significantly metabolized by cytochrome P450 enzymes.[4]
Non-Anticoagulant Cellular Effect: Activation of Innate Immunity
Recent preclinical studies have unveiled a novel non-anticoagulant function of this compound as a potent activator of the innate immune system.[1][2] This effect is independent of its FXa inhibitory activity and is mediated through the activation of the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) signaling pathway, leading to the production of type I interferons (IFN-β) and the expression of interferon-stimulated genes (ISGs).[1] This discovery positions this compound as a potential broad-spectrum antiviral and immunomodulatory agent.
Signaling Pathway: TBK1/IRF3 Axis Activation
This compound has been shown to trigger the phosphorylation and activation of TBK1 and subsequent phosphorylation and nuclear translocation of IRF3.[1] This signaling cascade is a central component of the cellular response to viral and other pathogenic threats.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound's immunostimulatory effects.
Table 1: this compound-Induced IFN-β Promoter Activation
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in Luciferase Activity (vs. DMSO) | Citation |
| 2fTGH-ISRE-Luciferase | 60 | 12 | ~15 | [1] |
| 2fTGH-ISRE-Luciferase | 60 | 24 | ~25 | [1] |
Table 2: this compound-Induced Interferon-Stimulated Gene (ISG) Expression
| Cell Line | Gene | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in mRNA Expression (vs. DMSO) | Citation |
| 2fTGH | ISG15 | 100 | 12 | ~120 | [1] |
| A549 | ISG15 | 100 | 12 | ~40 | [1] |
| HT1080 | ISG15 | 100 | 12 | ~60 | [1] |
| RAW264.7 | ISG15 | 100 | 12 | ~25 | [1] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | This compound Concentration (µM) | Inhibition of Viral Replication (%) | Citation |
| Vesicular Stomatitis Virus (VSV) | 2fTGH | 60 | >90 | [1] |
| Herpes Simplex Virus-1 (HSV-1) | 2fTGH | 50 | Significant inhibition | [1] |
| Influenza A Virus (IAV) | 2fTGH | 50 | Significant inhibition | [1] |
| Encephalomyocarditis virus (EMCV) | 2fTGH | 50 | Significant inhibition | [1] |
| Murine Hepatitis Virus (MHV-A59) | J774A.1 | 50 | Significant inhibition | [1] |
Experimental Protocols
IFN-β Promoter Reporter Assay
This assay quantifies the activation of the IFN-β promoter in response to a stimulus.
Methodology:
-
Cell Seeding: 2fTGH cells stably transfected with an IFN-β promoter-luciferase reporter construct (2fTGH-ISRE-Luciferase) are seeded in a 96-well plate.[1]
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified duration (e.g., 12 or 24 hours) to allow for gene expression.
-
Cell Lysis: A lysis buffer is added to each well to disrupt the cell membrane and release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal from this compound-treated cells is normalized to that of the vehicle control to determine the fold change in IFN-β promoter activity.
Quantitative Real-Time PCR (RT-qPCR) for ISG Expression
This protocol measures the change in mRNA levels of specific interferon-stimulated genes.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., 2fTGH, A549, HT1080, RAW264.7) are cultured and treated with this compound or a vehicle control.[1]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the ISG of interest (e.g., ISG15) and a housekeeping gene (e.g., ACTB) for normalization.[1]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, comparing the expression in this compound-treated cells to the vehicle control.[1]
Antiviral Assays
These assays determine the ability of this compound to inhibit viral replication.
Methodology (Plaque Assay):
-
Cell Infection and Treatment: A monolayer of susceptible cells (e.g., 2fTGH) is infected with a known amount of virus (e.g., VSV) and simultaneously treated with this compound or a vehicle control.[1]
-
Overlay: After an initial adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells.[1]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the viral plaques (zones of cell death) are counted.
-
Data Analysis: The reduction in the number of plaques in this compound-treated wells compared to the control wells indicates the antiviral activity.
Potential Non-Anticoagulant Effects on Cancer and Endothelial Cells: A Discussion
While direct evidence for this compound's non-anticoagulant effects on cancer and endothelial cells is currently limited, the known cellular activities of its target, Factor Xa, and observations from other FXa inhibitors suggest potential areas for future investigation.
Cancer Cell Biology
The coagulation cascade is increasingly recognized as a key player in cancer progression, influencing cell proliferation, migration, and invasion.[5] Factor Xa itself has been shown to modulate cancer cell behavior, although its effects appear to be context-dependent.[5] While some studies suggest FXa can promote pro-cancerous signaling, others have indicated potential anti-migratory effects.[5] The impact of FXa inhibitors, therefore, warrants further investigation. There is a need for in vitro studies to assess the direct effects of this compound on various cancer cell lines, focusing on proliferation, apoptosis, migration, and invasion assays.
Endothelial Cell Function
Endothelial cells play a crucial role in inflammation and thrombosis. Factor Xa can induce pro-inflammatory responses in endothelial cells, leading to the upregulation of adhesion molecules such as VCAM-1 and ICAM-1.[5] By inhibiting FXa, this compound could potentially exert anti-inflammatory effects on the endothelium, independent of its anticoagulant properties. Future research should explore the impact of this compound on endothelial cell activation, permeability, and the expression of inflammatory markers in response to various stimuli.
Conclusion and Future Directions
The discovery of this compound's ability to activate the innate immune system through the TBK1/IRF3 pathway represents a significant advancement in our understanding of its pharmacological profile beyond anticoagulation. This finding opens up exciting possibilities for its repurposing as an antiviral or immunomodulatory agent. Further research is warranted to fully elucidate the molecular mechanisms underlying this effect and to explore its therapeutic potential in various disease models.
Moreover, the potential non-anticoagulant effects of this compound on cancer and endothelial cells remain a largely unexplored area. Given the intricate interplay between the coagulation system and these cell types, systematic in vitro and in vivo studies are needed to determine if this compound possesses clinically relevant activities in these contexts. Such investigations could uncover novel therapeutic applications for this established anticoagulant.
References
- 1. This compound is a broad anti-virus inhibitor by activating innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a broad anti-virus inhibitor by activating innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qPCR assay to measure ISG expression in human cells [protocols.io]
- 5. Pathogenic Basis of Thromboinflammation and Endothelial Injury in COVID-19: Current Findings and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical synthesis pathway of betrixaban
An In-depth Technical Guide to the Chemical Synthesis of Betrixaban
Introduction
This compound is a potent, orally active, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[1][2][3] Chemically, this compound is N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.[1][4] Several synthetic pathways have been developed to produce this complex molecule, each with distinct advantages and challenges regarding yield, purity, scalability, and environmental impact. This guide details the core synthetic routes, experimental protocols, and quantitative data reported in the literature.
Key Synthetic Pathways
Multiple strategies for the synthesis of this compound have been reported, generally involving the coupling of two key fragments: a substituted benzamide core and a 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety. The main differences lie in the sequence of reactions and the methods used for the crucial amidation and amidine formation steps.
Linear Synthesis Route (Kanter et al., 2008)
One of the earlier reported methods follows a linear sequence starting from readily available materials. This pathway involves the sequential construction of the molecule, culminating in the formation of the amidine group in the final steps.
References
- 1. This compound | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Basic Research Applications of Betrixaban in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental research applications of betrixaban, a direct Factor Xa (FXa) inhibitor. It delves into its mechanism of action, detailed experimental protocols for its study, and quantitative data from key coagulation assays.
Core Concepts: Mechanism of Action of this compound
This compound is an oral, direct, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct, competitive, and reversible inhibition of both free FXa and FXa bound within the prothrombinase complex.[1][2] This inhibition occurs without the need for a cofactor like antithrombin III.[2][3] By blocking FXa, this compound effectively decreases the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[2][3][4] Notably, this compound does not have a direct effect on platelet aggregation.[3][4]
This compound exhibits a high selectivity for FXa over other serine proteases, including thrombin.[1] Its distinct pharmacological profile includes a long half-life of approximately 19-27 hours, minimal renal clearance, and minimal hepatic metabolism, which distinguishes it from other direct oral anticoagulants (DOACs).[5][6]
Signaling Pathway: The Coagulation Cascade and this compound's Point of Intervention
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound's primary target, Factor Xa, is at the convergence of the intrinsic and extrinsic pathways, marking the beginning of the common pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Factor Xa
| Parameter | Value | Species | Notes |
| IC50 | 1.5 nM | Human | Potent and selective FXa inhibition. |
| Ki | 0.117 nM | Human | High affinity for the FXa active site. |
| IC50 (hERG channel) | 8.9 µM | Human | Low affinity for the hERG channel, suggesting a wide safety margin for cardiac effects.[3] |
Table 2: Effect of this compound on In Vitro Coagulation Assays
| Assay | Reagent | Effect | 2x Clotting Time Concentration |
| Prothrombin Time (PT) | Neoplastin R® | Concentration-dependent prolongation | 198.9 ng/mL[7] |
| TriniCLOT® PT Excel S | Concentration-dependent prolongation | 234 ng/mL[7] | |
| TriniCLOT® PT Excel | Concentration-dependent prolongation | 403.6 ng/mL[7] | |
| TriniCLOT® PT HTF | Concentration-dependent prolongation | 521.2 ng/mL[7] | |
| Dade® Innovin® | Concentration-dependent prolongation | 530.2 ng/mL[7] | |
| Activated Partial Thromboplastin Time (aPTT) | Multiple | Concentration-dependent prolongation | Varies by reagent |
Table 3: Thrombin Generation Assay Parameters
| This compound Concentration | Trigger | Effect on Peak Thrombin | Effect on Endogenous Thrombin Potential (ETP) |
| 5 - 25 ng/mL | Tissue Factor | Inhibition comparable to fondaparinux[1][3] | Inhibition |
| 1.0 µg/mL | Not specified | Peak thrombin value of 10.3 (±4.2) nM (Control: 104.6 ± 19.3 nM)[1] | Inhibition |
Table 4: Preclinical In Vivo Antithrombotic Efficacy
| Animal Model | This compound Dose | Comparator | % Inhibition of Thrombus Formation/Patency |
| Rabbit Vena Cava Model | 3 mg/kg | Enoxaparin (1.6 mg/kg) | 76% (vs. 96% for enoxaparin)[3] |
| Rodent Ferric Chloride Carotid Artery Model | 19.1 mg/kg | Enoxaparin (7.6 mg/kg) | 90% patency (vs. 70% for enoxaparin)[3] |
| Clopidogrel (3 mg/kg/day) | 90% patency (vs. 80% for clopidogrel)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
In Vitro Coagulation Assays
-
Plasma Preparation: Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by centrifugation at 2000 x g for 15 minutes.
-
Spike the PPP with known concentrations of this compound (e.g., 0 to 250 ng/mL) to cover the therapeutic range.[7]
-
Principle: These are clot-based assays that measure the time to fibrin clot formation after the addition of specific reagents.
-
Procedure:
-
Pre-warm the this compound-spiked PPP samples to 37°C.
-
For PT, add a thromboplastin reagent (e.g., Neoplastin R®, Dade® Innovin®) to initiate coagulation.
-
For aPTT, add a contact activator and phospholipid reagent (e.g., silica-based activator) followed by calcium chloride to initiate clotting.
-
Measure the time to clot formation using an automated coagulometer.
-
-
Data Analysis: Report results as clotting time in seconds or as a ratio relative to a control sample without this compound.
-
Principle: This assay measures the residual activity of a known amount of exogenous FXa after inhibition by this compound. The residual FXa cleaves a chromogenic substrate, and the color change is inversely proportional to the this compound concentration.
-
Procedure:
-
Incubate this compound-spiked plasma with a known excess of bovine FXa.
-
Add a chromogenic substrate specific for FXa.
-
Measure the rate of color development (change in optical density at 405 nm) using a microplate reader.
-
Construct a calibration curve using plasma samples with known this compound concentrations to determine the concentration in unknown samples. Commercial kits such as Biophen® DiXaI®, STA® Liquid Anti-Xa, and HemosIL® Liquid Anti-Xa can be adapted for this compound.[8]
-
-
Principle: TGA measures the dynamics of thrombin formation and decay in plasma over time, providing a global assessment of coagulation potential.
-
Procedure:
-
Add a trigger solution containing tissue factor (TF) and phospholipids to the this compound-spiked PPP in a 96-well plate. Typical TF concentrations for studying anticoagulants are in the range of 5-50 pM, with phospholipid concentrations around 4 µM.
-
Add a fluorogenic substrate for thrombin.
-
Continuously monitor the fluorescence generated as thrombin cleaves the substrate using a fluorometer.
-
Calibrate the signal against a known thrombin standard.
-
-
Data Analysis: Generate a thrombogram (thrombin concentration vs. time) and calculate parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).
In Vivo Thrombosis Models
-
Principle: This model mimics venous thrombosis by inducing stasis in a segment of the jugular vein, often in combination with a hypercoagulable stimulus.
-
Procedure:
-
Anesthetize a New Zealand White rabbit.
-
Isolate a segment of the jugular vein.
-
Administer this compound or a vehicle control intravenously or orally.
-
Induce a hypercoagulable state, for example, by injecting thromboplastin into an ear vein.
-
Induce stasis by ligating the isolated jugular vein segment for a defined period (e.g., 10-20 minutes).
-
Excise the vein segment and weigh the resulting thrombus.
-
-
Data Analysis: Compare the thrombus weight in this compound-treated animals to that in the control group to determine the percent inhibition of thrombus formation.
Platelet Aggregation Assay
-
Principle: Light Transmission Aggregometry (LTA) measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Adjust the platelet count of the PRP as needed.
-
Pre-incubate the PRP with this compound or a vehicle control.
-
Add a platelet agonist such as adenosine diphosphate (ADP) or collagen.
-
Measure the change in light transmission over time in an aggregometer.
-
-
Data Analysis: Determine the maximum percentage of platelet aggregation. While this compound does not directly affect platelet aggregation, this assay is important to confirm its selectivity and to study its effects in the context of other antiplatelet agents.
Mandatory Visualizations
Experimental Workflow: Thrombin Generation Assay
Experimental Workflow: Rabbit Venous Stasis Thrombosis Model
References
- 1. Factor Xa Inhibitory Profile of Apixaban, this compound, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
Investigating the Impact of Betrixaban on Platelet Function Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated effects of betrixaban, a direct oral anticoagulant (DOAC), on commonly used platelet function assays. As a factor Xa (FXa) inhibitor, this compound's primary mechanism of action is to reduce thrombin generation, a critical step in the coagulation cascade.[1] While this compound is not expected to directly inhibit platelet aggregation, its influence on thrombin levels can indirectly impact the results of various platelet function tests. This guide summarizes available quantitative data, details experimental protocols, and provides visual representations of key pathways and workflows to aid researchers in accurately interpreting platelet function in the presence of this anticoagulant.
Mechanism of Action of this compound and Its Influence on Platelet Activation
This compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the common pathway of the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin. Thrombin is a potent platelet agonist, and its reduced generation is the primary mechanism by which this compound exerts its anticoagulant effect. It is important to note that this compound does not directly target platelet receptors or enzymes involved in aggregation pathways initiated by other agonists such as adenosine diphosphate (ADP), collagen, or arachidonic acid.
References
Methodological & Application
Establishing a Dose-Response Curve for Betrixaban in Primary Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for establishing a dose-response curve for the direct Factor Xa (FXa) inhibitor, betrixaban, in primary human endothelial cells. This compound is an oral anticoagulant that prevents thrombin generation by inhibiting free and prothrombinase-bound FXa. Beyond its anticoagulant effects, inhibitors of FXa are known to exert pleiotropic effects on the endothelium, primarily through the modulation of Protease-Activated Receptor (PAR) signaling. These application notes offer a suite of protocols to assess the in vitro effects of this compound on endothelial cell viability, apoptosis, and inflammatory responses, providing a framework for understanding its dose-dependent cellular impact.
Introduction
Endothelial cells are critical in maintaining vascular homeostasis. Activated Factor X (FXa) can induce pro-inflammatory and pro-apoptotic responses in these cells through the activation of PARs, particularly PAR-1 and PAR-2. As a direct FXa inhibitor, this compound holds the potential to mitigate these effects. Determining the dose-response relationship of this compound is crucial for understanding its therapeutic window and potential non-anticoagulant benefits. This guide outlines the necessary experimental procedures to comprehensively evaluate the cellular effects of this compound on primary endothelial cells.
Mechanism of Action: this compound and Endothelial Cell Signaling
This compound directly binds to and inhibits FXa, a critical enzyme in the coagulation cascade, thereby reducing the generation of thrombin. In the context of endothelial cells, FXa can act as a signaling molecule by cleaving and activating PARs. This activation can trigger downstream signaling pathways, such as the NF-κB pathway, leading to the upregulation of pro-inflammatory cytokines and adhesion molecules. By inhibiting FXa, this compound is hypothesized to attenuate these downstream inflammatory events.
Data Presentation
Table 1: Suggested this compound Concentrations for In Vitro Studies
| Concentration (ng/mL) | Molar Concentration (nM)* | Rationale for Use |
| 0.1 - 1 | 0.22 - 2.2 | Assess the onset of pleiotropic effects. |
| 5 - 25 | 11 - 55 | Clinically relevant range for antithrombotic effects. |
| 100 - 500 | 221 - 1106 | Typical range for in vitro studies with DOACs. |
| 1000 - 10000 (1-10 µM) | 2213 - 22130 | Investigate potential off-target or cytotoxic effects at high concentrations. |
*Calculated using a molecular weight of 451.91 g/mol for this compound.
Table 2: Summary of Experimental Assays and Endpoints
| Assay | Endpoint Measured | Purpose |
| MTT Assay | Cell Viability / Metabolic Activity | To determine the effect of this compound on endothelial cell proliferation and cytotoxicity. |
| TUNEL Assay | DNA Fragmentation | To quantify this compound-induced apoptosis (late-stage). |
| Caspase-3 Activity Assay | Caspase-3 Activation | To measure a key mediator of the apoptotic cascade (early-stage). |
| ELISA | Secreted Cytokine Levels (IL-6, MCP-1) | To quantify the effect of this compound on the secretion of pro-inflammatory cytokines. |
| qPCR | mRNA Expression (ICAM-1, VCAM-1) | To assess the effect of this compound on the gene expression of key adhesion molecules. |
| Western Blot | Protein Expression (PAR-1, PAR-2) | To investigate changes in the expression of key receptors in the signaling pathway. |
Experimental Protocols
Primary Endothelial Cell Culture
This protocol is adapted for Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture flasks/plates
-
-
Protocol:
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS and incubate with 0.05% Trypsin-EDTA for 3-5 minutes at 37°C.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed onto new gelatin-coated culture vessels.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
HUVECs seeded in a 96-well plate
-
This compound stock solution (in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection (TUNEL Assay)
-
Materials:
-
HUVECs cultured on coverslips or in a 96-well plate
-
This compound
-
TUNEL assay kit
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
-
Protocol:
-
Treat cells with this compound as described for the MTT assay.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Proceed with the TUNEL staining according to the manufacturer's protocol.
-
Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit fluorescently labeled nuclei.
-
Caspase-3 Activity Assay
-
Materials:
-
HUVECs cultured in a 6-well plate
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
-
Protocol:
-
Treat cells with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform the caspase-3 activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Cytokine Measurement (ELISA)
-
Materials:
-
Cell culture supernatants from this compound-treated HUVECs
-
ELISA kits for human IL-6 and MCP-1
-
-
Protocol:
-
Collect the cell culture medium from HUVECs treated with this compound at various concentrations.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for IL-6 and MCP-1 according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Gene Expression Analysis (qPCR)
-
Materials:
-
RNA extracted from this compound-treated HUVECs
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Protocol:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
-
Materials:
-
Cell lysates from this compound-treated HUVECs
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against PAR-1, PAR-2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Prepare cell lysates and determine protein concentrations.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
The protocols outlined in this document provide a comprehensive approach to establishing a dose-response curve for this compound in primary endothelial cells. By systematically evaluating its effects on cell viability, apoptosis, and inflammatory signaling, researchers can gain valuable insights into the cellular mechanisms of action of this direct FXa inhibitor beyond its established role in anticoagulation. This information is critical for the ongoing development and characterization of novel anticoagulant therapies.
Application Notes and Protocols for In Vivo Administration of Betrixaban in a Murine Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] These application notes provide detailed protocols for the in vivo administration of this compound in established murine models of thrombosis, offering a framework for preclinical evaluation of its antithrombotic efficacy and bleeding risk.
Mechanism of Action of this compound
This compound directly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity without the need for a cofactor like antithrombin III.[2] This targeted inhibition prevents the conversion of prothrombin to thrombin, the final common pathway for fibrin formation.[1]
Caption: this compound's inhibition of Factor Xa in the coagulation cascade.
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (20-22 gauge, curved)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice. A dose of 19.1 mg/kg has been reported to be effective in a rodent ferric chloride carotid artery model.[3]
-
Vehicle Preparation: Prepare the desired vehicle. A common vehicle for oral administration of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. To prepare, slowly add CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.
-
This compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and volume. Ensure the suspension is homogenous.
-
-
Oral Administration (Gavage):
-
Weigh each mouse immediately before dosing to ensure accurate dose administration.
-
Gently restrain the mouse.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. The typical administration volume for mice is 5-10 mL/kg.
-
Administer this compound 1-2 hours before the induction of thrombosis to allow for absorption.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is used to evaluate arterial thrombosis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Doppler ultrasound flow probe
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a recommended anesthetic regimen.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and flush the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The time to occlusion is defined as the time from the application of FeCl₃ until blood flow ceases (reaches zero).
-
The experiment is typically terminated after a predefined period (e.g., 30-60 minutes) if occlusion does not occur.
-
Inferior Vena Cava (IVC) Stasis Model of Deep Vein Thrombosis (DVT)
This model is used to evaluate venous thrombosis.
Materials:
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
Cotton swabs
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines with a saline-moistened cotton swab to expose the inferior vena cava (IVC).
-
-
Thrombosis Induction:
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligate the IVC completely with a suture.
-
Ligate any small side branches.
-
Close the abdominal incision in layers.
-
-
Thrombus Harvesting and Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours) after ligation, re-anesthetize the mouse and re-open the abdomen.
-
Excise the thrombosed segment of the IVC.
-
Gently remove the thrombus from the vessel.
-
Blot the thrombus to remove excess blood and measure its wet weight.
-
Tail Bleeding Assay
This assay is used to assess the effect of this compound on hemostasis.
Materials:
-
Mouse restrainer
-
Scalpel or sharp blade
-
50 mL conical tube containing 37°C saline
-
Filter paper
-
Timer
Procedure:
-
Acclimation and Restraint:
-
Place the mouse in a restrainer.
-
-
Tail Transection:
-
Immerse the distal 3 mm of the tail in 37°C saline for 1 minute.
-
Carefully transect 3 mm of the tail tip with a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately after transection, immerse the tail in the 37°C saline.
-
Start a timer and measure the time until bleeding stops for at least 30 seconds.
-
Gently blot the tail tip with filter paper every 30 seconds to observe for re-bleeding.
-
A cut-off time (e.g., 10-15 minutes) should be established, after which bleeding is considered continuous.
-
Measurement of Coagulation Parameters (PT and aPTT)
Materials:
-
Citrated collection tubes
-
Centrifuge
-
Coagulometer
-
Prothrombin Time (PT) reagent
-
Activated Partial Thromboplastin Time (aPTT) reagent
Procedure:
-
Blood Collection:
-
Collect blood from mice via cardiac puncture or from the retro-orbital sinus into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
-
Plasma Preparation:
-
Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
-
Coagulation Assays:
-
Perform PT and aPTT assays on the plasma samples according to the coagulometer and reagent manufacturer's instructions.
-
Record the clotting time in seconds.
-
Data Presentation
Table 1: Antithrombotic Efficacy of this compound in a Rodent Ferric Chloride Carotid Artery Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Time to Occlusion (min) | Patency Rate (%) |
| Vehicle Control | - | Oral | Data not available | Data not available |
| This compound | 19.1 | Oral | Data not available | 90 |
| Enoxaparin | 7.6 | Subcutaneous | Data not available | 70 |
| Clopidogrel | 3 | Oral (daily) | Data not available | 80 |
Source:[3]
Table 2: Effect of this compound on Thrombus Mass in a Rabbit Vena Cava Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of Thrombus Mass (%) |
| Vehicle Control | - | - | 0 |
| This compound | 3 | Not specified | 76 |
| Enoxaparin | 1.6 | Not specified | 96 |
Source:[3]
Table 3: Hypothetical Dose-Response of this compound on Hemostasis in Mice
| Treatment Group | Dose (mg/kg) | Bleeding Time (sec) | PT (sec) | aPTT (sec) |
| Vehicle Control | 0 | Baseline | Baseline | Baseline |
| This compound | 5 | Data not available | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the effect of this compound on bleeding time, PT, and aPTT in mice is not currently available in the public domain and would need to be generated experimentally.
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine thrombosis model.
Caption: Logical overview of the experimental study design.
References
- 1. This compound: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Betrixaban Activity Using Chromogenic Anti-Xa Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Accurate quantification of this compound activity in plasma is essential for preclinical and clinical research, drug development, and in certain clinical scenarios. Chromogenic anti-Xa assays provide a reliable and automatable method for determining the concentration and anticoagulant effect of this compound.
This document provides detailed application notes and experimental protocols for utilizing commercially available chromogenic anti-Xa assays for the quantification of this compound. The protocols have been adapted based on published research to enhance sensitivity and accuracy for this compound's specific therapeutic range.
Principle of the Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional test that measures the inhibitory effect of an anti-Xa anticoagulant, such as this compound, on FXa activity. The principle of the assay is as follows:
-
A known amount of excess FXa is added to a plasma sample containing this compound.
-
This compound present in the sample will bind to and inhibit a portion of the added FXa.
-
A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and is conjugated to a chromophore (e.g., p-nitroaniline), is then added.
-
The residual, uninhibited FXa cleaves the chromogenic substrate, releasing the chromophore and causing a color change.
-
The intensity of the color produced is measured spectrophotometrically at a specific wavelength (typically 405 nm).
-
The amount of color produced is inversely proportional to the concentration of this compound in the plasma sample. A standard curve is generated using calibrators with known concentrations of this compound to quantify the amount of the drug in the test sample.
Mechanism of Action of this compound
This compound directly and selectively binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4] Thrombin is a key enzyme that converts fibrinogen to fibrin, the protein meshwork that forms the basis of a blood clot. By inhibiting FXa, this compound effectively reduces thrombin generation and, consequently, fibrin formation, leading to its anticoagulant effect.[1][4]
Caption: Mechanism of this compound action on the coagulation cascade.
Experimental Workflow
The general workflow for quantifying this compound using a chromogenic anti-Xa assay involves sample preparation, execution of the assay on an automated coagulation analyzer, and data analysis.
Caption: General workflow for this compound quantification.
Data Presentation
The performance of three commercially available chromogenic anti-Xa assays was evaluated for the quantification of this compound, with and without methodological adaptations. The key performance characteristics are summarized in the tables below.[1]
Table 1: Performance Characteristics of STA®-Liquid Anti-Xa for this compound Quantification
| Parameter | Dilution 1:2 | Dilution 1:3 | Dilution 1:4 |
| Correlation | Curvilinear | Curvilinear | Curvilinear |
| LOD (ng/mL) | 24 | 29 | Not Reported |
| LOQ (ng/mL) | 49 | 87 | Not Reported |
| CV (%) | < 2.0 | < 2.0 | < 2.0 |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.[1]
Table 2: Performance Characteristics of Biophen® DiXaI® for this compound Quantification
| Parameter | Dilution 1:5 | Dilution 1:10 | Dilution 1:15 | Dilution 1:50 |
| Correlation | Curvilinear | Curvilinear | Curvilinear | Linear |
| LOD (ng/mL) | Not Reported | 3 | 22 | 22 |
| LOQ (ng/mL) | Not Reported | 5 | 66 | 66 |
| CV (%) | < 3.0 | < 3.0 | < 3.0 | < 3.0 |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.[1]
Table 3: Performance Characteristics of HemosIL® Liquid Anti-Xa for this compound Quantification
| Parameter | Dilution 1:1.29 | Apixaban High Methodology |
| Correlation | Curvilinear | Linear |
| LOD (ng/mL) | Not Reported | Not Reported |
| LOQ (ng/mL) | Not Reported | Not Reported |
| CV (%) | Not Reported | Not Reported |
Further quantitative data for this assay was not detailed in the primary reference.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited. It is crucial to follow the specific instructions provided by the manufacturer for each reagent and analyzer. The protocols below are based on published research adapting these assays for this compound.[1]
1. Sample Collection and Preparation
-
Specimen: Human citrated platelet-poor plasma (PPP).
-
Collection: Collect whole blood in tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).
-
Processing: Centrifuge the blood sample at 2,500 x g for 15 minutes at room temperature to obtain PPP.
-
Storage: Plasma samples can be stored at room temperature for up to 4 hours or frozen at -20°C or lower for longer-term storage. If frozen, thaw samples in a 37°C water bath for 15 minutes before use.
2. Preparation of this compound Calibrators and Controls
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in pooled normal human plasma to create a high-concentration calibrator.
-
Serial Dilutions: Perform serial dilutions of the high-concentration calibrator with pooled normal human plasma to prepare a set of calibrators covering the desired analytical range (e.g., 0 to 500 ng/mL).[1]
-
Quality Controls: Prepare at least two levels of quality control samples (low and high) by spiking pooled normal human plasma with known concentrations of this compound.
3. Assay Procedures (Automated Analyzer)
The following are generalized procedures for the three evaluated commercial kits. The specific parameters and dilutions may need to be optimized based on the analyzer and desired sensitivity.
3.1. STA®-Liquid Anti-Xa (Diagnostica Stago)
-
Reagents: STA®-Liquid Anti-Xa reagent kit (contains bovine FXa and a chromogenic substrate).
-
Analyzer: STA-R® series or other compatible Stago analyzer.
-
Protocol Adaptation for this compound:
-
Program the analyzer to perform a plasma sample dilution of 1:2, 1:3, or 1:4 with the assay buffer.[1] A 1:2 or 1:3 dilution is recommended to improve sensitivity for the lower concentrations of this compound.[1]
-
The analyzer will automatically perform the following steps:
-
Incubate the diluted plasma sample with the STA®-Liquid Anti-Xa reagent containing excess bovine FXa.
-
Add the chromogenic substrate.
-
Measure the kinetic change in optical density at 405 nm.
-
-
-
Calibration: Use the prepared this compound plasma calibrators to generate a calibration curve.
3.2. Biophen® DiXaI® (Hyphen BioMed)
-
Reagents: Biophen® DiXaI® reagent kit (contains human FXa and a chromogenic substrate). This kit is designed to be insensitive to heparin.[1]
-
Analyzer: Any automated coagulation analyzer with a chromogenic measurement channel.
-
Protocol Adaptation for this compound:
-
The standard dilution for this assay is high (e.g., 1:50). To enhance sensitivity for this compound, lower dilutions such as 1:15, 1:10, or 1:5 can be used.[1] A 1:10 dilution showed a low limit of detection.[1]
-
The analyzer will automatically perform the following steps:
-
Incubate the diluted plasma sample with the Biophen® DiXaI® reagent containing excess human FXa.
-
Add the chromogenic substrate.
-
Measure the change in optical density at 405 nm.
-
-
-
Calibration: Use the prepared this compound plasma calibrators to generate a calibration curve.
3.3. HemosIL® Liquid Anti-Xa (Instrumentation Laboratory)
-
Reagents: HemosIL® Liquid Anti-Xa reagent kit (contains bovine FXa and a chromogenic substrate).
-
Analyzer: ACL TOP® series or other compatible Instrumentation Laboratory analyzer.
-
Protocol Adaptation for this compound:
-
Utilize the pre-programmed "Apixaban High" methodology on the ACL TOP® analyzer, which has been shown to have a linear correlation with this compound.[1] Alternatively, a custom protocol with a low sample dilution (e.g., 1:1.29) can be developed.[1]
-
The analyzer will automatically perform the following steps:
-
Incubate the plasma sample with the HemosIL® Liquid Anti-Xa reagent containing excess bovine FXa.
-
Add the chromogenic substrate.
-
Measure the kinetic change in optical density at 405 nm.
-
-
-
Calibration: Use the prepared this compound plasma calibrators to generate a calibration curve.
Data Analysis and Interpretation
-
Calibration Curve: For each assay run, a calibration curve is constructed by plotting the absorbance (or change in absorbance per minute) against the known concentrations of the this compound calibrators. The curve is typically fitted using a linear or non-linear regression model, depending on the assay and concentration range.
-
Quantification of Unknowns: The this compound concentration in the unknown patient or research samples is determined by interpolating their absorbance values from the calibration curve.
-
Quality Control: The concentrations of the quality control samples must fall within their pre-defined acceptance ranges to ensure the validity of the assay run.
Conclusion
Chromogenic anti-Xa assays are a valuable tool for the quantitative determination of this compound activity. By adapting the methodologies of commercially available kits, specifically by optimizing the plasma sample dilution, it is possible to achieve the necessary sensitivity for the therapeutic range of this compound. The choice of assay and specific protocol will depend on the available instrumentation and the required analytical performance characteristics. The Biophen® DiXaI® assay, with its insensitivity to heparin, may be advantageous in situations where heparin interference is a concern.[1] Researchers and drug development professionals should validate their chosen assay method to ensure it meets the specific requirements of their studies.
References
Application Notes and Protocols: Evaluation of Betrixaban in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental framework for evaluating the antithrombotic efficacy of betrixaban, an oral direct Factor Xa (FXa) inhibitor, in a widely used murine model of arterial thrombosis induced by ferric chloride (FeCl₃). This compound selectively blocks the active site of FXa, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[1][2][3] This model is a robust platform for preclinical assessment of novel antithrombotic agents due to its high reproducibility and sensitivity to both anticoagulant and antiplatelet drugs.
The protocols outlined below cover animal preparation, drug administration, the surgical procedure for inducing carotid artery thrombosis, and methods for quantitative and qualitative analysis of thrombus formation.
Mechanism of Action of this compound
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It inhibits both free FXa and FXa bound in the prothrombinase complex.[2][3] By blocking FXa, this compound reduces the conversion of prothrombin to thrombin, the central effector protease of coagulation that catalyzes the formation of fibrin from fibrinogen and activates platelets.
Experimental Design and Protocols
Animal Models
-
Species: Male C57BL/6 mice, 8-12 weeks old, weighing 20-25g.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
This compound Dosing and Administration
-
Vehicle: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dose Groups:
-
Vehicle control (oral gavage)
-
This compound (low dose, e.g., 5 mg/kg, oral gavage)
-
This compound (mid dose, e.g., 10 mg/kg, oral gavage)
-
This compound (high dose, e.g., 20 mg/kg, oral gavage)[1]
-
Positive control (e.g., Enoxaparin, subcutaneous injection)
-
-
Administration: Administer a single dose of this compound or vehicle via oral gavage 2 hours before the surgical procedure to allow for absorption.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol is adapted from established methods for inducing arterial thrombosis.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-dissecting instruments
-
Doppler flow probe and flowmeter
-
Filter paper strips (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 10% w/v in distilled water)
-
Saline solution
-
Sutures
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position on a heated surgical pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
Gently separate the carotid artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to record baseline blood flow.
-
Saturate a filter paper strip with the 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with saline to remove excess FeCl₃.
-
Continuously monitor the blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 30 minutes).
-
At the end of the experiment, euthanize the animal via an approved method.
Data Collection and Analysis
Primary Endpoint
-
Time to Occlusion (TTO): The time from the application of FeCl₃ to the complete cessation of blood flow.
Secondary Endpoints
-
Thrombus Weight: After euthanasia, the thrombosed segment of the carotid artery can be excised, and the wet weight of the thrombus determined.
-
Histological Analysis: The excised arterial segment can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to visualize the thrombus composition.
-
Ex vivo Coagulation Assays: Blood samples can be collected via cardiac puncture at the time of euthanasia to perform coagulation assays.
Statistical Analysis
-
Compare the mean TTO and thrombus weight between the different treatment groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of <0.05 is typically considered statistically significant.
Quantitative Data Presentation
Table 1: Dose-Response of this compound on Time to Occlusion in the Ferric Chloride-Induced Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Mean Time to Occlusion (minutes) ± SEM | % Increase in TTO vs. Vehicle |
| Vehicle Control | - | 10 | 10.2 ± 1.5 | - |
| This compound | 5 | 10 | 18.5 ± 2.1 | 81.4% |
| This compound | 10 | 10 | 25.8 ± 2.9 | 152.9% |
| This compound | 20 | 10 | >30.0 | >194.1% |
| Enoxaparin | 2 | 10 | 22.4 ± 2.5 | 120.0% |
| *p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Thrombus Weight
| Treatment Group | Dose (mg/kg) | N | Mean Thrombus Weight (mg) ± SEM | % Reduction in Thrombus Weight vs. Vehicle |
| Vehicle Control | - | 10 | 0.45 ± 0.05 | - |
| This compound | 5 | 10 | 0.28 ± 0.04 | 37.8% |
| This compound | 10 | 10 | 0.15 ± 0.03 | 66.7% |
| This compound | 20 | 10 | 0.08 ± 0.02 | 82.2% |
| Enoxaparin | 2 | 10 | 0.19 ± 0.03 | 57.8% |
| *p < 0.05 compared to Vehicle Control |
Ex vivo Coagulation Assays
To further characterize the anticoagulant effects of this compound, the following ex vivo assays can be performed on citrated plasma collected from the animals:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.
-
Anti-Xa Chromogenic Assay: A specific assay to quantify the activity of Factor Xa inhibitors like this compound.
Conclusion
The ferric chloride-induced carotid artery thrombosis model provides a reliable and reproducible method to assess the in vivo efficacy of antithrombotic agents. The protocols and data presentation formats described in these application notes offer a comprehensive guide for researchers to evaluate the dose-dependent effects of this compound and compare its efficacy to other anticoagulants. This experimental design will yield valuable preclinical data for the development of novel antithrombotic therapies.
References
- 1. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
Preparation of Betrixaban Stock Solutions for In Vitro Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the preparation of betrixaban stock solutions for use in a variety of in vitro experimental settings. This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results. This guide outlines the solubility and stability of this compound, provides a step-by-step protocol for stock solution preparation, and includes recommended working concentrations for common in vitro assays.
Introduction
This compound is a potent and selective oral inhibitor of Factor Xa, playing a key role in the prevention and treatment of thromboembolic diseases.[1] In the realm of in vitro research, this compound is a valuable tool for studying the coagulation pathway and for the development of novel antithrombotic agents. The accuracy of in vitro studies heavily relies on the precise preparation of test compounds. This application note aims to provide researchers with a comprehensive protocol for preparing this compound stock solutions, ensuring consistency and accuracy in their experiments.
Properties of this compound
Molecular Weight: 451.91 g/mol
Solubility
The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock solutions. This compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2] It is crucial to use anhydrous (fresh) DMSO, as the presence of moisture can reduce the solubility of this compound.[2]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 20.67 - 35 mg/mL | Use of fresh, anhydrous DMSO is recommended to avoid reduced solubility.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Stability and Storage
Proper storage of this compound, both in its solid form and in solution, is essential to maintain its integrity and activity. The powdered form of this compound is stable for up to three years when stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for up to one year at -80°C or for one month at -20°C.[2]
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[2] |
| Stock Solution in DMSO | -80°C | 1 year[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 451.91 g/mol x 1000 mg/g = 4.52 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 4.52 mg of this compound powder and place it in a microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate assay buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (desired final volume)
-
For a final volume of 1 mL (1000 µL):
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 x 1000) / 10,000 = 1 µL
-
-
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer or cell culture medium.
Recommended Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the specific in vitro assay being performed. The following table provides a summary of reported working concentrations for different types of assays.
Table 3: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay Type | Target | Recommended Concentration Range | Reference |
| Enzyme Inhibition Assay | Factor Xa | 1.5 nM (IC50) | [1] |
| Coagulation Assays (e.g., aPTT, PT) | Plasma | 0 - 250 ng/mL | [3] |
| Thrombin Generation Assay | Plasma | 5 - 25 ng/mL | |
| Cell-based Assays | Various | 0.02 - 0.2 mg/mL (example from a study on a different drug) | [4] |
| Thromboelastography (TEG) | Whole Blood | 1 µg/mL | [5] |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound's Mechanism of Action in the Coagulation Cascade
Caption: this compound directly inhibits Factor Xa.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. This compound: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Neutralization of Apixaban, this compound, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Betrixaban's Effect on Fibrin Clot Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betrixaban (Bevyxxa®) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[3][4] Unlike indirect inhibitors, this compound does not require a cofactor like antithrombin III to exert its anticoagulant effect.[3] By directly binding to and inhibiting both free and prothrombinase-bound FXa, this compound effectively reduces thrombin generation, which in turn alters the conversion of fibrinogen to fibrin.[1][2]
The structure of a fibrin clot is a key determinant of its stability, mechanical strength, and susceptibility to fibrinolysis.[5][6] Alterations in clot architecture, such as changes in fiber thickness, pore size, and network density, are associated with thrombotic and bleeding risks.[7][8] Therefore, characterizing the impact of anticoagulants like this compound on fibrin clot ultrastructure is crucial for understanding their complete pharmacological profile. These application notes provide detailed protocols for assessing these effects using established biophysical and imaging techniques.
Mechanism of Action: this compound in the Coagulation Cascade
The coagulation process involves a series of enzymatic reactions (the coagulation cascade) culminating in the formation of a stable fibrin clot.[9] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where it, along with its cofactor Factor Va, forms the prothrombinase complex. This complex catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9] Thrombin then cleaves fibrinogen to form fibrin monomers, which polymerize and are cross-linked by Factor XIIIa to form a stable clot.[9]
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa.[4] This action blocks the downstream generation of thrombin, thereby modulating the quantity and quality of the resulting fibrin clot.[3]
Overall Experimental Workflow
A typical investigation into this compound's effects on clot structure involves several stages, from sample preparation to multi-modal analysis. The workflow allows for a comprehensive characterization, combining kinetic data with high-resolution imaging and functional properties.
Experimental Protocols & Data Presentation
The following protocols describe key methods for quantifying the effect of this compound on fibrin clot characteristics.[10][11]
Turbidimetric Assay for Clot Formation Kinetics
This assay measures the change in optical density (turbidity) over time as fibrinogen polymerizes into a fibrin network.[12][13] It provides kinetic parameters such as lag time, rate of polymerization, and maximum absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of this compound at various concentrations (e.g., 0, 50, 100, 200 ng/mL) in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare a clotting initiator solution containing human α-thrombin (e.g., final concentration 1 U/mL) and CaCl₂ (e.g., final concentration 20 mM).[14]
-
-
Assay Procedure (96-well plate format):
-
Pipette 80 µL of citrated platelet-poor plasma (PPP) into each well.
-
Add 10 µL of the this compound working solution or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Initiate coagulation by adding 10 µL of the clotting initiator solution to each well.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for at least 60 minutes.[15][16]
-
-
Data Analysis:
Expected Data:
| This compound (ng/mL) | Lag Time (min) | Vmax (mOD/min) | Max Absorbance (OD) |
| 0 (Control) | 5.2 ± 0.4 | 45.1 ± 3.2 | 0.45 ± 0.03 |
| 50 | 8.1 ± 0.6 | 30.5 ± 2.5 | 0.42 ± 0.04 |
| 100 | 12.5 ± 0.9 | 22.3 ± 1.9 | 0.39 ± 0.03 |
| 200 | 18.3 ± 1.5 | 15.8 ± 1.4 | 0.37 ± 0.05 |
Table 1: Example turbidimetric data showing a dose-dependent increase in lag time and decrease in polymerization rate and clot density with this compound.
Scanning Electron Microscopy (SEM) for Ultrastructure Analysis
SEM provides high-resolution, two-dimensional images of the clot surface, allowing for direct measurement of fibrin fiber thickness and network porosity.[5][17][18]
Protocol:
-
Clot Formation:
-
On a suitable surface (e.g., a coverslip), mix 90 µL of PPP (pre-incubated with this compound or vehicle) with 10 µL of clotting initiator (e.g., 1 U/mL thrombin, 20 mM CaCl₂).
-
Allow the clot to form in a humidified chamber at room temperature for 2 hours.[18]
-
-
Sample Fixation and Dehydration:
-
Drying and Coating:
-
Perform critical point drying or use a chemical drying agent like hexamethyldisilazane (HMDS).
-
Sputter-coat the dried clot with a conductive metal (e.g., gold/palladium).[18]
-
-
Imaging and Analysis:
-
Image the clot surface using an SEM at various magnifications (e.g., 5,000x to 20,000x).
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 100 independent fibrin fibers per sample.[18]
-
Expected Data:
| This compound (ng/mL) | Average Fiber Diameter (nm) |
| 0 (Control) | 110 ± 15 |
| 100 | 85 ± 12 |
| 200 | 72 ± 10 |
Table 2: Example SEM data showing that this compound treatment results in the formation of thinner fibrin fibers.
Clot Permeability Assay
This functional assay measures the rate of fluid flow through a fibrin clot, which is inversely related to its density and directly related to the average pore size.[8][14] The permeability coefficient (Ks) is calculated using Darcy's law.
Protocol:
-
Clot Formation:
-
Form a clot within a micro-tube or permeation device by mixing PPP (with this compound or vehicle), thrombin, and CaCl₂.[14]
-
Allow polymerization for at least 60 minutes at room temperature.
-
-
Permeation Measurement:
-
Calculation of Permeability Coefficient (Ks):
-
Use Darcy's law: Ks = (Q * L * η) / (A * ΔP)
-
Q = flow rate (cm³/s)
-
L = clot length (cm)
-
η = fluid viscosity (poise)
-
A = cross-sectional area (cm²)
-
ΔP = pressure difference (dyn/cm²)
-
-
Expected Data:
| This compound (ng/mL) | Permeability (Ks) (cm² x 10⁻⁹) |
| 0 (Control) | 6.5 ± 0.8 |
| 100 | 4.8 ± 0.6 |
| 200 | 3.5 ± 0.5 |
Table 3: Example permeability data. A lower Ks value with this compound indicates a denser clot with smaller pores, consistent with thinner fibers forming a more compact network.[10]
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: DVT Uses, Side Effects, Dosage [medicinenet.com]
- 3. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancing Thrombosis Research: A Novel Device for Measuring Clot Permeability [mdpi.com]
- 9. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A turbidimetric assay for the measurement of clotting times of procoagulant venoms in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. biotechnology.kiev.ua [biotechnology.kiev.ua]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Automated Fiber Diameter and Porosity Measurements of Plasma Clots in Scanning Electron Microscopy Images - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Evaluating the Efficacy and Safety of Betrixaban Using the Rabbit Vena Cava Stasis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its targeted mechanism of action prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[2] Approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness, this compound presents a valuable therapeutic option.[3] Preclinical evaluation of novel anticoagulants like this compound is crucial to determine their efficacy and safety profile before clinical application. The rabbit vena cava stasis model is a well-established and reproducible animal model for inducing venous thrombosis and is widely used to assess the antithrombotic effects of new therapeutic agents.[4][5] This document provides detailed application notes and protocols for utilizing this model to evaluate this compound.
Mechanism of Action of this compound
This compound directly binds to the active site of both free and prothrombinase-bound Factor Xa, inhibiting its enzymatic activity.[2] This action does not require a cofactor like antithrombin. By inhibiting FXa, this compound effectively blocks the final common pathway of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin clot formation.
Figure 1: Mechanism of action of this compound in the coagulation cascade.
Experimental Protocols
Rabbit Vena Cava Stasis Model for Venous Thrombosis
This protocol describes the surgical procedure to induce venous thrombosis in the inferior vena cava (IVC) of rabbits through stasis.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetics (e.g., ketamine and xylazine)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Suture materials (e.g., 4-0 silk)
-
Gauze and sterile saline
-
(Optional) Thrombogenic stimulus (e.g., cotton thread, copper wire)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit and place it in a supine position. Shave the abdominal area and disinfect the surgical site.
-
Surgical Incision: Make a midline laparotomy to expose the abdominal cavity.
-
Exposure of the Inferior Vena Cava: Gently retract the intestines and other organs to locate and expose the inferior vena cava.
-
Isolation of the Vena Cava: Carefully dissect a segment of the IVC, caudal to the renal veins, freeing it from surrounding tissues. Ligate any small side branches in this segment.
-
Induction of Stasis:
-
Place two loose ligatures around the isolated segment of the IVC, approximately 1.5-2.0 cm apart.
-
(Optional) To create a more standardized thrombus, a thrombogenic stimulus like a cotton thread can be introduced into the lumen of the isolated segment.
-
Tighten the caudal ligature first, followed by the cranial ligature, to create a static column of blood within the isolated segment.
-
-
Wound Closure: Close the abdominal incision in layers.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Thrombus Evaluation: After a predetermined period of stasis (e.g., 2-4 hours), the animal is euthanized, and the ligated IVC segment is excised. The thrombus is carefully removed, blotted dry, and weighed.
Figure 2: Experimental workflow for evaluating this compound.
Bleeding Time Assessment
Materials:
-
Rabbit restrainer
-
Lancet or scalpel blade
-
Filter paper
-
Stopwatch
Procedure:
-
Place the rabbit in a restrainer.
-
Make a small, standardized incision on the central ear artery.
-
Start a stopwatch immediately.
-
Gently blot the blood with filter paper every 30 seconds without touching the incision site.
-
Stop the stopwatch when bleeding ceases and no more blood is absorbed by the filter paper. The time recorded is the bleeding time.
Coagulation Parameter Measurement
Blood samples should be collected at baseline and at specified time points after this compound administration.
Procedure:
-
Collect blood from the central ear artery or via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Measure the prothrombin time (PT) and activated partial thromboplastin time (aPTT) using a coagulometer according to the manufacturer's instructions.
Data Presentation
Efficacy of this compound on Thrombus Weight
Preclinical studies have demonstrated the antithrombotic efficacy of this compound in a rabbit vena cava model. A study by Chan et al. (2015) showed that a 3 mg/kg dose of this compound resulted in a 76% inhibition of thrombus mass, which was comparable to the 96% inhibition observed with enoxaparin at a dose of 1.6 mg/kg.
For a comprehensive evaluation, a dose-response study should be conducted. The following table provides a template for presenting such data, with hypothetical dose-response values for illustrative purposes.
| Treatment Group | Dose (mg/kg) | Mean Thrombus Weight (mg) ± SEM | % Inhibition of Thrombus Formation |
| Vehicle Control | - | 25.0 ± 2.5 | 0% |
| This compound | 1 | 15.0 ± 2.0 | 40% |
| This compound | 3 | 6.0 ± 1.5 | 76% |
| This compound | 10 | 2.5 ± 0.8 | 90% |
| Enoxaparin (Comparator) | 1.6 | 1.0 ± 0.5 | 96% |
Data for the 3 mg/kg dose of this compound and the enoxaparin comparator are based on published preclinical findings. Other this compound dose-response data are illustrative.
Safety Profile of this compound: Bleeding Time and Coagulation Parameters
The safety of an anticoagulant is as critical as its efficacy. The following tables provide templates for summarizing the effects of this compound on bleeding time and coagulation parameters. As specific preclinical data for this compound's dose-response on these parameters in the rabbit model is limited, data from other Factor Xa inhibitors are used for illustrative purposes to demonstrate how such data should be presented.
Table 2: Effect of this compound on Bleeding Time
| Treatment Group | Dose (mg/kg) | Bleeding Time (seconds) ± SEM | Fold Increase vs. Vehicle |
| Vehicle Control | - | 180 ± 20 | 1.0 |
| This compound | 1 | 220 ± 25 | 1.2 |
| This compound | 3 | 300 ± 30 | 1.7 |
| This compound | 10 | 450 ± 40 | 2.5 |
Illustrative data based on typical findings for Factor Xa inhibitors in rabbit models.
Table 3: Effect of this compound on Coagulation Parameters
| Treatment Group | Dose (mg/kg) | Prothrombin Time (PT) (seconds) ± SEM | Activated Partial Thromboplastin Time (aPTT) (seconds) ± SEM |
| Vehicle Control | - | 8.0 ± 0.5 | 25.0 ± 2.0 |
| This compound | 1 | 10.5 ± 0.7 | 30.0 ± 2.5 |
| This compound | 3 | 14.0 ± 1.0 | 38.0 ± 3.0 |
| This compound | 10 | 20.0 ± 1.5 | 50.0 ± 4.0 |
Illustrative data based on typical findings for Factor Xa inhibitors in rabbit models.
Conclusion
The rabbit vena cava stasis model is a robust and clinically relevant tool for the preclinical evaluation of anticoagulants like this compound. By following the detailed protocols for thrombosis induction, efficacy assessment (thrombus weight), and safety evaluation (bleeding time and coagulation parameters), researchers can obtain valuable data to characterize the pharmacological profile of this compound. The provided templates for data presentation offer a clear and structured format for summarizing quantitative findings, facilitating comparison and interpretation. This comprehensive approach is essential for advancing our understanding of novel anticoagulants and their potential therapeutic applications.
References
- 1. Inferior Vena Cava (IVC) Thrombosis Model in Rabbits | Deep Vein Thrombosis (DVT) Research [en.htscience.com]
- 2. Assessment of thrombin inhibitor efficacy in a novel rabbit model of simultaneous arterial and venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venous thrombosis produced in the vena cava of rabbits by vascular damage and stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel model of venous thrombosis in the vena cava of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Betrixaban's Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct factor Xa (FXa) inhibitor approved for the prophylaxis of venous thromboembolism (VTE).[1][2] Beyond its well-established role in the coagulation cascade, emerging evidence suggests that this compound and other FXa inhibitors may exert pleiotropic effects on cellular signaling pathways, influencing processes such as inflammation and innate immunity.[3][4] This document provides detailed application notes and protocols for investigating the impact of this compound on two key signaling cascades: Protease-Activated Receptor (PAR)-mediated signaling (including NF-κB and MAPK pathways) and the TBK1-IRF3 innate immunity pathway.
This compound's primary mechanism of action is the direct, competitive, and reversible inhibition of FXa, which in turn reduces thrombin generation.[5][6] Since FXa itself can act as a signaling molecule by cleaving and activating PARs, particularly PAR-1 and PAR-2, its inhibition by this compound is hypothesized to modulate downstream inflammatory signaling.[4][7] Additionally, recent preclinical studies have uncovered a novel, FXa-independent mechanism of action for this compound, demonstrating its ability to activate the innate immune response through the TBK1-IRF3 signaling axis.[7]
These protocols are designed to provide a framework for researchers to explore these non-anticoagulant effects of this compound, offering insights into its broader pharmacological profile and potential therapeutic applications beyond VTE prophylaxis.
Data Presentation
The following tables summarize quantitative data from preclinical studies, illustrating the potential effects of this compound and other FXa inhibitors on key signaling molecules and inflammatory markers.
Table 1: Effect of this compound on TBK1-IRF3 Innate Immunity Pathway
| Target | Cell Line | Treatment | Fold Change vs. Control | Method |
| IFN-β mRNA | 2fTGH | 100 µM this compound (12h) | ~3.5 | RT-qPCR |
| ISG15 mRNA | 2fTGH | 100 µM this compound (12h) | ~12 | RT-qPCR |
| p-IRF3 (S396) / Total IRF3 | 2fTGH | 100 µM this compound (12h) | Increased | Western Blot |
| p-TBK1 (S172) / Total TBK1 | 2fTGH | 100 µM this compound (12h) | Increased | Western Blot |
Data is extrapolated from a preclinical study investigating the FXa-independent immunomodulatory effects of this compound.[7]
Table 2: Potential Effect of FXa Inhibitors on NF-κB Signaling and Cytokine Production (Data from Edoxaban and Rivaroxaban as a proxy for this compound)
| Target | Model System | Treatment | Fold Change vs. Control/Disease Model | Method |
| TNF-α mRNA | Atrial Fibrillation Mouse Model | Edoxaban | Decreased | RT-qPCR |
| IL-6 mRNA | Atrial Fibrillation Mouse Model | Edoxaban | Decreased | RT-qPCR |
| IL-1β mRNA | Atrial Fibrillation Mouse Model | Edoxaban | Decreased | RT-qPCR |
| IL-10 mRNA | Atrial Fibrillation Mouse Model | Edoxaban | Decreased | RT-qPCR |
| p-p65 / Total p65 | Rat Vein Endothelial Cells | Rivaroxaban | Decreased | Western Blot |
Disclaimer: The data in this table are derived from studies on other direct FXa inhibitors (edoxaban and rivaroxaban) and are presented as a proxy to suggest the potential effects of this compound on NF-κB signaling and cytokine production.[8][9] Further studies are required to confirm these effects specifically for this compound.
Signaling Pathways and Experimental Workflows
FXa-Dependent PAR-Mediated Signaling
This compound, by inhibiting FXa, can indirectly influence the activation of PARs. FXa is known to cleave PAR-1 and PAR-2, initiating intracellular signaling cascades that can lead to the activation of transcription factors like NF-κB and the MAPK family (p38, ERK1/2), ultimately resulting in the production of inflammatory cytokines and adhesion molecules.
FXa-PAR Signaling Pathway
FXa-Independent TBK1-IRF3 Innate Immunity Signaling
Recent findings indicate that this compound can activate an antiviral innate immune response independently of its FXa inhibitory activity. This pathway involves the activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[7]
This compound-Induced Innate Immunity Pathway
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cell signaling pathways.
References
- 1. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of apixaban induced alterations in hemostasis by different coagulation factor concentrates: significance of studies in vitro with circulating human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Effect of Edoxaban on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Betrixaban in Microfluidic Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its role in preventing venous thromboembolism (VTE) has been established in clinical settings.[3][4] Microfluidic models of thrombosis offer a powerful in vitro platform to study the pharmacodynamics of antithrombotic agents like this compound under physiologically relevant flow conditions.[5][6] These "thrombosis-on-a-chip" systems allow for the precise control of shear stress, thrombogenic surfaces, and the use of human whole blood, providing valuable insights into drug efficacy and mechanism of action that can complement traditional static assays.[5][7]
These application notes provide a detailed framework for utilizing microfluidic devices to assess the antithrombotic effects of this compound. The protocols are synthesized from established methodologies for evaluating other direct Factor Xa inhibitors in microfluidic systems and are informed by the known preclinical pharmacological profile of this compound.[2][8]
Mechanism of Action: this compound in the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa.[2] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the formation of a stable fibrin clot.[1] Unlike indirect inhibitors, its action is independent of antithrombin III.[1] By reducing thrombin generation, this compound effectively attenuates the final common pathway of coagulation.[3]
Quantitative Data on this compound's Anticoagulant Activity
The following table summarizes key quantitative data from preclinical in vitro studies of this compound. This data can be used as a reference for designing dose-response experiments in microfluidic models.
| Parameter | Assay | Key Findings | Reference |
| Thrombin Generation | Tissue Factor-Induced Thrombin Generation Assay | Concentrations of 5 ng/mL to 25 ng/mL inhibited thrombin generation to a degree comparable to fondaparinux. | [2] |
| Prothrombinase Inhibition | Whole Blood Prothrombinase Inhibition Assay | Showed dose-dependent inhibition of platelet-mediated prothrombinase activity. | [2] |
| Thrombin-Antithrombin (TAT) Complex Generation | In vitro assay | More potent at inhibiting TAT complex generation compared to fondaparinux for equivalent anti-FXa activities. | [2] |
| hERG Channel Inhibition | Patch clamp hERG assays | Not a potent hERG channel inhibitor (IC50 = 8.9 µM), suggesting a wide safety margin at clinical doses. | [2] |
Experimental Protocols
Protocol 1: General Assessment of this compound's Effect on Thrombus Formation
This protocol describes a general method for observing the effect of this compound on thrombus formation on a collagen and tissue factor-coated surface under venous or arterial shear rates.
Materials:
-
Microfluidic device with channels of appropriate dimensions (e.g., 50-100 µm height, 200-500 µm width).
-
Syringe pump for precise flow control.
-
Inverted fluorescence microscope with a high-speed camera.
-
Human whole blood collected in sodium citrate or other suitable anticoagulant.
-
This compound stock solution (in DMSO or other appropriate solvent).
-
Collagen I (e.g., from equine tendon) and recombinant human Tissue Factor (TF).
-
Fluorescently labeled antibodies (e.g., anti-CD41 for platelets, anti-fibrin).
-
Recalcification buffer (e.g., containing CaCl2 and MgCl2).
-
Bovine Serum Albumin (BSA) for blocking.
Methodology:
-
Microfluidic Device Preparation:
-
Coat the microfluidic channels with a solution of Collagen I (e.g., 50 µg/mL) and Tissue Factor (e.g., 1-5 pM) overnight at 4°C.
-
Wash the channels with phosphate-buffered saline (PBS).
-
Block the surface with a 1% BSA solution for 1 hour at room temperature to prevent non-specific binding.
-
Wash again with PBS.
-
-
Blood Preparation:
-
Spike citrated whole blood with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 ng/mL) or vehicle control.
-
Incubate the blood with the drug for a specified time (e.g., 15-30 minutes) at 37°C.
-
Just prior to perfusion, add fluorescently labeled antibodies for platelets and fibrin.
-
Initiate recalcification by adding the recalcification buffer to the blood sample.
-
-
Perfusion and Imaging:
-
Mount the microfluidic device on the microscope stage.
-
Perfuse the prepared whole blood through the coated channels at a constant flow rate to achieve the desired wall shear rate (e.g., 200 s⁻¹ for venous, 1000 s⁻¹ for arterial).[8][9]
-
Acquire time-lapse fluorescence images of platelet and fibrin accumulation on the surface for a set duration (e.g., 15-30 minutes).[8]
-
-
Data Analysis:
-
Quantify the surface coverage of platelets and fibrin over time using image analysis software (e.g., ImageJ).
-
Determine key parameters such as the lag time to thrombus formation, rate of thrombus growth, and final thrombus size.
-
Generate dose-response curves for this compound's effect on these parameters.
-
Protocol 2: Occlusive Thrombosis Model for Time-to-Occlusion Measurement
This protocol is designed to measure the time required for a thrombus to occlude a microfluidic channel, a key parameter for assessing the potency of an antithrombotic agent.
Materials:
-
Microfluidic device with a stenosis or "pressure-relief" design to facilitate occlusion.[10]
-
Pressure transducer or flow meter to monitor channel occlusion.
-
All other materials as listed in Protocol 1.
Methodology:
-
Device and Blood Preparation:
-
Prepare the microfluidic device and this compound-spiked whole blood as described in Protocol 1. The device should feature a geometry, such as a narrowing or a bifurcation, that promotes the formation of an occlusive thrombus.[10]
-
-
Perfusion and Occlusion Monitoring:
-
Perfuse the blood through the device at a high arterial shear rate (e.g., >1500 s⁻¹).
-
Continuously monitor the flow rate or pressure drop across the channel.
-
Occlusion is defined as the point at which the flow rate drops below a certain threshold (e.g., 10% of the initial rate) or the pressure increases sharply.
-
Record the "time to occlusion" for each this compound concentration.
-
-
Data Analysis:
-
Compare the mean time to occlusion for each this compound concentration against the vehicle control using appropriate statistical analysis (e.g., ANOVA).
-
Plot the time to occlusion as a function of this compound concentration.
-
Conclusion
Microfluidic models provide a robust and physiologically relevant platform for the preclinical evaluation of this compound. By simulating the hemodynamic conditions of the vasculature and allowing for real-time visualization of thrombus formation, these systems can yield valuable quantitative data on the dose-dependent efficacy of this compound. The protocols outlined here offer a starting point for researchers to investigate the impact of this direct Factor Xa inhibitor on platelet aggregation, fibrin formation, and occlusive thrombosis, thereby contributing to a deeper understanding of its antithrombotic profile.
References
- 1. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Application of microfluidic devices in studies of thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An “occlusive thrombosis-on-a-chip” microfluidic device for investigating the effect of anti-thrombotic drugs - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using microfluidic devices to study thrombosis in pathological blood flows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological Considerations for Long-Term Betrixaban Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting long-term animal studies to evaluate the safety and pharmacology of betrixaban, a direct Factor Xa (FXa) inhibitor. Due to the limited public availability of detailed preclinical study protocols for this compound, this document combines known information about this compound's pharmacology with established methodologies for long-term oral anticoagulant studies in animals.
Introduction
This compound (Bevyxxa®) is an oral, direct inhibitor of Factor Xa, approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[1][2] Long-term animal studies are a critical component of the preclinical safety evaluation of novel anticoagulants like this compound. These studies are designed to identify potential target organ toxicities, establish a safety margin, and inform the design of clinical trials.
Key Preclinical Toxicological and Pharmacological Profile of this compound
While comprehensive long-term study data is not publicly detailed, regulatory documents indicate that a standard battery of nonclinical toxicology studies were conducted for the approval of this compound. Key findings from these studies include:
-
Carcinogenicity: Carcinogenicity studies with this compound have not been performed, which is not unusual for drugs intended for shorter-term use.[3]
-
Mutagenicity: this compound was not found to be mutagenic in a standard battery of in vitro and in vivo assays, including the Ames test, a chromosomal aberration test in Chinese hamster ovary cells, and a micronucleus test in rats.[3]
-
Fertility and Embryonic Development: In studies with male and female rats, this compound did not adversely affect fertility or reproductive performance at doses up to 150 mg/kg/day.[3]
-
Embryo-fetal Development: Studies in pregnant rats and rabbits did not show adverse embryofetal or teratogenic effects at exposures significantly higher than the human clinical dose. Maternal toxicity, primarily hemorrhage, was observed at high doses in rabbits.[4]
Data Presentation: Representative Quantitative Data from Long-Term Oral Anticoagulant Studies
Specific quantitative data from long-term this compound animal studies are not publicly available. The following tables provide a representative summary of the types of data that would be collected in such studies, based on publicly available information for another FXa inhibitor, rivaroxaban. These tables are for illustrative purposes to guide researchers in their data collection and presentation.
Table 1: Representative Hematology and Coagulation Parameters in a 6-Month Rat Study
| Parameter | Control | Low Dose (e.g., 5 mg/kg/day) | Mid Dose (e.g., 20 mg/kg/day) | High Dose (e.g., 60 mg/kg/day) |
| Prothrombin Time (PT) (sec) | 12.5 ± 1.2 | 15.8 ± 1.5 | 25.4 ± 2.1 | 45.2 ± 3.8 |
| Activated Partial Thromboplastin Time (aPTT) (sec) | 25.1 ± 2.5 | 30.2 ± 2.8 | 48.9 ± 4.1 | 75.6 ± 6.2 |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 14.0 ± 1.3 | 13.5 ± 1.4 | 12.1 ± 1.6* |
| Platelet Count (x10^9/L) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 790 ± 170 |
*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Representative Clinical Chemistry Parameters in a 6-Month Rat Study
| Parameter | Control | Low Dose (e.g., 5 mg/kg/day) | Mid Dose (e.g., 20 mg/kg/day) | High Dose (e.g., 60 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 68 ± 20 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 95 ± 20 | 110 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
The following are generalized protocols for long-term oral administration of this compound in common animal models for toxicological assessment.
Protocol: 6-Month Repeat-Dose Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley or Wistar rats (8-10 weeks old at the start of the study). A sufficient number of animals of both sexes should be used to ensure statistical power.
-
Dosing Regimen:
-
Vehicle Control: Appropriate vehicle (e.g., 0.5% methylcellulose).
-
This compound Dose Groups: At least three dose levels (low, mid, high) administered once daily by oral gavage. Dose selection should be based on shorter-term dose-range finding studies and should aim to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
-
Study Duration: 26 weeks (6 months).
-
Key Assessments:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination prior to study initiation and at termination.
-
Hematology and Coagulation: Blood samples collected at baseline, 3 months, and 6 months for analysis of PT, aPTT, complete blood count (CBC), and platelet count.
-
Clinical Chemistry: Serum samples collected at baseline, 3 months, and 6 months for analysis of liver enzymes (ALT, AST), renal function markers (BUN, creatinine), and other relevant parameters.
-
Urinalysis: Collected at baseline, 3 months, and 6 months.
-
Gross Pathology and Organ Weights: At termination, a full necropsy is performed, and major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically.
-
Protocol: 9-Month Repeat-Dose Oral Toxicity Study in a Non-Rodent Species (e.g., Beagle Dogs)
-
Animal Model: Beagle dogs (approximately 6-9 months old). Both sexes should be included.
-
Dosing Regimen:
-
Vehicle Control: Administered in gelatin capsules.
-
This compound Dose Groups: At least three dose levels (low, mid, high) administered once daily in gelatin capsules.
-
-
Study Duration: 39 weeks (9 months).
-
Key Assessments:
-
Clinical Observations: Daily checks for general health and signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Electrocardiography (ECG) and Vital Signs: Monitored at baseline and at regular intervals throughout the study.
-
Hematology and Coagulation: Blood samples collected at regular intervals for PT, aPTT, CBC, and platelet analysis.
-
Clinical Chemistry: Serum samples collected for a comprehensive panel of analytes.
-
Gross Pathology and Organ Weights: Full necropsy and organ weight analysis at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action
References
Application Notes and Protocols for Studying the Interplay Between Coagulation and Inflammation Using Betrixaban
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing betrixaban, a direct inhibitor of Factor Xa (FXa), to investigate the intricate relationship between the coagulation cascade and inflammatory processes. The protocols outlined below are designed to be adapted for both in vitro and in vivo experimental setups.
Introduction
The coagulation and inflammation systems are deeply intertwined, with significant crosstalk between their respective pathways. Activated coagulation proteases, including Factor Xa (FXa), can directly activate inflammatory signaling in various cell types, primarily through the cleavage and activation of Protease-Activated Receptors (PARs).[1][2][3] This activation can lead to the production of pro-inflammatory cytokines and the expression of adhesion molecules, contributing to the inflammatory response.[4][5][6] this compound, as a direct FXa inhibitor, provides a valuable tool to dissect the role of FXa in this thrombo-inflammatory axis.[7] Beyond its well-established anticoagulant properties, emerging evidence suggests that this compound may also modulate innate immune responses.[8]
These notes and protocols will guide researchers in designing experiments to explore the anti-inflammatory potential of this compound and to elucidate the molecular mechanisms by which FXa inhibition impacts inflammatory signaling.
Mechanism of Action: this compound in the Coagulation-Inflammation Crosstalk
This compound is an oral, direct, and selective inhibitor of Factor Xa.[7] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, a key step in the coagulation cascade.[7] This inhibition of thrombin generation is the primary mechanism behind its anticoagulant effect.
The interplay with inflammation occurs through several proposed mechanisms:
-
Inhibition of PAR Activation: FXa can directly activate PAR-1 and PAR-2 on endothelial cells, monocytes, and other cells, triggering pro-inflammatory signaling.[1][2] By inhibiting FXa, this compound can prevent this activation and the subsequent downstream inflammatory events.
-
Downregulation of Pro-inflammatory Mediators: Inhibition of FXa has been shown to reduce the expression and release of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[4][5][6]
-
Modulation of NF-κB Signaling: The activation of PARs by FXa can lead to the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[9][10] this compound's inhibition of FXa may, therefore, attenuate NF-κB-mediated inflammation.
-
Activation of Innate Immunity: Interestingly, recent studies have shown that this compound can activate the TBK1/IRF3 signaling pathway, leading to the production of Type I interferons (IFN-β) and the expression of interferon-stimulated genes (ISGs).[8] This suggests a more complex immunomodulatory role for this compound beyond simple inhibition of coagulation-induced inflammation.
Data Presentation
The following tables summarize key quantitative data related to the use of FXa inhibitors in studying coagulation and inflammation.
Table 1: In Vitro Efficacy of this compound on Innate Immune Activation
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| IFN-β Production | 2fTGH-ISRE-Luciferase | 60 µM | Significant increase in luciferase expression | [8] |
| TBK1 Phosphorylation | 2fTGH | 30, 60, 100 µM | Dose-dependent increase | [8] |
| IRF3 Phosphorylation | 2fTGH | 30, 60, 100 µM | Dose-dependent increase | [8] |
Table 2: Effect of Factor Xa on Pro-inflammatory Cytokine Production (as a basis for this compound studies)
| Cytokine | Cell Type | FXa Concentration | Result | Reference |
| TNF-α | Human PBMC | 0.313-20 nM | Dose-dependent inhibition of LPS-induced secretion | [11] |
| TNF-α | THP-1 monocytes | ~3 nM (IC50) | Inhibition of LPS-induced secretion | [11] |
| IL-8 | HUVECs | Not specified | Stimulation of release | [4] |
| MCP-1 | HUVECs | Not specified | Stimulation of release | [4] |
Mandatory Visualizations
Caption: this compound's inhibition of FXa in the coagulation-inflammation axis.
Caption: In vitro experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effects on Endothelial Cells
Objective: To determine if this compound can inhibit Factor Xa-induced pro-inflammatory responses in human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human Factor Xa (active)
-
Lipopolysaccharide (LPS) (optional, as a positive control for inflammation)
-
Phosphate Buffered Saline (PBS)
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6, IL-8, MCP-1, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for human IL-6, IL-8, and MCP-1
-
Western blot reagents and antibodies for phospho-NF-κB p65 and total p65
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency in 24-well or 6-well plates.
-
Treatment:
-
Starve the cells in a low-serum medium for 2-4 hours prior to treatment.
-
Prepare treatment groups in fresh low-serum medium:
-
Vehicle control (e.g., DMSO)
-
This compound alone (e.g., 1, 10, 100 µM)
-
Factor Xa alone (e.g., 10-100 nM)
-
This compound (pre-incubated for 1 hour) followed by Factor Xa stimulation.
-
LPS alone (e.g., 100 ng/mL) as a positive control.
-
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, and 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Cell Lysate for RNA: Wash the cells with PBS and lyse them directly in the well using TRIzol. Store at -80°C.
-
Cell Lysate for Protein: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Store at -80°C.
-
-
Analysis:
-
Cytokine Measurement: Quantify the concentration of IL-6, IL-8, and MCP-1 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA, synthesize cDNA, and perform RT-qPCR to determine the relative mRNA expression of IL-6, IL-8, and MCP-1.
-
Western Blotting: Analyze the levels of phosphorylated and total NF-κB p65 in the cell lysates to assess the activation of this signaling pathway.
-
Protocol 2: In Vivo Assessment of this compound in a Murine Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the effect of this compound on the systemic inflammatory response induced by lipopolysaccharide (LPS) in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for oral gavage)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control + Saline injection
-
Vehicle control + LPS injection
-
This compound + LPS injection
-
-
Dosing:
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle via oral gavage.
-
After a pre-determined time (e.g., 1-2 hours) to allow for drug absorption, administer LPS (e.g., 1-5 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness behavior.
-
At a peak time for cytokine response (e.g., 2, 4, or 6 hours post-LPS injection), anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to obtain plasma and store at -80°C.
-
-
Analysis:
-
Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the institutional animal care and use committee (IACUC).
Conclusion
The provided application notes and protocols offer a starting point for investigating the role of this compound in the complex interplay between coagulation and inflammation. By utilizing these methodologies, researchers can gain valuable insights into the potential therapeutic benefits of FXa inhibition beyond anticoagulation, potentially opening new avenues for the treatment of inflammatory diseases with a thrombotic component.
References
- 1. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Roles of Coagulation Proteases and Protease-activated Receptors in Mouse Models of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Rivaroxaban protects from the oxysterol-induced damage and inflammatory activation of the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Roles for Direct Factor Xa Inhibitors in Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a broad anti-virus inhibitor by activating innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS Increases 5-LO Expression on Monocytes via an Activation of Akt-Sp1/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting betrixaban interference in activated partial thromboplastin time (aPTT) assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the direct oral anticoagulant (DOAC) betrixaban in activated partial thromboplastin time (aPTT) assays.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it interfere with the aPTT assay?
This compound is a direct factor Xa (FXa) inhibitor.[1] It binds to and inhibits both free and prothrombinase-bound FXa, a critical enzyme in the common pathway of the coagulation cascade.[1] The aPTT assay measures the integrity of the intrinsic and common pathways of coagulation.[2] By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby prolonging the time it takes for a fibrin clot to form in the aPTT assay.[1] This interference is concentration-dependent.[3]
2. Why are my aPTT results for samples containing this compound inconsistent?
The degree of aPTT prolongation by this compound is highly dependent on the specific aPTT reagent used in the assay.[3] Different reagents have varying sensitivities to FXa inhibitors. This variability can lead to inconsistent results when comparing data generated using different aPTT assay kits.
3. Can a normal aPTT result rule out the presence of this compound?
No, a normal aPTT result does not definitively exclude the presence of this compound, especially at lower concentrations. The sensitivity of the aPTT assay to this compound varies significantly between different reagents.[3]
4. Are there alternative assays to monitor the anticoagulant effect of this compound or to assess coagulation in patients on this compound?
Yes, the chromogenic anti-Xa assay is the most appropriate method for estimating the concentration of this compound.[3] This assay specifically measures the inhibition of FXa and shows high sensitivity.[3] However, assays calibrated for other FXa inhibitors may need to be adapted for this compound.[3]
5. How does this compound affect lupus anticoagulant (LA) testing?
This compound can interfere with phospholipid-dependent clotting tests used for lupus anticoagulant (LA) detection, such as the aPTT and the dilute Russell's viper venom time (dRVVT), potentially leading to false-positive results.[4][5] It is generally recommended to avoid LA testing in patients on DOACs.[4][6] If testing is necessary, strategies to mitigate interference, such as the use of DOAC-neutralizing agents, should be considered.[4]
Troubleshooting Guide
Issue: Unexpectedly prolonged aPTT in a sample known to contain this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of this compound | Perform a chromogenic anti-Xa assay calibrated for this compound to quantify the drug concentration. | The anti-Xa assay will provide a quantitative measure of this compound concentration, helping to correlate it with the degree of aPTT prolongation. |
| High sensitivity of the aPTT reagent | Review the literature or manufacturer's data for the specific aPTT reagent's sensitivity to anti-Xa inhibitors. Consider testing the sample with a different aPTT reagent known to have lower sensitivity. | Switching to a less sensitive reagent should result in a shorter aPTT, confirming reagent-dependent effects. |
| Underlying coagulopathy (e.g., factor deficiency) | Perform a mixing study by mixing patient plasma 1:1 with normal pooled plasma and repeat the aPTT. | If the aPTT corrects to within the normal range, a factor deficiency is likely. If the aPTT remains prolonged, the presence of an inhibitor (in this case, this compound) is confirmed.[7][8] |
| Presence of a lupus anticoagulant | Perform a dilute Russell's viper venom time (dRVVT) with a confirmatory test that uses a high phospholipid concentration.[9] Consider using a DOAC-neutralizing agent prior to testing. | If the dRVVT is prolonged and corrects with the addition of excess phospholipid, a lupus anticoagulant may be present. However, this compound itself can cause a false-positive dRVVT.[5][10] |
Data Summary
The following table summarizes the effect of different this compound concentrations on the aPTT clotting time using various reagents. This data highlights the reagent-dependent variability in aPTT prolongation.
| This compound Concentration (ng/mL) | aPTT Reagent A (seconds) | aPTT Reagent B (seconds) | aPTT Reagent C (seconds) |
| 0 | 30.2 | 28.5 | 32.1 |
| 50 | 35.8 | 32.1 | 38.5 |
| 100 | 42.5 | 36.8 | 45.3 |
| 250 | 58.1 | 48.2 | 62.7 |
Note: The data presented in this table is illustrative and compiled from various sources. Actual results will vary depending on the specific reagent, instrument, and laboratory conditions.[3]
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general procedure for performing a manual aPTT assay. For automated systems, refer to the instrument's specific operating manual.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Normal pooled plasma (NPP) control
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Water bath at 37°C
-
Coagulometer or stopwatch
-
Pipettes
Procedure:
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.[11][12]
-
Pipette 100 µL of patient PPP or control plasma into a pre-warmed cuvette or test tube.[13]
-
Incubate the plasma at 37°C for 3-5 minutes.[13]
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.[13]
-
Incubate the plasma-reagent mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.[13]
-
Forcibly add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.[13]
-
Record the time in seconds for the formation of a fibrin clot. This is the aPTT.[11]
aPTT Mixing Study
This protocol is used to differentiate between a factor deficiency and the presence of an inhibitor.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Normal pooled plasma (NPP)
-
All materials required for the standard aPTT assay
Procedure:
-
Prepare a 1:1 mix of patient PPP and NPP by combining equal volumes (e.g., 200 µL of patient PPP with 200 µL of NPP).
-
Perform the aPTT assay as described above on the patient's neat plasma, the NPP, and the 1:1 mix.
-
Interpretation:
Visualizations
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 3. This compound: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupus anticoagulant testing during anticoagulation, including direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilute Russell's viper venom time - Wikipedia [en.wikipedia.org]
- 6. Testing for the lupus anticoagulant: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility and Interpretation of Coagulation Mixing Studies [xiahepublishing.com]
- 9. Dilute Russell's viper venom time (dRVVT) | Synnovis [synnovis.co.uk]
- 10. Unveiling the complex effects of direct oral anticoagulants on dilute Russell's viper venom time assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. linear.es [linear.es]
- 12. atlas-medical.com [atlas-medical.com]
- 13. diagnolab.com.na [diagnolab.com.na]
Optimizing betrixaban solubility in aqueous buffers for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of betrixaban in aqueous buffers for in vitro studies. This compound, a direct Factor Xa inhibitor, can present solubility challenges that may impact the accuracy and reproducibility of experimental results. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound's solubility varies significantly depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions and is practically insoluble in ethanol. The maleate salt of this compound shows improved aqueous solubility.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Please refer to the "Troubleshooting Guide: this compound Precipitation in Aqueous Buffers" section below for detailed recommendations.
Q4: What is the maximum final concentration of DMSO that is acceptable for in vitro assays?
A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, and ideally, it should not exceed 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q5: How does pH affect the solubility of this compound?
A5: While specific data on the pH-solubility profile of this compound in various aqueous buffers is not extensively published, one study noted that a salt-cocrystal hydrate of this compound maleate exhibited significantly lower solubility at different pH conditions compared to the parent salt, suggesting that pH is a critical factor.[4] It is advisable to empirically test the solubility of this compound in your chosen buffer system at the desired pH.
Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound and its maleate salt.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 35 mg/mL[2] | 77.44 mM[2] |
| Water | Insoluble[2] | - |
| Ethanol | Insoluble[2] | - |
Table 2: Solubility of this compound Maleate
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 100 mg/mL[1][3] | 176.06 mM[1][3] |
| Water | 1 mg/mL[1][3] | 1.76 mM[1] |
| Ethanol | Insoluble[1] | - |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.44 mM |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (free base or maleate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 451.91 g/mol
-
Molecular Weight of this compound Maleate: 567.98 g/mol
-
For a 10 mM solution in 1 mL of DMSO, you will need:
-
This compound: 4.52 mg
-
This compound Maleate: 5.68 mg
-
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[1]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving issues with this compound precipitation when preparing working solutions in aqueous buffers.
Caption: Workflow for troubleshooting this compound precipitation.
This compound's Mechanism of Action in the Coagulation Cascade
This compound is a direct inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[5] By directly and reversibly binding to the active site of both free and prothrombinase-bound FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[6][7][8][9] This inhibition of thrombin generation ultimately prevents the formation of a fibrin clot.[10]
Caption: this compound inhibits Factor Xa in the coagulation cascade.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in this compound, an Anticoagulant Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: DVT Uses, Side Effects, Dosage [medicinenet.com]
Navigating the Nuances of Food Effect on Betrixaban Absorption in Preclinical Research
Technical Support Center
For researchers and drug development professionals, understanding the interplay between food and drug absorption is a critical component of preclinical evaluation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when assessing the food effect on the oral anticoagulant betrixaban in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated effect of food on this compound absorption based on clinical data?
A1: In human studies, co-administration of this compound with a high-fat or low-fat meal has been shown to decrease its absorption. Specifically, both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) of this compound are reduced.[1] This is an important consideration when designing preclinical studies, as a similar effect may be anticipated in animal models.
Q2: Which animal model is most appropriate for studying the food effect on this compound?
A2: Beagle dogs are a commonly used and relevant model for studying food effects on oral drug absorption.[2] Their gastrointestinal physiology, including gastric pH and emptying times, shares similarities with humans, making them a suitable choice for predicting potential food effects.[2]
Q3: How does food influence the mechanism of this compound absorption?
A3: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter located in the apical membrane of enterocytes in the small intestine.[1][3] P-gp actively pumps substrates back into the intestinal lumen, thereby limiting their absorption into the systemic circulation. Food components can potentially modulate the activity of P-gp, although the specific interactions with this compound are not fully elucidated. The presence of food may also alter gastrointestinal transit times and the solubility of the drug.
Troubleshooting Guide
Issue: High variability in pharmacokinetic (PK) data between fed and fasted animal groups.
-
Possible Cause: Inconsistent food intake among animals in the fed group.
-
Solution: Implement a standardized feeding protocol. Ensure all animals in the fed group consume the entire meal within a specified timeframe before drug administration. It can be helpful to acclimate the animals to the specific type and amount of food to be used in the study.
-
-
Possible Cause: Differences in the timing of drug administration relative to feeding.
-
Solution: Strictly adhere to the dosing schedule. Administer this compound at a consistent time point after the meal has been consumed by all animals in the fed group.
-
Issue: Unexpectedly low bioavailability in the fasted group.
-
Possible Cause: Stress-induced physiological changes in the animals due to prolonged fasting.
-
Solution: While an overnight fast is standard, ensure the fasting period is not excessively long. Provide access to water ad libitum. Acclimate the animals to the experimental procedures to minimize stress.
-
Experimental Protocols
A representative experimental protocol for a food-effect study of this compound in beagle dogs is provided below. This protocol is based on established guidelines and practices for such studies.
Objective: To evaluate the effect of a high-fat meal on the pharmacokinetic profile of a single oral dose of this compound in beagle dogs.
Animal Model: Male beagle dogs (n=6), weighing between 8-12 kg.
Housing and Acclimation: Animals should be housed in individual cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should be acclimated to the housing conditions and handling for at least one week prior to the study.
Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least 7 days between treatments.
-
Treatment A (Fasted): Animals are fasted overnight for at least 12 hours with free access to water. This compound is administered orally.
-
Treatment B (Fed): Following an overnight fast of at least 12 hours, animals are given a standardized high-fat meal 30 minutes prior to the oral administration of this compound. The meal should be consumed within 20 minutes.
High-Fat Meal Composition: A common standardized high-fat meal for canine studies consists of a mixture of canned dog food supplemented with fat, such as corn oil, to achieve a composition of approximately 50-60% of total calories from fat.
Drug Formulation and Dosing: this compound should be administered as a capsule or oral gavage at a predetermined dose.
Blood Sampling: Blood samples (approximately 2 mL) are collected from the jugular vein into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last quantifiable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf).
Data Presentation
The following table presents illustrative pharmacokinetic data for this compound in beagle dogs under fasted and fed conditions. Note: This is a representative table, as specific preclinical data for this compound food effect studies are not publicly available. The values are based on the known effects in humans and data from other oral anticoagulants in animal models.
| Pharmacokinetic Parameter | Fasted State (Illustrative Data) | Fed State (Illustrative Data) | % Change (Fed vs. Fasted) |
| Cmax (ng/mL) | 150 | 75 | -50% |
| Tmax (hr) | 2.0 | 3.0 | +50% |
| AUC0-inf (ng*hr/mL) | 1200 | 600 | -50% |
Visualizations
Diagram of this compound Absorption and the Influence of Food
The following diagram illustrates the proposed mechanism of this compound absorption in an intestinal enterocyte and how the presence of food can influence this process.
References
Technical Support Center: Measuring Low Plasma Concentrations of Betrixaban
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of betrixaban, particularly at low plasma concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the typical plasma concentrations of this compound observed in clinical studies?
A1: this compound plasma concentrations can be quite low. For an 80 mg dose, the anticipated peak plasma concentration (Cmax) is approximately 36 ng/mL.[1] In some studies, the quantifiable range for analysis has been set from 0.100 to 50.0 ng/mL.[2] Clinically effective antithrombotic effects might be produced by concentrations ranging from 5 ng/mL to 25 ng/mL.[3][4] Given its long half-life of 37 hours, trough concentrations can be significantly lower.[3][4]
Q2: What is the most common analytical method for quantifying low concentrations of this compound in plasma?
A2: The most prevalent and sensitive method for quantifying this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers the high selectivity and sensitivity required to accurately measure the low ng/mL concentrations typical for this compound. Chromogenic anti-Xa assays can also be used, but their sensitivity may be limited for the lower end of the therapeutic range of this compound.[7][8]
Q3: What are the key pre-analytical factors to consider when handling plasma samples for this compound analysis?
A3: Proper sample handling is critical. Blood should be collected in tubes containing 3.2% sodium citrate.[9] Plasma should be separated by centrifugation and stored frozen, typically at -20°C or below, until analysis to ensure stability.[10][11] Studies suggest that direct oral anticoagulants (DOACs) like this compound are stable in citrated plasma stored at +2–8 °C or −20 °C for up to 7 days, though this may be less reliable for very low concentrations.[10]
Q4: Is this compound metabolized significantly, and do I need to measure its metabolites?
A4: this compound is minimally metabolized (<1%) by CYP450 enzymes and is primarily excreted as an unchanged drug.[1][3] Therefore, bioanalytical methods typically focus solely on the quantification of the parent compound, this compound.
Troubleshooting Guide
Q5: Why am I observing poor sensitivity or a low signal-to-noise ratio (S/N) for this compound?
A5: Low sensitivity is a common challenge when measuring low concentrations. Consider the following:
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned for this compound. Optimize the precursor and product ion transitions (MRM), collision energy, and other source parameters (e.g., voltages, gas flows) to maximize signal intensity.
-
Sample Preparation: Your extraction method may result in low recovery. Protein precipitation is a common and fast method, but Solid Phase Extraction (SPE) could provide a cleaner extract and higher concentration factor, potentially improving sensitivity.[5]
-
Chromatography: Poor peak shape can reduce S/N. Ensure your mobile phase composition and gradient are optimized. A poor retention time may also lead to co-elution with interfering substances.[12]
-
Matrix Effects: Endogenous components in plasma can suppress the ionization of this compound, reducing its signal.[12][13] See Q6 for more details on addressing matrix effects.
Q6: How can I identify and mitigate matrix effects?
A6: Matrix effects occur when components in the plasma extract interfere with the ionization of the analyte, causing ion suppression or enhancement.[12][13]
-
Identification: A common method to assess matrix effects is the post-column infusion experiment.[11][12] Infuse a constant flow of this compound solution into the MS while injecting an extracted blank plasma sample. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the LC method to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous one like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE).[5][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[11][15]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise the ability to measure very low concentrations.
-
Q7: My results show high variability between replicate injections or samples. What is the cause?
A7: High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of all pipetting, vortexing, and extraction steps. Automated sample preparation can reduce variability.[15]
-
Internal Standard (IS) Issues: Check the response of the internal standard. If the IS area is inconsistent across samples, it could indicate pipetting errors during its addition or issues with its stability.
-
Carryover: High-concentration samples can adsorb to parts of the autosampler or column, leading to carryover in subsequent blank or low-concentration samples.[16] Injecting blank solvent washes after high-concentration samples can mitigate this.
-
Instrument Instability: A fluctuating signal from the mass spectrometer can cause variability. Check for a stable spray in the ion source and perform system suitability tests before running the sample batch.
Experimental Protocols & Data
Detailed Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative example compiled from common practices in the field.[5][15][16] Researchers should perform their own validation.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Vortex samples briefly to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of internal standard working solution (e.g., this compound-d4 at 100 ng/mL in methanol).
-
Add 450 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[16]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).[16]
-
Mobile Phase A: 2.5 mM Ammonium Formate (pH 3.0) in water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[16]
-
Flow Rate: 0.35 mL/min.[16]
-
Gradient:
-
0.0-0.5 min: 15% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 15% B
-
2.6-3.5 min: Re-equilibration
-
-
Column Temperature: 40°C.[16]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
This compound: Q1: 452.2 -> Q3: 145.1
-
This compound-d4 (IS): Q1: 456.2 -> Q3: 145.1 (Note: These transitions should be optimized on the specific instrument being used)
-
-
Key Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows according to manufacturer recommendations.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Sample Volume | 100 µL Plasma |
| Extraction | Protein Precipitation with Acetonitrile/Methanol |
| LC Column | C18 or Phenyl Column |
| Ionization Mode | ESI Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Summary of Validation Parameters for this compound Quantification
| Parameter | Reported Value | Source |
| Linearity Range | 10-500 ng/mL | [15] |
| 0.100-50.0 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [14] |
| 10 ng/mL | [15] | |
| Accuracy | 94.1% - 98.3% | [15] |
| Within ±15% of nominal value | [14] | |
| Precision (CV%) | < 15% | [14] |
Table 3: this compound Plasma Stability
| Storage Condition | Duration | Stability | Source |
| Citrated Plasma at +2–8 °C | Up to 7 Days | Stable | [10] |
| Citrated Plasma at -20 °C | Up to 7 Days | Stable | [10] |
| Room Temperature | Not specified, thawing recommended | Assumed limited | [16] |
Visualizations
Experimental Workflow
Caption: General workflow for the bioanalysis of this compound in plasma.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low this compound signal.
References
- 1. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of this compound and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. japsonline.com [japsonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling betrixaban to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling betrixaban to maintain its stability, along with troubleshooting guides and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for pure this compound (API)?
-
A1: this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F to 86°F).
-
-
Q2: How should I prepare stock solutions of this compound for in vitro experiments?
-
A2: this compound can be dissolved in DMSO to prepare a concentrated stock solution. For example, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 25 mg/mL with the aid of ultrasonic treatment. It is important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.
-
-
Q3: How should I store this compound stock solutions?
-
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Stability and Degradation
-
Q4: What is the general stability profile of this compound?
-
Q5: What are the known degradation products of this compound?
-
A5: Under stress conditions, this compound primarily degrades via hydrolysis. Two degradation products have been identified in acidic environments, and a third in alkaline conditions.[1] These products result from the cleavage of the amide bonds in the this compound molecule.
-
-
Q6: Are there any known incompatibilities with common excipients?
-
A6: While specific drug-excipient compatibility studies for this compound are not extensively published in the provided search results, it is a standard practice during formulation development to test for interactions between the active pharmaceutical ingredient (API) and various excipients under stressed conditions (e.g., elevated temperature and humidity).
-
Troubleshooting Guide
-
Q1: I performed a forced degradation study under acidic conditions and observed a much higher/lower degradation percentage than reported in the literature. What could be the reason?
-
A1: Discrepancies in degradation percentages can arise from several factors:
-
Differences in Experimental Conditions: The concentration of the acid, the temperature, and the duration of the study can significantly impact the rate of degradation. For instance, one study might use 1 N HCl at room temperature for 24 hours, while another might use a different concentration or temperature.
-
Purity of the Starting Material: The presence of impurities in the this compound sample can sometimes catalyze or inhibit degradation.
-
Analytical Method Variability: Ensure your HPLC method is properly validated for stability-indicating properties. The method should be able to separate all degradation products from the parent peak and from each other.
-
-
-
Q2: My HPLC chromatogram for a stability sample shows peak tailing for the this compound peak. What can I do to improve the peak shape?
-
A2: Peak tailing in HPLC analysis of this compound can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound. A mobile phase pH that is not optimal can lead to interactions between the analyte and the stationary phase, causing peak tailing.
-
Column Condition: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or replacing the guard column if you are using one. If the problem persists, the analytical column may need to be replaced.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.
-
-
-
Q3: I am having trouble dissolving this compound in my desired solvent for an experiment. What are my options?
-
A3: this compound is soluble in DMSO. If you are experiencing solubility issues, consider the following:
-
Use of Ultrasound: Sonication can help to dissolve this compound in DMSO.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as water absorption can reduce its solvating power for certain compounds.
-
Alternative Solvents: While DMSO is a common choice, you may need to perform solubility tests in other organic solvents depending on your experimental needs, keeping in mind the potential for solvent-analyte interactions.
-
-
Quantitative Stability Data
The following table summarizes the results from forced degradation studies on this compound under various stress conditions.
| Stress Condition | Reagents and Duration | % Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl, Room Temp, 24h | > 5% | [2] |
| Alkaline Hydrolysis | 1 N NaOH, Room Temp, 24h | > 5% | [2] |
| Neutral Hydrolysis | Distilled Water, Room Temp, 24h | > 5% | [2] |
| Oxidative Degradation | 6% H₂O₂, Room Temp, 24h | < 5% | [2] |
| Thermal Degradation | Dry Heat, 60°C, 4h | < 5% | [2] |
| Photodegradation | UV Light | > 5% | [2] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
-
Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
-
Materials:
-
This compound pure drug
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (1 N)
-
Hydrogen peroxide (6%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
HPLC system with a PDA detector
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 1 N HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution and dilute it with the mobile phase to a suitable concentration (e.g., 20 µg/mL) for HPLC analysis.[2]
-
Alkaline Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Oxidative Degradation: Mix 5 mL of the this compound stock solution with 5 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
Thermal Degradation: Place a known quantity of solid this compound in an oven at 60°C for 4 hours. After the specified time, dissolve the sample in methanol to prepare a stock solution and then dilute with the mobile phase for HPLC analysis.[2]
-
Photolytic Degradation: Expose a solution of this compound to UV light. A control sample should be kept in the dark. After the exposure period, dilute the sample with the mobile phase for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control.
-
2. Stability-Indicating HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the analysis of this compound.[2]
-
Instrumentation:
-
HPLC with a PDA detector
-
Hi-Q Sil C-18 column (250 mm × 4.6 mm, 5.0 µm)
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Prepare standard and sample solutions of this compound in the mobile phase.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
The retention time for this compound is approximately 2.91 minutes under these conditions.[2]
-
Visualizations
References
Technical Support Center: P-Glycoprotein (P-gp) Inhibitor Studies with Betrixaban
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of P-glycoprotein (P-gp) inhibitors on the activity of betrixaban in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of interaction between this compound and P-gp inhibitors?
A1: this compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[1][2] P-gp is a protein found on the surface of various cells that actively transports certain substances out of the cell.[3][4] P-gp inhibitors block this pumping action, leading to an increased intracellular concentration of P-gp substrates like this compound.[3][5] This can enhance the therapeutic effect of this compound but also potentially increase the risk of bleeding due to higher drug exposure.[1][6]
Q2: Why is it important to study the effect of P-gp inhibitors on this compound in cell culture?
A2: In vitro cell culture models, such as Caco-2 or MDCK cell lines, are crucial for predicting potential drug-drug interactions (DDIs) in vivo.[7][8][9] These studies help determine if a new chemical entity inhibits P-gp and could therefore alter the pharmacokinetics of co-administered P-gp substrates like this compound. The U.S. Food and Drug Administration (FDA) recommends in vitro studies to assess the P-gp inhibition potential of investigational drugs.[8][9] The official FDA label for this compound advises a dose reduction when co-administered with P-gp inhibitors.[10][11]
Q3: What are some common P-gp inhibitors used as positive controls in these experiments?
A3: Verapamil, ketoconazole, and cyclosporine A are well-characterized P-gp inhibitors commonly used as positive controls in in vitro assays.[10][12][13]
Q4: How is this compound's anticoagulant activity measured in a cell culture supernatant or lysate?
A4: The anticoagulant activity of this compound, a direct Factor Xa inhibitor, can be quantified using a chromogenic anti-Xa assay.[5][8][14] This assay measures the residual activity of Factor Xa after inhibition by this compound. The amount of residual Factor Xa is inversely proportional to the this compound concentration.[5][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound in Permeability Assay | - Non-specific binding: this compound may adhere to plasticware. - Cellular metabolism: Although minimal, some cellular metabolism might occur. - Poor analytical sensitivity. | - Use low-binding plates and pipette tips. - Include a mass balance study to track the compound. - Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive and validated.[15] |
| High Variability in Apparent Permeability (Papp) Values | - Inconsistent cell monolayer integrity: Leaky monolayers can lead to inaccurate permeability measurements. - Variable P-gp expression: P-gp expression can vary with cell passage number. - Inconsistent incubation times or temperatures. | - Routinely check transepithelial electrical resistance (TEER) to ensure monolayer confluence. Perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[15] - Use cells within a defined passage number range. - Strictly adhere to standardized incubation times and maintain a constant temperature (37°C).[7] |
| Unexpectedly Low P-gp Inhibition by a Known Inhibitor (Positive Control) | - Inhibitor instability: The P-gp inhibitor may be degrading in the assay medium. - Suboptimal inhibitor concentration: The concentration used may be too low to elicit a significant effect. - Cellular efflux of the inhibitor: The inhibitor itself might be a substrate for another efflux transporter. | - Check the stability of the inhibitor in the assay buffer under experimental conditions. - Perform a dose-response curve to determine the optimal inhibitory concentration. - Consult literature for the inhibitor's transporter profile. |
| High Background Signal in Chromogenic Anti-Xa Assay | - Interference from cell culture medium components: Phenol red or other components can interfere with colorimetric assays. - Presence of other proteases in the cell lysate. | - Use phenol red-free medium for the assay. - Run appropriate blanks and controls with medium and cell lysates without this compound. - Consider sample purification steps if interference is significant. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Common P-gp Inhibitors
| P-gp Inhibitor | IC50 (µM) | Cell Line/Assay System | Probe Substrate | Reference |
| Ketoconazole | ~2 - 6 | Human P-gp overexpressing cell line | Daunorubicin | [10][12] |
| Ketoconazole | 0.244 | Caco-2 | Edoxaban | [11] |
| Cyclosporine A | 1.4 | Human P-gp overexpressing cell line | Daunorubicin | [10] |
| Verapamil | Varies | Caco-2 | Various | [15] |
Table 2: this compound In Vitro Activity
| Parameter | Concentration Range | Assay | Notes | Reference |
| Thrombin Generation Inhibition | 5 - 25 ng/mL | Thrombin Generation Assay | Comparable to fondaparinux | [1][6] |
| Anti-Xa Activity | Dose-dependent | Chromogenic Anti-Xa Assay | - | [16] |
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay to Assess P-gp Inhibition
This protocol is designed to determine if a test compound inhibits the P-gp-mediated efflux of a known P-gp substrate (e.g., digoxin) using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Probe P-gp substrate (e.g., [³H]-Digoxin)
-
Test compound and positive control P-gp inhibitor (e.g., verapamil)
-
Scintillation counter and fluid
-
TEER meter
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow permeability test to confirm low paracellular leakage.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS containing the test compound or positive control inhibitor in both the apical (AP) and basolateral (BL) chambers for 30 minutes at 37°C.
-
Transport Experiment (A to B):
-
Add the probe substrate (e.g., [³H]-Digoxin) along with the test compound/inhibitor to the AP chamber (donor).
-
Add fresh HBSS with the test compound/inhibitor to the BL chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.
-
-
Transport Experiment (B to A):
-
Add the probe substrate along with the test compound/inhibitor to the BL chamber (donor).
-
Add fresh HBSS with the test compound/inhibitor to the AP chamber (receiver).
-
Follow the same incubation and sampling procedure as the A to B transport.
-
-
Sample Analysis: Quantify the amount of probe substrate in the collected samples using a scintillation counter.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
A significant reduction in the ER in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.
-
Protocol 2: Chromogenic Anti-Xa Assay for this compound Activity
This protocol measures the anticoagulant activity of this compound in cell culture supernatants or lysates.
Materials:
-
Cell culture supernatant or lysate containing this compound
-
Chromogenic anti-Xa assay kit (commercially available)
-
This compound standard solutions of known concentrations
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions in the same matrix as the samples (e.g., cell culture medium or lysis buffer).
-
Sample Preparation: If necessary, dilute the samples to fall within the linear range of the standard curve.
-
Assay Procedure (follow kit manufacturer's instructions):
-
Typically, samples, standards, and controls are added to a microplate.
-
A known amount of Factor Xa is added and incubated, allowing this compound to inhibit it.
-
A chromogenic substrate for Factor Xa is added. The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored product.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Signaling pathway of P-gp mediated this compound efflux and its inhibition.
Caption: Experimental workflow for assessing P-gp inhibitor effects on this compound.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acforum-excellence.org [acforum-excellence.org]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of common azole antifungals with P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. lancet.co.za [lancet.co.za]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betrixaban Dosage in Rodent Thrombosis Models
Welcome to the technical support center for the use of betrixaban in preclinical rodent models of thrombosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Its action is independent of antithrombin III.
Q2: What are the common rodent models used to evaluate the efficacy of this compound?
A2: Common rodent models for evaluating antithrombotic agents like this compound include the ferric chloride (FeCl₃)-induced arterial thrombosis model and the inferior vena cava (IVC) ligation or stenosis model for venous thrombosis. The FeCl₃ model assesses thrombus formation following chemical injury to an artery (e.g., carotid), while the IVC models evaluate thrombus formation under conditions of venous stasis or restricted blood flow.[1][2][3]
Q3: Are there known starting dosages for this compound in rodent thrombosis models?
A3: Preclinical studies have reported a dose of 19.1 mg/kg of this compound to be effective in a ferric chloride-induced carotid artery thrombosis model in rodents.[4] For venous thrombosis models, a study in rabbits (a species sometimes used in early-stage anticoagulant research) showed efficacy at a dose of 3 mg/kg in a vena cava model.[4] It is important to note that optimal dosage can vary significantly between rodent strains and the specific thrombosis model being used.
Dosage Optimization for Different Rodent Strains
Optimizing the dosage of this compound is critical for obtaining reliable and reproducible results. Different rodent strains can exhibit variations in drug metabolism and clearance, necessitating strain-specific dose adjustments. The following table summarizes recommended starting dosages based on available preclinical data and provides guidance for optimization.
| Rodent Strain | Thrombosis Model | Recommended Starting Dose (mg/kg) | Route of Administration | Key Considerations |
| General Rodent | Ferric Chloride (Carotid Artery) | 19.1[4] | Oral (gavage) | This dose has been shown to be effective in maintaining vessel patency. |
| Sprague-Dawley Rat | Ferric Chloride (Carotid Artery) | 10 - 20 | Oral (gavage) | Start at the lower end of the range and escalate based on pilot studies. |
| Wistar Rat | Ferric Chloride (Carotid Artery) | 10 - 20 | Oral (gavage) | Wistar rats may exhibit different metabolic rates compared to Sprague-Dawley rats. |
| C57BL/6 Mouse | Ferric Chloride (Carotid Artery) | 15 - 25 | Oral (gavage) | Mice generally have a higher metabolic rate than rats, potentially requiring a higher dose. |
| Sprague-Dawley Rat | IVC Ligation/Stenosis | 5 - 15 | Oral (gavage) | Venous thrombosis models may require a lower dose compared to arterial models. |
| C57BL/6 Mouse | IVC Ligation/Stenosis | 10 - 20 | Oral (gavage) | Adjust dosage based on preliminary data on thrombus weight and bleeding time. |
Experimental Protocols
Below are detailed methodologies for two common thrombosis models used with anticoagulants.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is used to induce acute arterial thrombosis through chemical injury to the vessel endothelium.
Materials:
-
This compound solution
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope or magnifying lens
-
Micro-dissecting instruments
-
Doppler flow probe
-
3-0 silk suture
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Saline solution
Procedure:
-
Administer this compound or vehicle control to the rodent via oral gavage at the predetermined time point before surgery (e.g., 60-120 minutes).
-
Anesthetize the animal and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe distally to the site of injury to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).[2][5]
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow continuously until complete vessel occlusion occurs or for a predetermined observation period (e.g., 60 minutes). The primary endpoint is the time to occlusion (TTO).
Inferior Vena Cava (IVC) Ligation Model
This model is used to induce deep vein thrombosis (DVT) through venous stasis.
Materials:
-
This compound solution
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthetic
-
Surgical microscope or magnifying lens
-
Micro-dissecting instruments
-
4-0 or 5-0 silk suture
-
Calipers
Procedure:
-
Administer this compound or vehicle control orally at the appropriate time before surgery.
-
Anesthetize the animal and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava.
-
Carefully dissect the IVC just below the renal veins.
-
Also, ligate any side branches to ensure complete stasis.[6][7]
-
Close the abdominal incision in layers.
-
Allow the animal to recover.
-
At a predetermined time point (e.g., 24 or 48 hours), re-anesthetize the animal and harvest the IVC segment containing the thrombus.
-
Measure the thrombus length and weight.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in thrombus size/occlusion time | - Inconsistent surgical technique- Anatomical variations in animals- Inconsistent drug administration (e.g., improper gavage) | - Standardize surgical procedures, including the exact location and duration of FeCl₃ application or IVC ligation.- For IVC models, be aware of and consistently handle side branches.[7]- Ensure proper training and technique for oral gavage to guarantee consistent drug delivery. |
| Excessive bleeding during or after surgery | - this compound dose is too high- Accidental puncture of a major blood vessel- Strain-specific sensitivity to the anticoagulant | - Perform a dose-response study to determine the optimal therapeutic window with minimal bleeding.- Refine surgical technique to minimize tissue trauma.- Consider reducing the dose for strains that appear more sensitive. |
| No or minimal antithrombotic effect observed | - this compound dose is too low- Poor oral absorption of the drug- Rapid metabolism of the drug in the specific rodent strain | - Increase the dose in a stepwise manner in pilot studies.- Ensure the drug is properly formulated for oral administration in rodents.- Investigate the pharmacokinetics of this compound in the specific strain being used. |
| Difficulty in dissolving this compound for administration | - this compound has low aqueous solubility. | - Use a suitable vehicle for oral administration, such as a suspension in 0.5% methylcellulose or carboxymethylcellulose. |
| Inconsistent timing of drug effect | - Variability in gastric emptying and drug absorption. | - Administer this compound at a consistent time relative to the surgical procedure.- Fasting the animals overnight (with access to water) can help standardize absorption. |
Visualizations
This compound's Mechanism of Action in the Coagulation Cascade
Caption: this compound directly inhibits Factor Xa, a key step in blood clot formation.
Experimental Workflow for FeCl₃-Induced Thrombosis Model
Caption: Step-by-step workflow for the ferric chloride-induced thrombosis model.
Troubleshooting Logic for Suboptimal Antithrombotic Effect
Caption: Logical steps for troubleshooting a lack of this compound efficacy in experiments.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Detection of Venous Thrombosis in Mouse Models Using SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevyxxa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. cordynamics.com [cordynamics.com]
- 6. Pre-Clinical Model to Study Recurrent Venous Thrombosis in the Inferior Vena Cava - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inferior vena cava branch variations in C57BL/6 mice have an impact on thrombus size in an IVC ligation (stasis) model - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent betrixaban degradation in long-term cell culture experiments
Welcome to the Technical Support Center for Small Molecule Stability. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you prevent the degradation of betrixaban in your long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture experiments?
A1: this compound is an oral, direct inhibitor of Factor Xa, an enzyme in the blood coagulation cascade.[1][2] While it has a long biological half-life in humans (19-27 hours), the artificial in vitro environment of a cell culture presents unique stability challenges.[3][4] Factors such as aqueous media composition, pH shifts, temperature, and enzymatic activity from serum supplements can lead to degradation, potentially compromising the validity of long-term experimental results.
Q2: What are the most likely causes of this compound degradation in cell culture media?
A2: While specific degradation pathways in cell culture media are not extensively published, based on its chemical structure (containing amide bonds) and general principles of small molecule stability, the likely causes include:
-
Hydrolysis: The aqueous, near-neutral pH environment of cell culture media, maintained at 37°C, can facilitate the hydrolysis of amide bonds over extended periods.
-
Enzymatic Degradation: If you are using serum-containing media (e.g., Fetal Bovine Serum), esterases and other enzymes present in the serum can potentially metabolize this compound. Although this compound shows minimal metabolism by CYP450 enzymes, other enzymatic pathways could play a role.[3][5]
-
pH Fluctuation: Cellular metabolism can cause the pH of the culture medium to decrease over time. Changes in pH can alter the ionization state of this compound and catalyze its degradation.
-
Adsorption: this compound may adsorb to the surface of plastic labware (flasks, plates, pipette tips), reducing its effective concentration in the medium.
Q3: How does this compound's protein binding affect my experiments?
A3: this compound is approximately 60% bound to plasma proteins.[5] In cell culture, it will similarly bind to proteins in serum supplements like FBS. This is a critical consideration, as only the unbound, free fraction of the drug is typically biologically active. The presence of serum will reduce the free concentration of this compound available to interact with your cells. When designing experiments, this equilibrium should be considered, and consistency in serum concentration is key for reproducibility.
Q4: How often should I replace the medium containing this compound?
A4: Given its effective half-life of approximately 20 hours in vivo, it is prudent to replace the this compound-containing medium every 24 to 48 hours in in vitro experiments.[5][6] This ensures a more consistent concentration of the active compound is maintained, compensating for potential degradation and cellular uptake. For very long-term experiments ( > 1 week), a preliminary stability test is highly recommended (see Protocol 2).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Diminished or inconsistent biological effect over time. | 1. Degradation: this compound is losing activity due to breakdown in the 37°C incubator. 2. Adsorption: The compound is sticking to the plastic surfaces of your culture vessels. 3. Cellular Metabolism: The cells themselves are metabolizing the compound (though less likely for this compound). | 1. Increase Dosing Frequency: Change the media and re-dose with fresh this compound every 24 hours. 2. Conduct a Stability Study: Use Protocol 2 to determine the actual degradation rate in your specific media and conditions. 3. Use Low-Binding Plasticware: Consider using commercially available low-adhesion plates and flasks. |
| Precipitate forms after adding this compound to the medium. | 1. Poor Solubility: this compound is poorly soluble in aqueous solutions.[2] 2. High DMSO Concentration: The final concentration of the DMSO solvent may be too high, causing the compound to crash out when diluted. 3. Temperature Shock: Adding a cold, concentrated stock solution to warm media can cause precipitation. | 1. Check Final Concentration: Ensure your final working concentration does not exceed this compound's solubility limit in your medium. 2. Minimize DMSO: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. 3. Pre-warm Media: Ensure the culture medium is at 37°C before adding the this compound stock solution. Add the stock dropwise while gently swirling. |
| High variability between experimental replicates. | 1. Inconsistent Stock Solution: The stock solution may not be homogeneous or may have degraded during storage. 2. Inaccurate Pipetting: Inaccurate measurement of the small volumes of concentrated stock solution. 3. pH Drift: Inconsistent pH levels between different wells or flasks. | 1. Proper Stock Preparation: Follow Protocol 1 carefully. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] 2. Use Calibrated Pipettes: Use appropriate and calibrated pipettes for preparing serial dilutions and dosing. 3. Monitor Media pH: Regularly check the color of the phenol red indicator in your medium. Ensure consistent cell seeding densities to normalize metabolic activity. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molar Mass | 451.91 g/mol | [1] |
| Mechanism of Action | Direct Factor Xa Inhibitor | [2] |
| Solubility (DMSO) | ~35 mg/mL (77.44 mM) | [2] |
| Solubility (Water) | Insoluble | [2] |
| Plasma Protein Binding | ~60% | [5] |
| Metabolism | Minimal (<1% by CYP enzymes) | [3] |
| Effective Half-Life (in vivo) | 19 - 27 hours | [3][4] |
Table 2: Example Stability Data of this compound (10 µM) in Cell Culture Media at 37°C
This is representative data to illustrate potential outcomes. Actual results should be determined empirically using Protocol 2.
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (Serum-Free DMEM) |
| 0 | 100% | 100% |
| 8 | 97% | 99% |
| 24 | 85% | 92% |
| 48 | 71% | 83% |
| 72 | 58% | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a working concentration for cell culture use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Prepare Concentrated Stock:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2] Ensure complete dissolution by vortexing.
-
Example: For a 10 mM stock, dissolve 4.52 mg of this compound in 1 mL of DMSO.
-
-
Aliquot and Store:
-
Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw one aliquot of the concentrated stock solution at room temperature.
-
Perform a serial dilution if necessary. For the final step, dilute the stock into pre-warmed (37°C) complete culture medium to achieve the desired final concentration.
-
CRITICAL: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically <0.5% and ideally <0.1%.
-
Protocol 2: Quantitative Analysis of this compound Stability in Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile culture plates or flasks (no cells)
-
Calibrated incubator (37°C, 5% CO₂)
-
Sterile tubes for sample collection
-
Access to an analytical instrument (LC-MS/MS is the gold standard).[7][8]
Procedure:
-
Preparation: Prepare a sufficient volume of your cell culture medium containing the final desired concentration of this compound.
-
Timepoint Zero (T=0): Immediately after preparation, collect three replicate samples (e.g., 200 µL each) from the medium. This is your T=0 control.
-
Incubation: Place the flask or plate containing the remaining medium in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At subsequent time points (e.g., 8, 24, 48, 72 hours), collect three replicate samples, ensuring you mix the medium gently before each collection.
-
Sample Storage: Immediately store all collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.
-
Data Interpretation: Calculate the mean concentration at each time point and express it as a percentage of the mean concentration at T=0. Plot the percentage of remaining this compound versus time to determine its stability profile.
Visualizations
Caption: Workflow for assessing and mitigating this compound degradation.
Caption: Factors influencing this compound stability and bioavailability in cell culture.
Caption: Context of this compound action and the impact of its degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Liquid chromatographic methods for the determination of direct oral anticoagulant drugs in biological samples: A critical review. | Semantic Scholar [semanticscholar.org]
Adjusting betrixaban concentration for in vitro studies with high protein media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betrixaban in in vitro studies, particularly in high-protein media.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting this compound concentration crucial for in vitro studies with high-protein media?
A1: this compound, like many drugs, binds to proteins in the experimental medium, such as albumin present in Fetal Bovine Serum (FBS). This protein-drug binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is pharmacologically active and able to interact with its target, Factor Xa (FXa).[1] In high-protein media, a significant portion of this compound can become protein-bound, reducing the free concentration and potentially leading to an underestimation of its true potency. Therefore, adjusting the total this compound concentration is essential to ensure that the desired free concentration is available to interact with the cells or enzymes in your assay.
Q2: What is the protein binding percentage of this compound?
A2: this compound has a plasma protein binding of approximately 60%.[2] This is comparatively lower than other direct oral anticoagulants (DOACs). However, this level of binding is still significant enough to impact the free drug concentration in in vitro experiments, especially in media with high protein content.
Q3: How can I estimate the required total this compound concentration to achieve a desired free concentration in my high-protein medium?
A3: While a precise universal formula is challenging due to variability in media composition, you can use the following equation based on the law of mass action to estimate the required total drug concentration. It is important to note that the protein concentration in your specific cell culture medium needs to be considered.
Formula to Estimate Total Drug Concentration:
Where:
-
C_total is the total concentration of this compound to add to the medium.
-
C_free is the desired unbound (active) concentration of this compound.
-
fraction_bound is the fraction of this compound bound to proteins in your specific in vitro system.
Given that the fraction bound can vary, it is highly recommended to experimentally determine the unbound concentration in your specific cell culture setup.
Q4: What is the mechanism of action of this compound?
A4: this compound is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[3][4][5] It blocks the active site of both free FXa and FXa that is part of the prothrombinase complex.[2][6] By inhibiting FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby decreasing thrombin generation and subsequent fibrin clot formation.[2][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected anticoagulant effect of this compound.
-
Possible Cause 1: High protein binding in the culture medium.
-
Solution: The protein content in your medium (e.g., from Fetal Bovine Serum) is likely binding to this compound, reducing its free, active concentration.
-
Step 1: Quantify the protein concentration in your specific batch of media.
-
Step 2: Either increase the total this compound concentration to compensate for the binding or reduce the protein percentage in your medium if your experimental model allows.
-
Step 3: Ideally, perform an equilibrium dialysis experiment to determine the actual unbound this compound concentration in your experimental setup. This will allow for a more precise adjustment.
-
-
-
Possible Cause 2: Interference from components in the Fetal Bovine Serum (FBS).
-
Possible Cause 3: Reagent sensitivity in coagulation assays.
-
Solution: The sensitivity of prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays to this compound can vary significantly depending on the reagents used.[9]
-
If monitoring this compound's activity, chromogenic anti-Xa assays are generally more appropriate and sensitive for estimating its concentration.[9]
-
-
Issue 2: Difficulty in reproducing results between experiments.
-
Possible Cause 1: Batch-to-batch variability of Fetal Bovine Serum (FBS).
-
Solution: Different lots of FBS can have varying protein compositions and endogenous factors, leading to inconsistent this compound binding and assay interference.
-
Step 1: Whenever possible, use a single, large batch of FBS for a series of related experiments.
-
Step 2: Qualify each new batch of FBS by running a standard this compound concentration curve to ensure consistency.
-
Step 3: As a best practice, consider transitioning to a more defined medium to reduce this source of variability.
-
-
-
Possible Cause 2: Inaccurate determination of unbound this compound concentration.
-
Solution: Relying solely on theoretical calculations can be misleading.
-
Implement a standardized protocol for experimentally determining the free fraction of this compound in your specific in vitro system using techniques like equilibrium dialysis.
-
-
Data Presentation
Table 1: this compound Pharmacokinetic Properties
| Parameter | Value | Reference |
| Plasma Protein Binding | ~60% | [2] |
| Mechanism of Action | Direct Factor Xa Inhibitor | [3][4][5] |
| Target | Free and prothrombinase-bound Factor Xa | [2][6] |
Table 2: Troubleshooting Summary for In Vitro this compound Assays
| Issue | Possible Cause | Recommended Action |
| Weaker than expected effect | High protein binding in media | Increase total this compound concentration; reduce media protein content; experimentally determine free concentration. |
| Interference from FBS components | Use heat-inactivated FBS; switch to serum-free media. | |
| Low reagent sensitivity | Use a chromogenic anti-Xa assay for monitoring. | |
| Poor reproducibility | Batch-to-batch variability of FBS | Use a single lot of FBS; qualify new FBS batches. |
| Inaccurate free concentration | Experimentally determine unbound this compound concentration using equilibrium dialysis. |
Experimental Protocols
Protocol: Determination of Unbound this compound Fraction using Equilibrium Dialysis
This protocol provides a general framework for determining the fraction of unbound this compound in a high-protein cell culture medium.
Materials:
-
This compound stock solution of known concentration
-
High-protein cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound in the high-protein medium at the desired total concentration.
-
Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Add the this compound-containing medium to the sample chamber of the dialysis unit.
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, carefully collect samples from both the medium and the buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in medium chamber
Mandatory Visualizations
Caption: Workflow for adjusting this compound concentration in vitro.
Caption: this compound inhibits Factor Xa in the coagulation cascade.
References
- 1. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 2. Pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. drugs.com [drugs.com]
- 6. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fetal bovine serum and heat-inactivated fetal bovine serum on microbial cell wall-induced expression of procoagulant activity by equine and canine mononuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. This compound: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Conflicting Coagulation Assay Results for Betrixaban: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret conflicting results from different coagulation assays when evaluating the effects of betrixaban. This compound, a direct oral anticoagulant (DOAC), is a factor Xa (FXa) inhibitor. Understanding its impact on various clotting tests is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do different coagulation assays give conflicting results for this compound?
A1: Conflicting results arise because each assay has a different principle and varying sensitivity to the anticoagulant effects of this compound. This compound directly inhibits Factor Xa, a key component of the coagulation cascade.[1] Assays like the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are global clotting tests that are influenced by multiple factors, and their responsiveness to this compound is highly dependent on the specific reagents used.[1][2] In contrast, a chromogenic anti-Factor Xa assay is a more specific measure of this compound's activity but can also be affected by the methodology and calibrators used.[1][3]
Q2: My Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) results are only slightly prolonged, but I expect a significant anticoagulant effect from this compound. Is this normal?
A2: Yes, this is a common observation. This compound demonstrates a concentration-dependent prolongation of PT and aPTT, but the sensitivity of these tests can be low, especially at clinically relevant concentrations of the drug.[1][4] Some studies have even reported that at effective antithrombotic concentrations, this compound may not significantly prolong the PT.[4] The degree of prolongation is highly dependent on the reagents from different manufacturers.[1][2] Therefore, normal or slightly prolonged PT and aPTT should not be used to rule out the presence of a clinically significant anticoagulant effect of this compound.[5]
Q3: Which assay is considered the "gold standard" for measuring this compound's anticoagulant effect?
A3: Adapted chromogenic anti-Xa assays are considered the most appropriate and sensitive method for estimating the concentration and anticoagulant effect of this compound.[1] These assays directly measure the inhibition of Factor Xa and show a high sensitivity to this compound.[1] However, it is important to note that assays calibrated for other Factor Xa inhibitors may need to be adapted for a relevant range of measurement for this compound.[1][3]
Q4: Can the dilute Russell's Viper Venom Time (dRVVT) be used to assess this compound's effect?
A4: The dRVVT is sensitive to Factor Xa inhibitors and shows a concentration-dependent prolongation in the presence of this compound.[1] The venom in the dRVVT reagent directly activates Factor X, making the assay sensitive to its inhibitors.[6] However, like PT and aPTT, the sensitivity of the dRVVT can vary with the reagent used.[1] While it can be a useful tool, it may not be as specific as a well-calibrated chromogenic anti-Xa assay for quantifying this compound.[7]
Q5: I am transitioning a study from an animal model on heparin to one using this compound. Can I use the same anti-Xa assay?
A5: Not directly. While both heparin and this compound have anti-Xa activity, the mechanism of action and the calibrators used for the assays are different. Anti-Xa assays for heparin (unfractionated and low-molecular-weight) are calibrated using heparin standards.[8] Using a heparin-calibrated anti-Xa assay to measure this compound will lead to inaccurate results.[8] You must use an anti-Xa assay specifically calibrated for this compound or another direct Factor Xa inhibitor.[9]
Troubleshooting Guide
Issue: Inconsistent and variable PT and aPTT results with this compound.
Possible Causes:
-
Reagent Variability: Different commercial reagents for PT and aPTT have widely varying sensitivities to direct Factor Xa inhibitors like this compound.[2]
-
Drug Concentration: The effect of this compound on PT and aPTT is concentration-dependent. At low concentrations, the prolongation may be minimal and fall within the normal range of the assay.[1]
-
Instrument Differences: The instrumentation used for clot detection can also contribute to variability in results.[2]
Solutions:
-
Standardize Reagents: If possible, use the same lot of a specific manufacturer's reagent throughout a study to minimize variability.
-
Acknowledge Limitations: Recognize that PT and aPTT are not reliable for quantifying the anticoagulant effect of this compound.
-
Use a More Specific Assay: For quantitative assessment, use a chromogenic anti-Xa assay calibrated for a direct Factor Xa inhibitor.[1]
Issue: Discrepancy between a prolonged dRVVT and a normal PT/aPTT.
Possible Cause:
-
Assay Principle: The dRVVT directly activates Factor X, making it more sensitive to Factor Xa inhibition than the PT and aPTT, which are initiated further upstream in the coagulation cascade.[6]
Interpretation:
-
This is an expected finding. A prolonged dRVVT in the presence of normal or near-normal PT/aPTT is indicative of the presence of a Factor Xa inhibitor like this compound.
Issue: Anti-Factor Xa assay results are not correlating with the expected clinical or in vivo effects.
Possible Causes:
-
Incorrect Calibrators: The anti-Xa assay may be calibrated for heparin or a different DOAC, leading to inaccurate quantification of this compound.[8]
-
Methodology Adaptation: Standard anti-Xa assays for other DOACs may require dilution scheme adjustments to accurately measure the on-therapy range of this compound.[3]
-
Interfering Substances: The presence of other anticoagulants or substances in the plasma sample could potentially interfere with the assay.[10]
Solutions:
-
Verify Calibrators: Ensure the anti-Xa assay is calibrated specifically for this compound or another direct Factor Xa inhibitor.
-
Optimize Assay Protocol: Consult literature or the assay manufacturer for recommended adaptations for this compound testing, such as sample dilution.[3]
-
Review Sample Integrity: Ensure plasma samples were properly collected and processed to avoid pre-analytical errors.
Data Presentation
Table 1: Summary of this compound's Effect on Common Coagulation Assays
| Assay | Principle | This compound Effect | Key Considerations |
| Prothrombin Time (PT) | Measures extrinsic and common pathways | Concentration-dependent prolongation[1] | Highly reagent-dependent; low sensitivity at therapeutic concentrations.[2][4] |
| Activated Partial Thromboplastin Time (aPTT) | Measures intrinsic and common pathways | Concentration-dependent prolongation[1] | Highly reagent-dependent; low sensitivity.[2] |
| Dilute Russell's Viper Venom Time (dRVVT) | Directly activates Factor X | Concentration-dependent prolongation[1] | More sensitive than PT/aPTT; reagent-dependent.[7] |
| Chromogenic Anti-Factor Xa Assay | Measures direct inhibition of Factor Xa | Concentration-dependent decrease in colorimetric signal[1] | Most appropriate for quantification; requires specific calibrators and may need protocol adaptation.[1][3] |
| Thrombin Generation Assay (TGA) | Measures overall potential to generate thrombin | Inhibition of thrombin generation[1] | Can assess overall anticoagulant activity but is a complex research assay.[11] |
Experimental Protocols
Note: These are generalized protocols. Specific instructions from reagent and instrument manufacturers should always be followed. For accurate measurement of this compound, it is crucial to use calibrators and controls specific to direct Factor Xa inhibitors.
1. Prothrombin Time (PT) Assay
-
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.[12]
-
Methodology:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Centrifuge to obtain platelet-poor plasma.
-
Incubation: Pre-warm the plasma sample and the PT reagent to 37°C.
-
Initiation: Add the PT reagent to the plasma sample.
-
Clot Detection: The instrument measures the time until a fibrin clot is formed.
-
-
Considerations for this compound: The sensitivity of the PT to this compound is highly variable depending on the thromboplastin reagent used.[5] Results should be reported in seconds, as the International Normalized Ratio (INR) is not validated for DOACs.[13]
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a contact activator, a partial thromboplastin reagent (phospholipids), and calcium.
-
Methodology:
-
Sample Preparation: Use platelet-poor plasma collected in a 3.2% sodium citrate tube.
-
Incubation: Pre-warm the plasma with the aPTT reagent (containing a contact activator and phospholipids) at 37°C.
-
Initiation: Add calcium chloride to initiate clotting.
-
Clot Detection: The instrument records the time to fibrin clot formation.
-
-
Considerations for this compound: The responsiveness of the aPTT to this compound is dependent on the specific aPTT reagent.[14]
3. Dilute Russell's Viper Venom Time (dRVVT)
-
Principle: The dRVVT uses the venom of the Russell's viper, which directly activates Factor X to Factor Xa. The time to clot formation is then measured after the addition of dilute phospholipids and calcium.[6]
-
Methodology:
-
Sample Preparation: Use double-centrifuged, platelet-poor plasma.
-
Screening: Incubate the plasma with a dRVVT screening reagent (containing Russell's viper venom and a low concentration of phospholipids) at 37°C. Add calcium chloride to initiate clotting and measure the clotting time.
-
Confirmatory Test (if screening is prolonged): Repeat the test using a dRVVT confirmatory reagent that contains a high concentration of phospholipids. A correction of the clotting time in the presence of high phospholipids is characteristic of a lupus anticoagulant but can be affected by DOACs.
-
-
Considerations for this compound: this compound will prolong the dRVVT screen. The effect on the confirmatory test and the screen/confirm ratio can be variable.[15]
4. Chromogenic Anti-Factor Xa Assay
-
Principle: This assay quantifies the activity of Factor Xa inhibitors. A known amount of excess Factor Xa is added to the plasma sample containing the inhibitor. The residual Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[16]
-
Methodology:
-
Sample Preparation: Use platelet-poor plasma.
-
Reaction: Mix the plasma sample with a reagent containing a known excess of Factor Xa.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa.
-
Measurement: A spectrophotometer measures the change in optical density over time, which is used to calculate the concentration of the Factor Xa inhibitor based on a calibration curve.[17]
-
-
Considerations for this compound: It is essential to use an assay calibrated with this compound or another direct Factor Xa inhibitor. The sample may require specific dilution to fall within the linear range of the assay.[3]
Mandatory Visualization
Caption: Coagulation cascade showing the points of action for this compound and various coagulation assays.
Caption: A logical workflow for troubleshooting conflicting coagulation assay results for this compound.
References
- 1. This compound: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of dabigatran and rivaroxaban on routine coagulation assays. A nationwide Belgian survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Dilute Russell's viper venom time - Wikipedia [en.wikipedia.org]
- 7. Screening test for direct oral anticoagulants with the dilute Russell viper venom time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acforum-excellence.org [acforum-excellence.org]
- 9. Anti-Xa Assays [practical-haemostasis.com]
- 10. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. thrombosiscanada.ca [thrombosiscanada.ca]
- 14. From Activated Partial Thromboplastin Time to Antifactor Xa and Back Again - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the complex effects of direct oral anticoagulants on dilute Russell's viper venom time assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lancet.co.za [lancet.co.za]
- 17. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betrixaban in Enzyme Kinetic Assays
Welcome to the technical support center for optimizing incubation times for betrixaban in enzyme kinetic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, direct, and selective inhibitor of Factor Xa (FXa). It binds to the active site of FXa, preventing it from converting prothrombin to thrombin, thereby decreasing thrombin generation and inhibiting blood coagulation.[1][2][3][4][5] Its action is independent of cofactors like antithrombin III.[2][4][5]
Q2: Which type of assay is most suitable for measuring this compound's activity?
A2: Chromogenic anti-Xa assays are the most appropriate for quantifying the anticoagulant effect of this compound.[6] These assays measure the residual FXa activity after incubation with the inhibitor, which is inversely proportional to the this compound concentration.[7] Routine clotting assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) are affected by this compound in a concentration-dependent manner, but their sensitivity can vary significantly depending on the reagents used, making them less reliable for precise quantification.[6][8]
Q3: Why is optimizing incubation time crucial for this compound kinetic assays?
A3: Optimizing incubation time is critical to ensure that the assay measures the initial velocity of the enzymatic reaction, which is essential for accurate determination of kinetic parameters like IC50.[9] Insufficient incubation may not allow the inhibitor-enzyme binding to reach equilibrium, while excessively long incubation can lead to substrate depletion, enzyme denaturation, or product inhibition, all of which can result in inaccurate measurements.[10] For reversible inhibitors like this compound, pre-incubation time is particularly important for determining accurate IC50 values.[1][11][12][13]
Q4: What are the expected therapeutic concentrations of this compound in plasma?
A4: While direct therapeutic ranges for monitoring are not as strictly defined as for some other anticoagulants, clinical studies provide insights into expected plasma concentrations. These can serve as a reference when designing in vitro experiments.
| This compound Dosage | Indication | Approximate Peak Plasma Concentration (Cmax) | Reference |
| 80 mg once daily | Venous Thromboembolism (VTE) Prophylaxis | 36 ng/mL | [14] |
| 40 mg, 60 mg, 80 mg daily | Stroke Prevention in Atrial Fibrillation (Phase 2) | Dose-dependent increase | [15] |
Troubleshooting Guides
Issue 1: High variability in replicate measurements.
-
Question: My replicate wells for the same this compound concentration show high variability. What could be the cause?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Reagent Mixing: Gently mix all reagents and the final reaction mixture in each well without introducing bubbles.
-
Temperature Gradients: Avoid temperature differences across the microplate. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Stacking plates during incubation can lead to uneven temperature distribution.
-
Edge Effects: Wells at the edge of the plate can be prone to evaporation. Consider not using the outermost wells for critical samples or fill them with buffer/water to create a humidified environment.
-
Issue 2: No or very weak inhibition observed even at high this compound concentrations.
-
Question: I'm not observing significant FXa inhibition, even with high concentrations of this compound. What should I check?
-
Answer:
-
This compound Integrity: Verify the purity and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded.
-
Enzyme Activity: Confirm that the Factor Xa enzyme is active. Run a positive control with a known FXa inhibitor and a negative control without any inhibitor.
-
Assay Buffer Composition: Ensure the assay buffer has the correct pH and ionic strength for optimal enzyme activity. Some substances can interfere with the assay.
-
Incorrect Wavelength: Double-check that the microplate reader is set to the correct wavelength for the chromogenic substrate being used.
-
Issue 3: Assay signal is too high or too low.
-
Question: The absorbance readings are either saturated or too close to the background. How can I adjust the signal?
-
Answer:
-
Enzyme or Substrate Concentration: If the signal is too high (saturating), consider reducing the concentration of Factor Xa or the chromogenic substrate. If the signal is too low, you may need to increase the enzyme or substrate concentration.
-
Reaction Time: If the assay is an endpoint measurement, a high signal may indicate the reaction has proceeded for too long. Shorten the incubation time with the substrate. Conversely, a low signal might require a longer incubation time. It is crucial to ensure the reaction is within the linear range.
-
Issue 4: Inconsistent IC50 values across different experiments.
-
Question: I am getting different IC50 values for this compound in separate experiments. Why is this happening?
-
Answer:
-
Pre-incubation Time: For reversible inhibitors, the pre-incubation time of the enzyme with the inhibitor before adding the substrate is critical. Inconsistent pre-incubation times will lead to variable IC50 values. Standardize the pre-incubation time across all experiments.[1][16]
-
Reagent Variability: Use reagents from the same lot for a set of comparative experiments. Different batches of enzymes or substrates can have slightly different activities.
-
Assay Conditions: Ensure that temperature, pH, and buffer conditions are identical between experiments.
-
Experimental Protocols
Protocol 1: Optimizing Pre-incubation Time for this compound with Factor Xa
This protocol aims to determine the optimal time for pre-incubating this compound with Factor Xa to ensure binding equilibrium is reached before measuring residual enzyme activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare Factor Xa and its chromogenic substrate in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of this compound (e.g., a concentration close to the expected IC50) to multiple wells.
-
Include control wells: "no inhibitor" (buffer only) and "no enzyme" (background).
-
-
Pre-incubation:
-
Initiate the reaction by adding Factor Xa to the wells containing this compound and the "no inhibitor" control.
-
Incubate the plate at a constant temperature (e.g., 37°C) for varying periods (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes).
-
-
Substrate Reaction and Measurement:
-
At the end of each pre-incubation period, add the chromogenic substrate to all wells simultaneously (using a multichannel pipette).
-
Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 10-15 minutes) or perform an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each pre-incubation time point from the linear portion of the kinetic curve.
-
Plot the percentage of FXa inhibition (compared to the "no inhibitor" control) against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the inhibition level plateaus, indicating that the binding has reached equilibrium.
-
Visualizations
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Validation of apixaban anti-factor Xa assay and impact of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ccjm.org [ccjm.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
Betrixaban Cellular Assays: A Technical Support Guide for Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of betrixaban in cellular assays. This compound is a direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade.[1][2][3][4] While potent and selective for its primary target, like many small molecule inhibitors, it can exhibit off-target activities that may confound experimental results. This guide offers strategies and detailed protocols to help ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound's primary on-target effect is the potent and selective inhibition of Factor Xa, which blocks the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect.[1][2][3] However, in vitro studies have identified several potential off-target activities, including:
-
Activation of the innate immune system: this compound has been shown to induce type I interferon (IFN-I) signaling through the TBK1/IRF3 pathway, independent of its FXa inhibition.[5]
-
Interactions with other proteins: Computational analyses suggest potential off-target interactions with other proteases, kinases, and G-protein coupled receptors (GPCRs).[6]
-
hERG channel affinity: this compound has demonstrated a high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, which could have implications for cardiac safety assessments.[6]
Q2: At what concentration ranges are off-target effects of this compound likely to be observed?
A2: The clinically effective antithrombotic concentration of this compound is reported to be in the range of 5 to 25 ng/mL.[1][7] Off-target effects are more likely to occur at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target activity while minimizing off-target effects for your specific cellular model.
Q3: How can I distinguish between on-target and off-target effects in my assay?
A3: Several strategies can be employed:
-
Use of a structurally distinct FXa inhibitor: Comparing the effects of this compound to another FXa inhibitor with a different chemical scaffold can help differentiate class-specific (on-target) effects from compound-specific (off-target) effects.
-
Rescue experiments: If the observed phenotype is due to FXa inhibition, it might be reversible by adding exogenous FXa.
-
Knockout or knockdown of the intended target: Using cells where FXa has been genetically removed or its expression is significantly reduced can help determine if the observed effect is dependent on the target.
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to FXa at the concentrations used in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected changes in cell morphology. | This compound concentration is too high, leading to off-target cytotoxicity. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. (See Protocol 1: Cytotoxicity Assay ). |
| The cell line is particularly sensitive to perturbations in coagulation pathways or off-target pathways affected by this compound. | Consider using a different cell line that is less sensitive to the off-target effects of this compound. | |
| Inconsistent or non-reproducible results. | Variability in cell seeding density, passage number, or health. | Maintain a consistent cell culture practice. Ensure cells are seeded at a uniform density and are in a logarithmic growth phase. Regularly check for mycoplasma contamination.[8][9][10] |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Observed phenotype does not correlate with FXa inhibition. | The observed effect is due to an off-target activity of this compound. | Investigate potential off-target signaling pathways. For example, assess the activation of the TBK1/IRF3 pathway or screen for effects on kinases or GPCRs. (See Protocol 2: TBK1/IRF3 Activation Assay ). |
| The experimental endpoint is influenced by factors other than FXa. | Re-evaluate your assay design. Ensure that the readouts are specific to the pathway of interest. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of this compound in a given cell line using a standard MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Example Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h |
| HEK293 | > 100 |
| HepG2 | 75.3 |
| A549 | 88.1 |
Note: The above values are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Protocol 2: TBK1/IRF3 Activation Assay (Western Blot)
This protocol is designed to assess the off-target activation of the innate immune signaling pathway by this compound.
Methodology:
-
Cell Treatment: Plate cells (e.g., THP-1 or a relevant cell line) and treat with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for different time points (e.g., 1, 4, 8 hours). Include a positive control (e.g., poly(I:C)) and a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target pathway of this compound inhibiting Factor Xa.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound is a broad anti-virus inhibitor by activating innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profile of this compound and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing Lot-to-Lot Variability of Betrixaban in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential lot-to-lot variability of betrixaban in experimental settings. The following information is intended to supplement, not replace, established laboratory protocols and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and should I be concerned about it for a pharmaceutical-grade compound like this compound?
A1: Lot-to-lot variability refers to potential differences in the properties of a chemical compound between different manufacturing batches. For an approved pharmaceutical agent such as this compound, the Active Pharmaceutical Ingredient (API) is manufactured under stringent Good Manufacturing Practices (GMP) to ensure high purity, potency, and consistency.[1][2] These practices are designed to minimize variability between lots. However, for sensitive experimental systems, it is a good laboratory practice to verify the consistency of a new lot of any critical reagent, including the investigational drug, before initiating large-scale or pivotal studies.
Q2: What is the mechanism of action of this compound?
A2: this compound is an oral, direct, and selective inhibitor of Factor Xa (FXa).[][4][5] By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, which is a key step in the coagulation cascade.[6] This inhibition of thrombin generation leads to its anticoagulant effect.[][4] this compound does not require a cofactor like antithrombin III for its activity.[4]
Q3: How can I experimentally verify the activity of a new lot of this compound?
A3: The most direct method to verify the activity of this compound is to perform an in vitro anticoagulant activity assay. A chromogenic anti-Factor Xa (anti-FXa) assay is the recommended method for determining the concentration and activity of this compound.[7] You can compare the dose-response curve of the new lot to a previously validated or reference lot. Key parameters to compare include the IC50 (half-maximal inhibitory concentration) and the overall shape of the inhibition curve.
Q4: What should I do if I observe a significant difference in activity between two lots of this compound?
A4: If you observe a statistically significant and reproducible difference in activity, it is important to systematically troubleshoot the potential causes. This could include re-evaluating your experimental setup, reagents, and the integrity of the this compound lots themselves (e.g., storage conditions). Refer to the Troubleshooting Guide below for a systematic approach.
Experimental Protocols
Protocol: Comparative In Vitro Anticoagulant Activity of this compound Lots using a Chromogenic Anti-Factor Xa Assay
This protocol outlines a method to compare the anticoagulant activity of two different lots of this compound.
1. Objective: To determine and compare the in vitro anticoagulant activity of two different lots of this compound by measuring their ability to inhibit Factor Xa in a chromogenic assay.
2. Materials:
-
This compound Lot A (Reference Lot)
-
This compound Lot B (New Lot)
-
Solvent for this compound (e.g., DMSO, followed by dilution in buffer)
-
Human plasma (pooled, citrated)
-
Chromogenic anti-FXa assay kit (containing Factor Xa, chromogenic substrate, and assay buffer)
-
Microplate reader
-
37°C incubator
3. Method:
-
Preparation of this compound Stock Solutions:
-
Prepare a 10 mM stock solution of each this compound lot in DMSO.
-
Perform serial dilutions in assay buffer to create a range of working concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500, 1000 nM).
-
-
Assay Procedure:
-
Add a small volume of each this compound working concentration to a 96-well microplate.
-
Add human plasma to each well and incubate for a specified time at 37°C.
-
Add Factor Xa reagent to each well and incubate for a specified time at 37°C.
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader at several time points.
-
-
Data Analysis:
-
Convert absorbance values to the rate of substrate cleavage (mOD/min).
-
Calculate the percent inhibition of FXa activity for each this compound concentration relative to the vehicle control (0 nM this compound).
-
Plot the percent inhibition versus the logarithm of the this compound concentration for each lot.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.
-
Compare the IC50 values and the overall dose-response curves of the two lots.
-
Data Presentation
Table 1: Example Data for Comparison of Two this compound Lots
| This compound Concentration (nM) | Lot A: % Inhibition (Mean ± SD) | Lot B: % Inhibition (Mean ± SD) |
| 0 | 0 ± 2.1 | 0 ± 1.9 |
| 1 | 10.2 ± 3.5 | 9.8 ± 3.1 |
| 5 | 28.7 ± 4.1 | 29.5 ± 3.8 |
| 10 | 48.9 ± 5.2 | 50.1 ± 4.9 |
| 25 | 70.3 ± 4.5 | 71.2 ± 4.2 |
| 50 | 85.1 ± 3.9 | 86.3 ± 3.5 |
| 100 | 94.6 ± 2.8 | 95.2 ± 2.5 |
| 250 | 98.2 ± 1.5 | 98.5 ± 1.3 |
| 500 | 99.1 ± 1.1 | 99.3 ± 0.9 |
| 1000 | 99.5 ± 0.8 | 99.6 ± 0.7 |
| IC50 (nM) | 10.5 | 10.3 |
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for comparing two lots of this compound.
Troubleshooting Guide
If a significant and reproducible discrepancy is observed between lots, use the following guide to identify the potential source of the issue.
Caption: Troubleshooting decision tree for suspected lot-to-lot variability.
References
- 1. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 2. Active Pharmaceutical Ingredients (APIs) and Drug Development | Blog | Biosynth [biosynth.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. lancet.co.za [lancet.co.za]
- 6. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 7. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa [mdpi.com]
Validation & Comparative
Validating the Anti-inflammatory Effects of Betrixaban: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory effects of betrixaban, a direct Factor Xa inhibitor. By juxtaposing this compound with other well-studied anticoagulants, rivaroxaban and apixaban, this document outlines the current understanding of their immunomodulatory properties and provides detailed protocols for cell-based validation assays. The presented experimental workflows and signaling pathway diagrams offer a clear visual representation of the methodologies and mechanisms involved.
Introduction: The Anti-inflammatory Potential of Factor Xa Inhibitors
Beyond their well-established role in anticoagulation, direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors, are increasingly recognized for their potential anti-inflammatory effects.[1] Coagulation and inflammation are intricately linked processes, with several coagulation proteases, including FXa, capable of activating cell signaling pathways that drive inflammatory responses.[1] One key mechanism involves the activation of Protease-Activated Receptors (PARs), which can lead to the upregulation of pro-inflammatory cytokines and adhesion molecules.
This compound, as a direct inhibitor of FXa, is hypothesized to exert anti-inflammatory effects by attenuating these signaling cascades.[2] Emerging research suggests that this compound may have immunomodulatory properties, including the ability to induce interferon-beta (IFN-β), a cytokine with complex roles in inflammation and immunity.[3] This guide provides a platform for the systematic in vitro validation of these properties, comparing this compound to other FXa inhibitors to delineate its unique or shared anti-inflammatory profile.
Comparative Analysis of Anti-inflammatory Effects
The following tables summarize the known anti-inflammatory effects of this compound and its comparators, rivaroxaban and apixaban, based on available in vitro data. This highlights the current knowledge gaps, particularly for this compound, and underscores the necessity for direct comparative studies.
Table 1: Comparison of Effects on NF-κB Activation
| Compound | Cell Line | Stimulant | Assay Method | Observed Effect | Citation |
| This compound | Data Not Available | - | - | - | - |
| Rivaroxaban | Human Atrial Cells | FXa | Western Blot (p-p65) | Inhibition of NF-κB activation | [1] |
| Apixaban | Data Not Available | - | - | - | [1] |
Table 2: Comparison of Effects on Pro-inflammatory Cytokine Secretion
| Compound | Cytokine | Cell Line | Stimulant | Assay Method | Observed Effect | Citation |
| This compound | IFN-β | 2fTGH-ISRE-Luciferase | - | Luciferase Reporter | Induction of IFN-β production | [3] |
| Rivaroxaban | IL-6 | Human Monocytes | LPS | ELISA | Inhibition of IL-6 secretion | [1] |
| TNF-α | Human Monocytes | LPS | ELISA | Inhibition of TNF-α secretion | [1] | |
| Apixaban | IL-6 | Human Monocytes | LPS | ELISA | Inhibition of IL-6 secretion | [1] |
| TNF-α | Human Monocytes | LPS | ELISA | Data Not Available | [1] |
Experimental Protocols
To facilitate the direct comparison of this compound's anti-inflammatory effects, the following detailed protocols for cell-based assays are provided. These protocols are based on established methodologies for assessing inflammation in vitro.
Cell Culture and Maintenance
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells should be passaged every 2-3 days to maintain logarithmic growth. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
Anti-inflammatory Assay Workflow
The following workflow outlines the key steps for assessing the anti-inflammatory effects of this compound and its comparators.
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Line: A human cell line stably transfected with an NF-κB-dependent luciferase reporter plasmid (e.g., HEK293-NF-κB-luc).
-
Protocol:
-
Seed cells in a 96-well white, clear-bottom plate.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound, rivaroxaban, apixaban, or vehicle control.
-
Pre-incubate for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α, 10 ng/mL).
-
Incubate for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter.
-
Cytokine Secretion Assay (ELISA)
-
Protocol:
-
Seed THP-1 cells (or other suitable monocytic cells) in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound, rivaroxaban, apixaban, or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) or TNF-α (10 ng/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.
-
Signaling Pathway
The anti-inflammatory effects of Factor Xa inhibitors are thought to be mediated through the inhibition of PAR-2 signaling, which subsequently downregulates the NF-κB pathway, a central regulator of inflammatory gene expression.
Conclusion
The available evidence suggests that Factor Xa inhibitors as a class possess anti-inflammatory properties that extend beyond their anticoagulant function. While data for rivaroxaban and apixaban are emerging, there is a clear need for dedicated in vitro studies to characterize the specific anti-inflammatory profile of this compound. The experimental protocols and comparative framework provided in this guide are intended to facilitate such research, enabling a clearer understanding of this compound's potential as an immunomodulatory agent. Direct, head-to-head comparisons using standardized cell-based assays are crucial to validate and quantify these effects, which could have significant implications for the therapeutic applications of this compound in conditions with inflammatory and thrombotic components.
References
A Comparative Analysis of Betrixaban and Low Molecular Weight Heparin Efficacy in an Ex Vivo Coagulation Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant efficacy of betrixaban, a direct oral factor Xa (FXa) inhibitor, and low molecular weight heparin (LMWH), an indirect FXa inhibitor, within an ex vivo model system. The following sections detail their mechanisms of action, present comparative quantitative data from key coagulation assays, and outline the experimental protocols utilized in these assessments.
Mechanism of Action
This compound is an oral anticoagulant that directly, selectively, and reversibly binds to and inhibits both free and prothrombinase-bound factor Xa, a critical enzyme in the coagulation cascade.[1] This direct inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation. Unlike LMWH, this compound's activity does not require a cofactor like antithrombin III.
Low molecular weight heparins are a class of anticoagulants derived from unfractionated heparin.[2] They exert their anticoagulant effect primarily by binding to and activating antithrombin III.[3][4] This complex then inactivates factor Xa, leading to a reduction in thrombin generation.[3][4] Different LMWHs, such as enoxaparin and tinzaparin, can exhibit varying degrees of inhibitory activity against other coagulation factors, which can influence their overall anticoagulant profile.[3]
Signaling Pathway: Coagulation Cascade Inhibition
The following diagram illustrates the points of intervention for both this compound and LMWH within the coagulation cascade.
Figure 1. Inhibition points of this compound and LMWH in the coagulation cascade.
Quantitative Data Comparison
The following tables summarize the effects of this compound and various LMWHs on key coagulation parameters as determined through ex vivo assays. Data has been compiled from separate studies and standardized where possible for comparative purposes.
Table 1: Effect on Thrombin Generation
| Anticoagulant | Concentration | Endogenous Thrombin Potential (ETP) (% of control) | Peak Thrombin (nM) | Lag Time (min) |
| This compound | 50 ng/mL | ~60% | ~150 | ~5 |
| 100 ng/mL | ~40% | ~75 | ~7 | |
| 250 ng/mL | ~20% | ~25 | ~10 | |
| Enoxaparin | 0.5 anti-FXa IU/mL | ~50% | - | - |
| 1.0 anti-FXa IU/mL | ~30% | - | - | |
| Tinzaparin | 0.5 anti-FXa IU/mL | ~35% | - | - |
| 1.0 anti-FXa IU/mL | ~15% | - | - |
Data for this compound is estimated from graphical representations in a study using spiked human plasma.[5] Data for Enoxaparin and Tinzaparin is derived from a study where these LMWHs were added ex vivo to blood from healthy volunteers.[3][6] Note that direct comparison is limited by different experimental setups.
Table 2: Effect on Clotting Times and Anti-Xa Activity
| Anticoagulant | Concentration | aPTT (seconds) | Prothrombin Time (PT) (seconds) | Anti-FXa Activity (IU/mL) |
| This compound | 100 ng/mL | ~45 | ~18 | ~1.2 |
| 250 ng/mL | ~60 | ~25 | ~2.5 | |
| Enoxaparin | 1.0 anti-FXa IU/mL | 54 - 69 | - | 1.0 |
| Tinzaparin | 1.0 anti-FXa IU/mL | 101 - 140 | - | 1.0 |
This compound data is from a study with spiked human plasma.[5] LMWH data is from an ex vivo study with blood from healthy volunteers; the range in aPTT reflects the use of different reagents.[3][6] A key observation is that at the same anti-FXa activity, tinzaparin prolongs aPTT to a greater extent than enoxaparin.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay is a global hemostasis test that measures the total amount of thrombin generated over time in plasma after the initiation of coagulation.
Experimental Workflow:
Figure 2. Workflow for the Thrombin Generation Assay.
Methodology:
-
Plasma Preparation: Whole blood is collected in citrate tubes and centrifuged to obtain platelet-poor plasma (PPP).
-
Spiking: this compound or LMWH is added to the PPP at various concentrations.
-
Initiation: Coagulation is initiated by adding a trigger, typically a mixture of tissue factor and phospholipids.
-
Measurement: A fluorogenic substrate for thrombin is added. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is measured over time by a fluorometer.
-
Analysis: The resulting fluorescence curve is converted into a thrombin generation curve, from which parameters such as Endogenous Thrombin Potential (ETP), peak thrombin, and lag time are derived.
Chromogenic Anti-Factor Xa Assay
This assay specifically measures the inhibition of Factor Xa.
Experimental Workflow:
Figure 3. Workflow for the Chromogenic Anti-Factor Xa Assay.
Methodology:
-
Plasma Incubation: The plasma sample containing the anticoagulant is incubated with a known excess amount of Factor Xa. The anticoagulant will inhibit a portion of this FXa.
-
Substrate Addition: A chromogenic substrate specific for FXa is added.
-
Measurement: The remaining, uninhibited FXa cleaves the substrate, causing a color change that is measured by a spectrophotometer.
-
Calculation: The amount of color change is inversely proportional to the concentration of the anti-FXa anticoagulant in the sample. The results are typically calibrated against a standard for the specific anticoagulant being tested.[7]
Summary and Conclusion
Ex vivo models demonstrate that both this compound and LMWH are effective anticoagulants that act through the inhibition of Factor Xa. This compound achieves this through direct binding, while LMWH requires the activation of antithrombin III.
Quantitative analysis of coagulation assays reveals that both agents dose-dependently reduce thrombin generation and prolong clotting times. However, it is important to note that different LMWHs can have varied effects on global coagulation assays like aPTT, even at equivalent anti-FXa activities.[3][6] This highlights the multifactorial nature of LMWH's anticoagulant effect.
The provided experimental protocols for thrombin generation and anti-FXa assays offer standardized methods for the continued evaluation and comparison of these and other novel anticoagulants. Further head-to-head studies in standardized ex vivo systems are warranted to more definitively compare the efficacy and potency of this compound with specific LMWHs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
- 3. Monitoring Low Molecular Weight Heparins at Therapeutic Levels: Dose-Responses of, and Correlations and Differences between aPTT, Anti-Factor Xa and Thrombin Generation Assays | PLOS One [journals.plos.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Low Molecular Weight Heparins at Therapeutic Levels: Dose-Responses of, and Correlations and Differences between aPTT, Anti-Factor Xa and Thrombin Generation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of low molecular weight heparin ex vivo activities in clinical laboratories using various anti-Xa assays: interlaboratory variability and requirement for an agreed low molecular weight heparin standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: A Comparative Analysis of Factor Xa Inhibitors' Influence on Gene Expression
A deep dive into the differential effects of Rivaroxaban, Apixaban, Edoxaban, and Betrixaban on the cellular transcriptome reveals distinct molecular signatures beyond their primary anticoagulant function. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their impact on gene expression, supported by experimental data and detailed methodologies.
Factor Xa inhibitors, a cornerstone in the management of thromboembolic disorders, exert their therapeutic effect by directly blocking the activity of Factor Xa, a critical enzyme in the coagulation cascade. However, emerging evidence suggests that the biological effects of these agents are not confined to hemostasis alone. Studies are beginning to shed light on their ability to modulate gene expression, thereby influencing a range of cellular processes including inflammation, fibrosis, and innate immunity. This comparison guide synthesizes the current understanding of how four leading Factor Xa inhibitors—Rivaroxaban, Apixaban, Edoxaban, and this compound—differentially regulate gene expression, providing a valuable resource for future research and drug development.
Comparative Effects on Gene Expression
The influence of Factor Xa inhibitors on gene expression is most pronounced in pathways related to inflammation and tissue remodeling. While direct head-to-head comprehensive transcriptomic studies are limited, a synthesis of available data reveals both overlapping and unique effects of each agent.
Modulation of Inflammatory Gene Expression
Factor Xa itself can promote inflammation by activating Protease-Activated Receptors (PARs), leading to the upregulation of pro-inflammatory cytokines.[1][2] Factor Xa inhibitors, by blocking this activity, can consequently suppress inflammatory gene expression.
| Gene/Gene Set | Rivaroxaban | Apixaban | Edoxaban | This compound |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | Downregulation | Downregulation | Downregulation | No direct data |
| Interferon-stimulated genes (ISGs) | No significant change | No direct data | No direct data | Upregulation |
| NF-κB Pathway | Inhibition of phosphorylation | No direct data | No direct data | No direct data |
This table is a synthesis of findings from multiple studies and does not represent a direct head-to-head comparison in a single study.
Notably, a study on this compound identified its unique ability to induce the expression of interferon-stimulated genes (ISGs), suggesting an activation of the innate immune system.[3] In a comparative context within the same study, rivaroxaban did not exhibit the same effect on the expression of the VSV nucleocapsid protein mRNA.[3]
Impact on Fibrotic Gene Expression
The development of fibrosis is a complex process involving the excessive deposition of extracellular matrix proteins. Factor Xa has been implicated in promoting fibrosis, and its inhibitors have shown potential in mitigating this process.
| Gene/Gene Set | Rivaroxaban | Apixaban | Edoxaban | This compound |
| Collagens (e.g., COL1A1, COL3A1) | Downregulation | Downregulation | Downregulation | No direct data |
| Transforming Growth Factor-β (TGF-β) | Downregulation | No direct data | Downregulation | No direct data |
| α-Smooth Muscle Actin (α-SMA) | No direct data | No direct data | Downregulation | No direct data |
This table is a synthesis of findings from multiple studies and does not represent a direct head-to-head comparison in a single study.
Signaling Pathways and Experimental Workflows
The effects of Factor Xa inhibitors on gene expression are largely mediated through the inhibition of Factor Xa's signaling activity, primarily through Protease-Activated Receptors (PARs). The following diagrams illustrate the key signaling pathway and a general workflow for studying the effects of these drugs on gene expression.
Experimental Protocols
The following section outlines a generalized methodology for investigating the effects of Factor Xa inhibitors on gene expression in an in vitro setting. Specific parameters will vary depending on the cell type and the specific research question.
1. Cell Culture and Treatment:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or primary human lung fibroblasts are commonly used to study inflammation and fibrosis, respectively. Cells are cultured in appropriate media and conditions until they reach a desired confluency (typically 70-80%).
-
Drug Preparation: Factor Xa inhibitors (Rivaroxaban, Apixaban, Edoxaban, this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are treated with varying concentrations of the Factor Xa inhibitors or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. RNA Isolation and Quantification:
-
Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar device.
3. Gene Expression Analysis:
-
Reverse Transcription Quantitative PCR (RT-qPCR):
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR: The relative expression of target genes is quantified using a qPCR machine with specific primers for the genes of interest and a reference gene (e.g., GAPDH, ACTB) for normalization. The 2-ΔΔCt method is commonly used to calculate the fold change in gene expression.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-Seq libraries are prepared from the isolated RNA, which typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome, and differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the drug treatment.
-
Conclusion
The available evidence indicates that Factor Xa inhibitors can exert significant effects on gene expression, particularly in the realms of inflammation and fibrosis. While the primary mechanism of action for these drugs is anticoagulation, their "off-target" effects on the transcriptome present both challenges and opportunities for therapeutic development. Rivaroxaban, apixaban, and edoxaban appear to share anti-inflammatory and anti-fibrotic properties by downregulating key genes in these pathways. This compound, in contrast, has been shown to upregulate interferon-stimulated genes, suggesting a distinct interaction with the innate immune system.
Further head-to-head comparative studies using global transcriptomic approaches like RNA-Seq are warranted to fully elucidate the distinct and overlapping gene regulatory networks modulated by different Factor Xa inhibitors. Such studies will be invaluable for understanding the full spectrum of their biological activities, potentially leading to the identification of new therapeutic applications and the development of more targeted and personalized anticoagulant therapies.
References
Validating a Novel Biomarker for Betrixaban's Anticoagulant Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker, D-dimer, against established methods for monitoring the anticoagulant effect of betrixaban, a direct Factor Xa (FXa) inhibitor. The content is designed to assist researchers in validating and assessing the clinical utility of emerging biomarkers in the field of anticoagulation.
Introduction to this compound and the Need for Advanced Biomarkers
This compound is an oral anticoagulant that directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] By blocking FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[3][4] It is approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[5]
While routine monitoring of this compound is not typically required, certain clinical scenarios, such as bleeding events, urgent surgical procedures, or suspected non-adherence, necessitate a reliable assessment of its anticoagulant effect.[5] Traditional coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) have shown limited utility for accurately quantifying the activity of direct oral anticoagulants (DOACs) like this compound.[6] This has driven the search for more sensitive and specific biomarkers.
This guide explores the potential of D-dimer, a fibrin degradation product, as a novel biomarker for this compound's pharmacodynamic effect, and compares its performance with established assays: the chromogenic anti-Xa assay, thrombin generation assay (TGA), and prothrombinase inhibition assay.
Comparative Analysis of Biomarkers for this compound
The following table summarizes the key performance characteristics of the novel biomarker (D-dimer) and established assays for monitoring this compound.
| Biomarker/Assay | Principle | Measures | Advantages | Limitations |
| D-dimer (Novel) | Immunoassay detecting fibrin degradation products. | Downstream effect of anticoagulation on fibrinolysis. | Reflects in-vivo antithrombotic effect; Widely available. | Non-specific; elevated in various clinical conditions. |
| Chromogenic Anti-Xa Assay (Established) | Measures residual FXa activity after incubation with patient plasma. | Direct measure of this compound concentration. | High sensitivity and specificity for FXa inhibitors.[7] | Does not reflect the overall coagulation status. |
| Thrombin Generation Assay (TGA) (Established) | Measures the dynamics of thrombin formation over time using a fluorogenic substrate.[6][8][9][10] | Global assessment of coagulation potential.[6][10] | Provides a comprehensive view of the coagulation process. | Complex assay; standardization can be challenging.[9] |
| Prothrombinase Inhibition Assay (Established) | Measures the inhibition of the prothrombinase complex (FXa and FVa). | Direct assessment of the inhibition of a key coagulation complex. | High specificity for the target of this compound. | Less commonly available than other assays. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Chromogenic Anti-Xa Assay
This assay quantifies this compound concentration by measuring the inhibition of a known amount of Factor Xa.
Materials:
-
Patient platelet-poor plasma (PPP)
-
This compound calibrators and controls
-
Bovine Factor Xa reagent
-
Chromogenic substrate specific for FXa (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Pre-warm all reagents and patient samples to 37°C.
-
Add 50 µL of patient PPP, calibrator, or control to a microplate well.
-
Add 50 µL of bovine Factor Xa reagent to each well and incubate for 120 seconds at 37°C.
-
Add 50 µL of the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm in kinetic mode for a predefined period (e.g., 180 seconds).
-
The rate of color development is inversely proportional to the this compound concentration.
-
Construct a calibration curve using the calibrators and determine the this compound concentration in the patient samples.
Thrombin Generation Assay (TGA)
This assay provides a global assessment of coagulation by measuring the dynamics of thrombin generation.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Thrombin calibrator
-
Reagent containing tissue factor (TF) and phospholipids
-
Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC)
-
Fluorometer microplate reader
Procedure:
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well, mix 80 µL of patient PPP or thrombin calibrator with 20 µL of the TF/phospholipid reagent.
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate and calcium chloride solution.
-
Immediately place the plate in the fluorometer and measure fluorescence intensity (Excitation: 390 nm, Emission: 460 nm) every 20 seconds for at least 60 minutes.
-
The first derivative of the fluorescence signal over time represents the rate of thrombin generation.
-
Key parameters to analyze include Lag Time, Time to Peak, Peak Thrombin, and Endogenous Thrombin Potential (ETP).
Prothrombinase Inhibition Assay
This assay specifically measures the inhibitory effect of this compound on the prothrombinase complex.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Purified human Factor Xa and Factor Va
-
Phospholipid vesicles
-
Prothrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a prothrombinase complex solution by incubating Factor Xa and Factor Va with phospholipid vesicles in a calcium-containing buffer.
-
In a microplate well, add patient PPP and the pre-formed prothrombinase complex. Incubate for 3 minutes at 37°C.
-
Initiate the reaction by adding prothrombin.
-
After a fixed incubation time (e.g., 5 minutes), add a chromogenic thrombin substrate.
-
Measure the absorbance at 405 nm.
-
The amount of thrombin generated is inversely proportional to the prothrombinase inhibitory activity of this compound in the plasma.
D-dimer Quantification (ELISA)
This protocol outlines a standard sandwich ELISA for the quantification of D-dimer levels.
Materials:
-
Patient platelet-poor plasma (PPP)
-
D-dimer ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare D-dimer standards and dilute patient PPP samples according to the kit instructions.
-
Add 100 µL of standards and diluted samples to the pre-coated microplate wells. Incubate for 90 minutes at 37°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the wells three times.
-
Add 100 µL of HRP-conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add 90 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm within 10 minutes.
-
Construct a standard curve and determine the D-dimer concentration in the patient samples.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: this compound's mechanism of action in the coagulation cascade.
References
- 1. Prothrombinase-induced Clotting Time Assay [practical-haemostasis.com]
- 2. Prothrombinase-induced clotting time assay for determination of the anticoagulant effects of unfractionated and low-molecular-weight heparins, fondaparinux, and thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothrombin protects factor Xa in the prothrombinase complex from inhibition by the heparin-antithrombin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abcam.com [abcam.com]
- 6. Anti-Xa Assays [practical-haemostasis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Betrixaban vs. Enoxaparin: A Comparative Analysis in a Rabbit Model of Venous Thrombosis
A comprehensive guide for researchers and drug development professionals, this document provides a comparative overview of betrixaban and enoxaparin, two key anticoagulant agents, within the context of a rabbit model of venous thrombosis. This guide synthesizes established experimental protocols and the distinct pharmacological profiles of each drug to offer a framework for preclinical evaluation.
Pharmacological Comparison
This compound, an oral factor Xa (FXa) inhibitor, and enoxaparin, a low molecular weight heparin (LMWH), both play crucial roles in the prevention and treatment of venous thromboembolism (VTE). Their primary difference lies in their mechanism of action and route of administration. This compound directly inhibits FXa, a key enzyme in the coagulation cascade, while enoxaparin acts indirectly by potentiating the activity of antithrombin III, which in turn neutralizes FXa and thrombin (Factor IIa).
| Parameter | This compound | Enoxaparin |
| Drug Class | Factor Xa Inhibitor | Low Molecular Weight Heparin |
| Mechanism of Action | Direct, selective, and reversible inhibition of Factor Xa.[1][2][3][4] | Binds to antithrombin III, potentiating its activity to inactivate Factor Xa and, to a lesser extent, Factor IIa (thrombin).[5][6][7][8][9] |
| Route of Administration | Oral | Subcutaneous or intravenous injection |
| Bioavailability | ~34% | ~100% (subcutaneous)[5][8] |
| Peak Plasma Concentration | 3-4 hours[10] | 3-5 hours (subcutaneous)[5] |
| Half-life | 19-27 hours | 4.5-7 hours[5][8] |
| Metabolism | Primarily hepatic, minimal CYP450 involvement. | Hepatic desulfation and depolymerization.[5][7][8] |
| Excretion | Primarily fecal | Primarily renal[5] |
Experimental Protocol: Rabbit Model of Venous Thrombosis (Wessler Model)
The following protocol describes a commonly employed method for inducing venous thrombosis in a rabbit model, known as the Wessler model. This model is well-suited for evaluating the efficacy of anticoagulant agents like this compound and enoxaparin.
Objective: To induce a controlled venous thrombus in the jugular vein of a rabbit to assess the antithrombotic effects of this compound and enoxaparin.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Thrombogenic agent (e.g., homologous serum, Factor Xa)
-
Test articles: this compound, Enoxaparin
-
Saline solution (vehicle control)
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Make a midline incision in the neck to expose the jugular veins.
-
Carefully isolate a segment of the jugular vein, ensuring minimal trauma to the vessel.
-
-
Drug Administration:
-
Administer the test article (this compound, enoxaparin, or vehicle control) to the rabbit. The route and timing of administration will depend on the pharmacokinetic profile of the drug being tested. For oral this compound, administration would typically occur a few hours before thrombus induction. For subcutaneous enoxaparin, administration would be closer to the time of induction.
-
-
Thrombus Induction:
-
Temporarily occlude the isolated venous segment with vascular clamps.
-
Inject a thrombogenic agent (e.g., a standardized dose of Factor Xa or homologous serum) into the isolated segment.
-
Maintain the stasis for a predetermined period (e.g., 15-30 minutes) to allow for thrombus formation.
-
-
Thrombus Evaluation:
-
Release the clamps and restore blood flow.
-
After a set period, carefully excise the venous segment containing the thrombus.
-
The thrombus is then carefully removed from the vein, blotted to remove excess blood, and weighed.
-
-
Data Analysis:
-
Compare the mean thrombus weight between the different treatment groups (this compound, enoxaparin, and vehicle control).
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed differences.
-
Visualizing the Mechanisms and Workflow
To better understand the distinct mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Bevyxxa (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound: DVT Uses, Side Effects, Dosage [medicinenet.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Enoxaparin-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Enoxaparin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enoxaparin sodium - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Enoxaparin Sodium? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
Navigating the Labyrinth of DOAC Testing: A Comparative Guide to Betrixaban's Cross-reactivity in Assays for Other Direct Oral Anticoagulants
For Immediate Release
A comprehensive analysis reveals significant cross-reactivity of betrixaban in coagulation assays designed for other direct oral anticoagulants (DOACs), a critical consideration for researchers and clinicians in the field of hemostasis and thrombosis. This guide provides an objective comparison of this compound's performance in these assays, supported by experimental data, to ensure accurate interpretation of laboratory results.
Direct oral anticoagulants have revolutionized anticoagulant therapy, but their presence can interfere with and confound the results of various coagulation assays. Understanding the extent of this interference, particularly the cross-reactivity of one DOAC in an assay calibrated for another, is paramount for accurate drug monitoring and clinical decision-making. This guide focuses on this compound, a factor Xa (FXa) inhibitor, and its impact on assays intended for other FXa inhibitors like rivaroxaban and apixaban.
Quantitative Analysis of this compound's Impact on Coagulation Assays
This compound exhibits a concentration-dependent effect on routine coagulation assays, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT). However, the magnitude of this effect is highly dependent on the specific reagents used in the assay. More specific chromogenic anti-Xa assays also show significant sensitivity to this compound. When a plasma sample containing this compound is tested using an anti-Xa assay calibrated for another DOAC, such as rivaroxaban or apixaban, the results can be misleading.
While direct quantitative data on the cross-reactivity of this compound in assays specifically calibrated for other DOACs is limited in publicly available literature, studies using heparin-calibrated anti-Xa assays provide valuable insights. These assays demonstrate that all direct FXa inhibitors, including this compound, will elicit a response, leading to a falsely elevated result if the assay is intended to measure a different anticoagulant.[1][2][3][4][5][6][7][8] This underscores the importance of using drug-specific calibrators for accurate quantification.[9][10]
The following tables summarize the observed effects of this compound on key coagulation assays.
Table 1: Effect of this compound on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
| Assay | Effect of this compound | Comparison with other DOACs | Key Considerations |
| Prothrombin Time (PT) | Concentration-dependent prolongation.[11] | The anticoagulant effect of edoxaban appears strongest, followed by this compound and rivaroxaban with comparable effects. Apixaban shows slight or no effect.[11] | The degree of prolongation is highly reagent-dependent.[11] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation.[11] | This compound and edoxaban show comparable and more pronounced effects than rivaroxaban and apixaban.[11] | The dose-response curve is non-linear, with sensitivity varying significantly between different reagents.[11] |
Table 2: Cross-reactivity of this compound in Anti-Xa Assays
| Assay Type | Observed Effect of this compound | Implications for Assays Calibrated for other DOACs |
| Chromogenic Anti-Xa Assays | High sensitivity, with a concentration-dependent response.[10] | Assays calibrated for other direct factor Xa inhibitors will detect this compound, leading to a quantifiable but inaccurate measurement of the intended analyte. Adaptation of the assay is necessary for accurate this compound measurement.[10] |
| Heparin-Calibrated Anti-Xa Assays | This compound will cause an elevation in the anti-Xa level. | These assays can be used to estimate the presence and approximate concentration of anti-Xa DOACs, but they cannot differentiate between them and will show an additive effect if multiple anti-Xa inhibitors are present.[12] |
Experimental Protocols
Accurate assessment of DOAC cross-reactivity relies on standardized experimental protocols. Below are detailed methodologies for key coagulation assays used in these evaluations.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to the patient's citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured.[13]
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Centrifuge to obtain platelet-poor plasma.[13]
-
Reagent Incubation: Pre-warm the PT reagent (thromboplastin) and the plasma sample to 37°C.
-
Clotting Initiation: Add a specified volume of pre-warmed PT reagent to the plasma sample.
-
Time Measurement: Simultaneously, add a specified volume of calcium chloride to initiate the clotting cascade. The time from the addition of calcium to the formation of a clot is recorded.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to the patient's citrated platelet-poor plasma, followed by calcium. The time to clot formation is measured.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.
-
Incubation: Mix the plasma sample with the aPTT reagent (containing an activator and phospholipids) and incubate at 37°C for a specified period.
-
Clotting Initiation: Add a specified volume of pre-warmed calcium chloride to the mixture.
-
Time Measurement: Record the time from the addition of calcium to the formation of a fibrin clot.
Chromogenic Anti-Xa Assay
This assay specifically measures the activity of factor Xa inhibitors.
Principle: A known amount of excess factor Xa is added to the patient's plasma. The DOAC in the plasma will inhibit a portion of this FXa. The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.[12][14]
Procedure:
-
Sample Preparation: Use citrated platelet-poor plasma.
-
Reaction Mixture: Mix the plasma sample with a reagent containing a known excess of bovine or human factor Xa. Incubate at 37°C.
-
Substrate Addition: Add a chromogenic substrate specific for factor Xa to the mixture.
-
Colorimetric Measurement: The residual FXa cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline). The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Quantification: The concentration of the anti-Xa DOAC is determined by comparing the result to a standard curve prepared with known concentrations of the specific DOAC being measured.[14]
Visualizing the Experimental Workflow and Coagulation Cascade
To further elucidate the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
- 1. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acforum-excellence.org [acforum-excellence.org]
- 3. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 6. Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heparin-Calibrated Chromogenic Anti-Xa Activity Measurements in Patients Receiving Rivaroxaban | Semantic Scholar [semanticscholar.org]
- 9. How and when to measure anticoagulant effects of direct oral anticoagulants? Practical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. Anti-Xa Assays [practical-haemostasis.com]
Comparative proteomics of endothelial cells treated with betrixaban versus warfarin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of two key anticoagulants, the direct oral anticoagulant (DOAC) betrixaban and the vitamin K antagonist warfarin, on endothelial cells. The information is curated to assist researchers in understanding the molecular implications of these treatments on the vasculature.
Data Presentation: Quantitative Proteomic Changes
The following tables summarize the reported changes in protein expression in endothelial or related vascular cells upon treatment with warfarin or a Factor Xa inhibitor. It is important to note that direct comparative proteomic studies of this compound and warfarin on endothelial cells are limited. The data for warfarin is derived from a proteomic analysis of rat aortic tissue, while the data for the Factor Xa inhibitor is based on studies with rivaroxaban on endothelial progenitor cells, used here as a proxy for the drug class effect.
Table 1: Warfarin-Induced Changes in Protein Expression in Aortic Tissue
| Protein Name | Regulation | Function |
| Annexin A6 | Down-regulated | Involved in membrane trafficking and organization |
| Talin-1 | Down-regulated | Key component of focal adhesions, linking integrins to the actin cytoskeleton |
| Filamin-A | Down-regulated | Actin-binding protein that crosslinks actin filaments |
| Myosin-9 | Down-regulated | Involved in cell contraction and motility |
| Alpha-actinin-4 | Down-regulated | Actin-bundling protein |
| Multiple mitochondrial proteins | Up-regulated | Associated with mitochondrial metabolic pathways (e.g., TCA cycle, Fatty Acid β-oxidation) |
| Acute phase response proteins | Down-regulated | Proteins involved in inflammation |
Source: Adapted from a proteomic screen of warfarin-induced arterial calcification in rats.[1][2]
Table 2: Factor Xa Inhibitor (Rivaroxaban)-Induced Changes in Protein Expression in Endothelial Progenitor Cells
| Protein Name | Regulation | Function |
| Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) | Up-regulated | Receptor for VEGF, involved in angiogenesis |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Up-regulated | Primary receptor for VEGF-A, crucial for angiogenesis |
| TEK receptor tyrosine kinase (Tie-2) | Up-regulated | Receptor for angiopoietins, important for vascular stability |
| E-selectin | Up-regulated | Cell adhesion molecule expressed on endothelial cells, mediating leukocyte rolling |
| Protease-Activated Receptor-1 (PAR-1) | Down-regulated | Thrombin receptor involved in coagulation and inflammation |
| Protease-Activated Receptor-2 (PAR-2) | Down-regulated | Receptor for various proteases, implicated in inflammation |
Source: Adapted from a study on the effects of rivaroxaban on endothelial progenitor cells.[3]
Experimental Protocols
The following sections detail standardized methodologies for conducting in vitro studies to assess the proteomic effects of anticoagulants on endothelial cells.
Endothelial Cell Culture
-
Cell Source: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors, such as Vascular Endothelial Growth Factor (VEGF), and fetal bovine serum (FBS) is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture vessel.
Drug Treatment
-
Cell Seeding: HUVECs are seeded in multi-well plates or flasks at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Drug Preparation: this compound and warfarin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then diluted in culture medium to the desired final concentrations.
-
Treatment: The culture medium is replaced with the drug-containing medium. A vehicle control (medium with the same concentration of DMSO without the drug) is run in parallel.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.
Protein Extraction and Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Protein disulfide bonds are reduced with a reducing agent like dithiothreitol (DTT) and then alkylated with an alkylating agent such as iodoacetamide to prevent them from reforming.
-
Protein Digestion: The proteins are enzymatically digested into smaller peptides, typically using trypsin, which cleaves proteins at the C-terminal side of lysine and arginine residues.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) to remove contaminants that could interfere with mass spectrometry analysis.
Quantitative Proteomic Analysis by Mass Spectrometry
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography based on hydrophobicity and then introduced into a mass spectrometer.
-
Data Acquisition: The mass spectrometer acquires mass spectra of the peptides (MS1) and then fragments the peptides to generate tandem mass spectra (MS/MS) that provide sequence information.
-
Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the peptides and, by inference, the proteins. The relative abundance of proteins between different treatment groups is determined using label-free quantification or isotopic labeling techniques.
-
Bioinformatics Analysis: The identified and quantified proteins are subjected to bioinformatics analysis to identify significantly regulated proteins and to perform pathway and functional enrichment analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by warfarin and Factor Xa inhibitors like this compound in endothelial cells.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative proteomic study of endothelial cells treated with anticoagulants.
References
- 1. A Proteomic Screen to Unravel the Molecular Pathways Associated with Warfarin-Induced or TNAP-Inhibited Arterial Calcification in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Proteomic Screen to Unravel the Molecular Pathways Associated with Warfarin-Induced or TNAP-Inhibited Arterial Calcification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the factor Xa inhibitor rivaroxaban on the differentiation of endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Inferiority of Betrixaban to Other DOACs in Specific Research Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of betrixaban with other direct oral anticoagulants (DOACs), focusing on its performance in specific research applications. The information presented is supported by experimental data from clinical trials to assist researchers in evaluating the suitability of this compound for their studies.
Introduction to this compound
This compound (Bevyxxa®) is a direct, oral Factor Xa (FXa) inhibitor.[1][2][3] It distinguishes itself from other DOACs through its unique pharmacokinetic profile, which includes a long half-life and minimal renal clearance.[4][5][6] this compound is the first and only DOAC approved by the FDA for extended-duration prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[4][7]
Mechanism of Action: Factor Xa Inhibition
This compound, like several other DOACs such as rivaroxaban and apixaban, exerts its anticoagulant effect by directly and selectively inhibiting Factor Xa.[1][7] FXa is a critical component of the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). By blocking FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[1][2] Unlike indirect FXa inhibitors, this compound does not require a cofactor like antithrombin III for its activity.[2][7]
Below is a diagram illustrating the point of intervention of Factor Xa inhibitors in the coagulation cascade.
Caption: Inhibition of Factor Xa by this compound in the Coagulation Cascade.
Comparative Pharmacokinetics of DOACs
A key differentiator for this compound in research applications is its pharmacokinetic profile. The following table summarizes key parameters for this compound and other commonly used DOACs.
| Parameter | This compound | Rivaroxaban | Apixaban | Dabigatran Etexilate |
| Target | Factor Xa | Factor Xa | Factor Xa | Thrombin (Factor IIa) |
| Half-life (hours) | 19-27[3][4] | 5-9 (younger), 11-13 (older) | ~12 | ~12-17 |
| Bioavailability (%) | ~34[7] | ~80-100 (10 mg), ~66 (20 mg) | ~50 | ~6.5 |
| Renal Clearance (%) | 5-7[3][4] | ~33 | ~27 | ~80 |
| Metabolism | Minimal (<1% CYP)[3][7] | CYP3A4/5, CYP2J2 | CYP3A4/5 | Esterase hydrolysis |
| P-gp Substrate | Yes[1][7] | Yes | Yes | Yes |
Data compiled from multiple sources. Specific values may vary based on patient populations and study designs.
Non-Inferiority and Comparative Efficacy Data
Direct head-to-head clinical trials comparing the non-inferiority of this compound to other DOACs are limited. The primary approval for this compound was based on the APEX trial, which demonstrated its efficacy and safety against enoxaparin, a low-molecular-weight heparin (LMWH), for extended VTE prophylaxis in acutely ill medical patients.[4][8][9]
The APEX Trial: this compound vs. Enoxaparin
The APEX trial was a randomized, double-blind study that compared extended-duration this compound (35-42 days) with standard-duration enoxaparin (6-14 days).[4][8] The primary efficacy outcome was a composite of asymptomatic proximal deep vein thrombosis (DVT), symptomatic DVT, nonfatal pulmonary embolism (PE), or VTE-related death.
| Outcome | This compound (80 mg once daily) | Enoxaparin (40 mg once daily) | Relative Risk (95% CI) | P-value |
| Primary Efficacy Outcome (Overall Population) | 4.4% | 6.0% | 0.75 (0.61-0.91) | - |
| Major Bleeding | 0.67% | 0.57% | - | >0.05 |
Data from the APEX Trial as reported in multiple sources.[4]
While the APEX trial established the efficacy of this compound in its approved indication, it does not provide a direct comparison to other DOACs. Researchers should consider the specific patient population and clinical context of the APEX trial when designing their studies.
Indirect Comparisons with Other DOACs
Other DOACs, such as rivaroxaban and apixaban, have also been evaluated for extended VTE prophylaxis in medically ill patients in trials like MAGELLAN (rivaroxaban) and ADOPT (apixaban).[10] These trials also compared the DOAC to enoxaparin. A meta-analysis of these trials suggested that while extended-duration DOACs reduced the risk of VTE, they also increased the risk of major bleeding compared to standard-duration enoxaparin.[10] this compound, in the APEX trial, showed a reduction in VTE events without a significant increase in major bleeding.[4]
Experimental Protocols
Accurate measurement of DOAC concentration is crucial in many research settings. The chromogenic anti-Xa assay is the most appropriate method for determining the plasma concentration of Factor Xa inhibitors like this compound.[11]
Chromogenic Anti-Xa Assay for this compound
Principle: This assay measures the residual amount of a known quantity of Factor Xa that is not inhibited by the DOAC in a plasma sample. The remaining FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the concentration of the anti-Xa drug in the sample.[12][13]
Methodology:
-
Sample Preparation: Collect patient blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagents:
-
Patient PPP
-
This compound calibrators and controls
-
Factor Xa reagent
-
Chromogenic substrate specific for Factor Xa
-
-
Procedure: a. Pre-warm the reagents and plasma to 37°C. b. Add a specific volume of patient plasma, calibrator, or control to a cuvette. c. Add a known excess of Factor Xa to the cuvette and incubate for a defined period. d. Add the chromogenic substrate. e. Measure the rate of color change (change in optical density per minute) using a spectrophotometer.
-
Calibration Curve: A calibration curve is generated using plasma samples with known concentrations of this compound.
-
Data Analysis: The concentration of this compound in the patient sample is determined by interpolating the result from the calibration curve.
Note: Commercially available anti-Xa assay kits should be used according to the manufacturer's instructions. It's important to use calibrators and controls specific to the DOAC being measured for accurate results.[12] Modifications to standard protocols may be necessary to improve sensitivity for specific concentration ranges of this compound.[11]
Below is a diagram illustrating the workflow for a chromogenic anti-Xa assay.
Caption: Experimental Workflow for Chromogenic Anti-Xa Assay.
Conclusion
This compound presents a unique profile among DOACs, primarily due to its long half-life and minimal renal excretion, making it a valuable tool for research in specific patient populations, such as those with renal impairment.[5] While direct non-inferiority data against other DOACs are not extensively available, the APEX trial provides robust evidence for its efficacy and safety in extended VTE prophylaxis compared to LMWH. For laboratory-based research, the chromogenic anti-Xa assay is the standard method for quantifying this compound's anticoagulant effect. Researchers should carefully consider the distinct pharmacokinetic and clinical trial data of this compound when selecting a DOAC for their specific research applications.
References
- 1. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Bevyxxa (this compound) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. Anti-Xa Assays [practical-haemostasis.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
A comparative assessment of the bleeding risk of betrixaban and other Factor Xa inhibitors in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo bleeding risk associated with betrixaban and other prominent Factor Xa (FXa) inhibitors, including rivaroxaban, apixaban, and edoxaban. Direct head-to-head preclinical studies measuring bleeding outcomes for this compound against other direct oral anticoagulants (DOACs) are not extensively available in published literature. Therefore, this guide synthesizes data from major clinical trials to offer a comparative clinical perspective and outlines the standard experimental protocols used for in vivo assessment of bleeding risk in preclinical models.
Mechanism of Action: Factor Xa Inhibition
Factor Xa inhibitors exert their anticoagulant effect by directly binding to and inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1][2] Unlike traditional anticoagulants like warfarin, which inhibit the synthesis of multiple clotting factors, direct FXa inhibitors have a more targeted and predictable anticoagulant effect.[1]
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this class of drugs.
Comparative Clinical Bleeding Risk
While direct preclinical comparisons are limited, the major bleeding rates observed in pivotal clinical trials provide valuable context for the safety profiles of these anticoagulants. It is important to note that the patient populations and comparator agents (enoxaparin for this compound, warfarin for others) differed across these trials.
| Factor Xa Inhibitor | Pivotal Clinical Trial | Indication | Comparator | Major Bleeding Rate (Drug) | Major Bleeding Rate (Comparator) | Reference |
| This compound | APEX | VTE Prophylaxis (Acutely Ill Medical Patients) | Enoxaparin | 0.7% | 0.6% | [3][4] |
| Rivaroxaban | ROCKET AF | Stroke Prevention (Nonvalvular Atrial Fibrillation) | Warfarin | 3.6% per year | 3.4% per year | [5][6] |
| Apixaban | ARISTOTLE | Stroke Prevention (Nonvalvular Atrial Fibrillation) | Warfarin | 2.13% per year | 3.09% per year | [7][8] |
| Edoxaban (60 mg) | ENGAGE AF-TIMI 48 | Stroke Prevention (Nonvalvular Atrial Fibrillation) | Warfarin | 2.75% per year | 3.43% per year | [9][10] |
VTE: Venous Thromboembolism
In the APEX trial, extended-duration this compound did not show a significant increase in major bleeding compared to standard-duration enoxaparin.[11][12] However, it was associated with an increase in clinically relevant non-major bleeding.[3][4] The ARISTOTLE and ENGAGE AF-TIMI 48 trials suggested a lower major bleeding risk for apixaban and edoxaban, respectively, compared to warfarin.[7][9] The ROCKET AF trial found similar rates of major and non-major clinically relevant bleeding between rivaroxaban and warfarin.[6]
In Vivo Experimental Protocols for Bleeding Assessment
Standardized animal models are crucial for the preclinical evaluation of bleeding risk associated with novel anticoagulants. The following are detailed methodologies for two commonly used models.
Murine Tail Transection Bleeding Model
This model assesses hemostasis by measuring the time to cessation of bleeding and/or total blood loss following a standardized tail injury.[13][14]
Methodology:
-
Animal Model: Male or female mice (e.g., C57BL/6), aged 8-12 weeks.
-
Anesthesia: The animal is anesthetized (e.g., with isoflurane or an intraperitoneal injection of pentobarbital) to prevent distress.[15]
-
Drug Administration: The test compound (e.g., this compound, rivaroxaban) or vehicle control is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before the procedure.
-
Procedure:
-
Data Collection:
-
Bleeding Time: The duration of active bleeding is recorded. Cessation is defined as no bleeding for a set period (e.g., 15-30 seconds). The observation period is typically capped (e.g., 30-40 minutes).[15]
-
Blood Loss: The total blood loss is quantified by measuring the hemoglobin concentration in the saline using a spectrophotometer (e.g., Drabkin's reagent method).[17]
-
-
Endpoints:
-
Time to hemostasis (seconds or minutes).
-
Total blood loss (µL or mg of hemoglobin).
-
Murine Saphenous Vein Bleeding Model
This model is considered more sensitive and reproducible than the tail transection model for assessing certain hemostatic challenges and the effects of anticoagulants.[18][19][20]
Methodology:
-
Animal Model and Anesthesia: As described for the tail transection model.
-
Drug Administration: As described above.
-
Procedure:
-
The mouse is placed in a supine position on a heating pad to maintain body temperature.
-
The hair over the medial aspect of a hind limb is removed to expose the skin.
-
The saphenous vein is visualized and punctured or transected with a fine-gauge needle (e.g., 23-G).[18]
-
-
Data Collection:
-
Blood from the puncture site is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding stops. The time to cessation is recorded.
-
In some variations, after initial hemostasis, the newly formed clot is gently disrupted to induce re-bleeding. The number of times hemostasis occurs within a defined period (e.g., 30 minutes) is recorded as a measure of clot stability.[18][20]
-
-
Endpoints:
-
Time to first cessation of bleeding.
-
Number of hemostatic events within the observation period.
-
Experimental Workflow for Comparative In Vivo Bleeding Assessment
The following diagram outlines a logical workflow for a preclinical study designed to compare the bleeding risk of different Factor Xa inhibitors.
References
- 1. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. Characterization of Major and Clinically Relevant Non-Major Bleeds in the APEX Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors associated with major bleeding events: insights from the ROCKET AF trial (rivaroxaban once-daily oral direct factor Xa inhibition compared with vitamin K antagonism for prevention of stroke and embolism trial in atrial fibrillation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Associated With Major Bleeding Events: Insights From the ROCKET AF Trial (Rivaroxaban Once-daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 10. Gastrointestinal Bleeding With Edoxaban Versus Warfarin: Results From the ENGAGE AF-TIMI 48 Trial (Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation-Thrombolysis In Myocardial Infarction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients: Putting the APEX Results into Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 20. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Anticoagulation: A Guide to the Validation of a Betrixaban Binding Kinetics Computational Model
For Immediate Release
In the landscape of anticoagulant therapy, betrixaban stands out as a direct Factor Xa (FXa) inhibitor with a unique pharmacokinetic profile.[1] The development of robust computational models that can accurately predict its binding kinetics is paramount for accelerating drug discovery and optimizing therapeutic strategies. This guide provides a comprehensive comparison of a hypothetical, yet state-of-the-art, computational model designed to predict this compound's binding kinetics with established experimental validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement predictive modeling in their workflows.
This compound's efficacy is rooted in its ability to competitively and reversibly inhibit both free and prothrombinase-bound Factor Xa, a critical enzyme in the coagulation cascade.[1] Understanding the precise kinetics of this interaction—the rates of association and dissociation—is crucial for predicting its duration of action and overall anticoagulant effect.
Comparative Analysis of Predictive Models and Experimental Data
A robust computational model for this compound's binding kinetics would likely employ molecular dynamics (MD) simulations, a powerful technique to simulate the physical movements of atoms and molecules.[2] The validation of such a model hinges on its ability to accurately reproduce experimentally determined parameters.
Table 1: Comparison of Computational Model Predictions with Experimental Data for this compound and Comparators
| Parameter | Computational Model Prediction (Hypothetical) | Experimental Data (this compound) | Experimental Data (Rivaroxaban - Comparator) | Experimental Data (Apixaban - Comparator) |
| Binding Affinity (Ki) | ~0.1 nM | 0.117 nM[3] | 0.4 nM | 0.08 nM |
| Inhibitory Concentration (IC50) | ~1.5 nM | 1.5 nM[3] | Not directly comparable | Not directly comparable |
| Association Rate (k_on) | Value in the order of 10^7 M⁻¹s⁻¹ | Data not readily available | ~1 x 10^8 M⁻¹s⁻¹ | Data not readily available |
| Dissociation Rate (k_off) | Value in the order of 10⁻³ s⁻¹ | Data not readily available | Data not readily available | Data not readily available |
| Binding Site Interactions | Key interactions with S1 and S4 pockets of FXa | Interactions with S1 and S4 pockets[4] | Interactions with S1 and S4 pockets | Interactions with S1 and S4 pockets |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Oral Factor Xa Inhibitors
| Property | This compound | Rivaroxaban | Apixaban | Edoxaban |
| Half-life (hours) | 19-27[5] | 5-9 (young), 11-13 (elderly) | ~12 | 10-14 |
| Time to Peak Plasma Concentration (hours) | 3-4[5] | 2-4 | 3-4 | 1-2 |
| Protein Binding (%) | 60[4] | 92-95 | ~87 | ~55 |
| Renal Clearance (%) | Minimal[3] | ~33 | ~27 | ~50 |
Experimental Protocols for Model Validation
The validation of a computational model predicting this compound's binding kinetics requires rigorous experimental methodologies. The following protocols are fundamental for generating the data necessary for a meaningful comparison.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of this compound binding to Factor Xa.
Methodology:
-
Immobilization: Recombinant human Factor Xa is immobilized on a sensor chip surface.
-
Analyte Injection: A series of this compound solutions at varying concentrations are flowed over the sensor surface.
-
Association Phase: The binding of this compound to FXa is monitored in real-time by measuring the change in the refractive index at the surface.
-
Dissociation Phase: A buffer solution without this compound is flowed over the chip to monitor the dissociation of the this compound-FXa complex.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-FXa interaction.
Methodology:
-
Sample Preparation: Factor Xa is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the FXa solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the calorimeter.
-
Data Analysis: The resulting titration curve is integrated and fitted to a binding model to determine K_D, n, ΔH, and ΔS.
Chromogenic Anti-FXa Assay for Inhibitory Activity
Objective: To determine the concentration of this compound required to inhibit 50% of Factor Xa activity (IC50).
Methodology:
-
Reaction Mixture: A known amount of Factor Xa is incubated with varying concentrations of this compound.
-
Substrate Addition: A chromogenic substrate for FXa is added to the mixture.
-
Colorimetric Measurement: The cleavage of the substrate by the remaining active FXa results in a color change, which is measured spectrophotometrically.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of FXa inhibition against the this compound concentration.[6]
Visualizing the Validation Workflow and this compound's Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the logical flow of model validation and the signaling pathway of this compound's action.
Caption: Workflow for the validation of a computational model predicting this compound's binding kinetics.
Caption: Simplified signaling pathway showing this compound's inhibition of Factor Xa.
Conclusion
The validation of computational models for predicting drug-target binding kinetics, such as that of this compound with Factor Xa, is a critical step in modern drug development. By integrating state-of-the-art in silico techniques like molecular dynamics simulations with rigorous experimental validation methods including Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain a deeper understanding of the molecular interactions that govern a drug's efficacy and safety profile. This guide provides a framework for such a validation process, emphasizing the importance of a multi-faceted approach to ensure the predictive power and reliability of computational models in the quest for novel and improved anticoagulant therapies.
References
- 1. Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
The Anticoagulant Divide: An In Vitro Comparison of Betrixaban and Heparin on Tumor Cell Metastasis
A detailed examination of the available in vitro evidence suggests that both the direct oral anticoagulant (DOAC) betrixaban, represented by its class of Factor Xa inhibitors, and the conventional anticoagulant heparin, particularly low-molecular-weight heparin (LMWH), can impede key processes in tumor cell metastasis. However, they appear to exert their effects through distinct mechanisms of action. This guide synthesizes the current understanding of their impacts on cancer cell migration, invasion, and adhesion, providing researchers, scientists, and drug development professionals with a comparative overview based on published experimental data.
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a complex cascade of events and the primary cause of cancer-related mortality. The intricate relationship between the coagulation system and cancer progression has long been recognized, positioning anticoagulants as potential anti-cancer agents. This guide provides an objective comparison of the in vitro effects of this compound (represented by Factor Xa inhibitors like apixaban, rivaroxaban, and edoxaban due to the limited direct research on this compound itself) and heparin on critical steps of metastasis.
Comparative Analysis of In Vitro Effects
The subsequent sections detail the experimental findings on the impact of Factor Xa inhibitors and heparin on tumor cell migration, invasion, and the underlying signaling pathways.
Data Presentation: Quantitative Insights
The following tables summarize the quantitative data extracted from various in vitro studies, offering a side-by-side comparison of the efficacy of Factor Xa inhibitors and heparin in modulating metastatic processes.
Table 1: Effect of Factor Xa Inhibitors on Tumor Cell Migration and Invasion In Vitro
| Factor Xa Inhibitor | Cancer Cell Line(s) | Assay Type | Concentration | Observed Effect | Citation(s) |
| Apixaban | OVCAR3 (ovarian), CaCO-2 (colon) | Scratch Assay | 5 µg/ml | Reduced migratory capacity | [1] |
| Rivaroxaban | MCF-7 (breast) | Scratch/Transwell Assay | Not specified | Abrogated migration promoted by a procoagulant microenvironment. | [2] |
| Edoxaban | B16 (melanoma) | Not specified | 10 mg/kg (in vivo study with in vitro component) | Significantly suppressed metastasis, with a greater effect than rivaroxaban. | [3] |
Table 2: Effect of Heparin on Tumor Cell Migration and Invasion In Vitro
| Heparin Type | Cancer Cell Line(s) | Assay Type | Concentration | Observed Effect | Citation(s) |
| LMWH | BxPC-3 (pancreatic), MDA-MB-231 (breast), LoVo (colorectal), SKOV-3 (ovarian), A375 (melanoma) | Boyden Chamber | 20-2,000 µg/ml | Reduced cellular invasion and migration. | |
| LMWH | WM-266-4 (melanoma) | Spheroid Invasion Assay | 5 IU/ml | Reduced tumor invasiveness. | |
| Unfractionated Heparin (UFH) & LMWH (Nadroparin) | Melanoma cells | Not specified | Not specified | Blocked P-selectin-dependent tumor cell interactions. |
Experimental Protocols: Methodological Insights
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments cited are provided below.
Cell Migration and Invasion Assays
1. Scratch (Wound Healing) Assay: This method assesses two-dimensional cell migration.
-
Cell Seeding: Cancer cells are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then treated with the anticoagulant (e.g., apixaban at 5 µg/ml) or a control vehicle.[1]
-
Monitoring and Quantification: The closure of the scratch is monitored and imaged at regular intervals. The rate of migration is quantified by measuring the change in the width of the gap over time.
2. Transwell (Boyden Chamber) Assay: This assay measures the chemotactic and invasive potential of cancer cells.
-
Chamber Setup: A two-chamber system is used, separated by a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.
-
Cell Seeding: Cancer cells are placed in the upper chamber in serum-free media.
-
Treatment: The anticoagulant is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber contains a chemoattractant, such as fetal bovine serum, to stimulate cell movement.
-
Incubation: The chambers are incubated to allow for cell migration or invasion through the membrane.
-
Quantification: After a set period, non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated or invaded to the lower surface are fixed, stained, and counted under a microscope.
Signaling Pathway Analysis
The mechanisms by which these anticoagulants affect metastatic processes involve distinct signaling pathways.
Factor Xa Inhibitors and the Tissue Factor (TF) Pathway: Direct Factor Xa inhibitors are believed to exert their anti-metastatic effects by targeting the Tissue Factor (TF) pathway.
Figure 1. Signaling pathway of Factor Xa inhibitors in tumor metastasis.
Heparin and P-Selectin Inhibition: Heparin's anti-metastatic action is partly attributed to its ability to inhibit the interaction between P-selectin on platelets and cancer cells.
Figure 2. Heparin's inhibitory effect on P-selectin mediated adhesion.
Experimental Workflow
The general workflow for in vitro assessment of anticoagulant effects on tumor cell metastasis is depicted below.
Figure 3. General experimental workflow for in vitro metastasis assays.
Conclusion
The available in vitro evidence strongly suggests that both Factor Xa inhibitors, as a class to which this compound belongs, and heparin possess anti-metastatic properties. Factor Xa inhibitors appear to primarily disrupt the TF-PAR2 signaling axis, thereby reducing cancer cell migration and invasion. In contrast, heparin's effects are, at least in part, mediated by the inhibition of P-selectin, which is crucial for the interaction between tumor cells and platelets, a critical step in the metastatic cascade.
While direct comparative in vitro studies of this compound and heparin are currently lacking, this guide provides a foundational understanding based on the available data for their respective classes. Further research directly comparing these agents across a range of cancer cell lines and metastatic assays is warranted to elucidate their relative potencies and to guide the development of novel anti-cancer therapeutic strategies. The detailed protocols and pathway diagrams presented herein offer a valuable resource for researchers embarking on such investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of Betrixaban in a Laboratory Setting
The proper disposal of betrixaban, a factor Xa inhibitor, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe work environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory context.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management through the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not currently classified as a controlled substance.[3] Many states have their own regulations that may be more stringent than federal laws.[1]
A significant recent development is the EPA's finalization of new management standards for hazardous waste pharmaceuticals, often referred to as Subpart P, which specifically addresses the needs of healthcare and laboratory facilities.[4][5] A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.[3][4]
This compound: Hazard Profile and Handling
According to its Safety Data Sheet (SDS), this compound hydrochloride is classified with acute oral toxicity (Category 4) and is hazardous to the aquatic environment (acute and chronic, Category 1).[6] Therefore, it is crucial to prevent its release into the environment.
Personal Protective Equipment (PPE) and Handling:
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[7]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[7]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C23H22ClN5O3 | [8] |
| Molar Mass | 451.9 g/mol | [9] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [6] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [6] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify this compound Waste Streams: Differentiate between the following types of this compound waste:
-
Pure, unused this compound: Excess or expired solid compound.
-
Contaminated labware: Items such as pipette tips, vials, and gloves that have come into direct contact with this compound.
-
Solutions containing this compound: Liquid waste from experiments.
-
-
Segregation: Do not mix this compound waste with non-hazardous waste.[10][11] Use dedicated, clearly labeled hazardous waste containers.[12][13]
Step 2: Waste Collection and Container Management
-
Container Selection: Use appropriate, leak-proof, and sealable containers for waste collection.[14][15]
-
Labeling: Label all waste containers with "Hazardous Waste" and the specific chemical name ("this compound Waste").[13] The label should also include the date of accumulation and the responsible researcher's name.[11]
-
Container Closure: Keep waste containers closed except when adding waste.[12]
Step 3: On-site Accumulation
-
Satellite Accumulation Areas (SAAs): Store this compound waste in a designated SAA at or near the point of generation.[12][13]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your SAA (typically up to 55 gallons).[12][13]
Step 4: Final Disposal
-
Licensed Waste Hauler: Arrange for the collection of this compound waste by a licensed hazardous waste disposal company.[16]
-
Incineration: The recommended final disposal method for pharmaceutical waste is incineration at a permitted treatment facility.[2][4] This method is effective for destroying the active pharmaceutical ingredient.
-
DO NOT:
Experimental Workflow: this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste from a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the public, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to stay informed about any updates to federal and state regulations.[12]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. This compound hydrochloride|2099719-47-6|MSDS [dcchemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 11. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 12. odu.edu [odu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. dea.gov [dea.gov]
- 15. Medicine: Proper Disposal [nationwidechildrens.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 18. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Betrixaban
Essential protocols for the safe handling, personal protection, and disposal of Betrixaban are critical for maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a potent active pharmaceutical ingredient (API) that requires careful handling to avoid potential health risks. It is classified as toxic, a moderate to severe irritant to the skin and eyes, and harmful if swallowed.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when working with this compound to prevent accidental exposure. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields are essential to protect the eyes from dust, aerosols, and splashes.[2][3]
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected for integrity before use.[3]
-
Body Protection: An impervious lab coat or coveralls should be worn to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[2] In situations where exposure limits may be exceeded, a full-face respirator is recommended.[3] For significant spills or releases, a self-contained breathing apparatus should be used.[1]
Operational and Disposal Plans
Handling Procedures:
Personnel handling this compound should be thoroughly trained on the risks associated with potent APIs.[1] The following procedures must be followed:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[2][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3] Wash hands thoroughly after handling the compound.[2][3]
Emergency First Aid:
In the event of exposure, immediate action is crucial:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1][2] Wash the skin with soap and plenty of water.[3]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2][3] Call a physician or Poison Control Center immediately.[3]
Storage and Disposal:
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of this compound and its containers at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2][3] Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[2][3] For unused or expired medication in a non-laboratory setting, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.
Quantitative Data
| Data Point | Value |
| Molecular Formula | C23H22ClN5O3 |
| Molecular Weight | 451.91 g/mol |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound. Handling should be performed in a manner that minimizes all potential exposure. |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
